molecular formula C7H9N B590007 2,6-Lutidine-15N CAS No. 1330198-31-6

2,6-Lutidine-15N

Katalognummer: B590007
CAS-Nummer: 1330198-31-6
Molekulargewicht: 108.149
InChI-Schlüssel: OISVCGZHLKNMSJ-VJJZLTLGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2,6-Lutidine-15N is a stable isotope-labeled analog of 2,6-Lutidine, where the natural nitrogen atom is replaced with the 15N isotope . This compound is supplied as a useful research chemical for a range of applications and is commonly used as an analytical standard for HPLC and in the research and development of new drugs . The presence of the 15N label makes it a critical tool in spectroscopic studies, particularly in Nuclear Magnetic Resonance (NMR) research. Studies on similar 15N-pyridine derivatives have demonstrated their exceptional utility as hyperpolarized pH-sensitive MRI agents, as the 15N nucleus exhibits a large chemical shift change (Δδ >90 ppm) upon protonation, enabling the highly sensitive detection of pH changes in biological environments . 2,6-Lutidine-15N is for research use only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet (SDS) prior to use and handle this material with appropriate precautions in a laboratory setting.

Eigenschaften

CAS-Nummer

1330198-31-6

Molekularformel

C7H9N

Molekulargewicht

108.149

IUPAC-Name

2,6-dimethylpyridine

InChI

InChI=1S/C7H9N/c1-6-4-3-5-7(2)8-6/h3-5H,1-2H3/i8+1

InChI-Schlüssel

OISVCGZHLKNMSJ-VJJZLTLGSA-N

SMILES

CC1=NC(=CC=C1)C

Synonyme

2,6-Dimethylpyridine-15N;  NSC 2155-15N;  α,α’-Dimethylpyridine-15N;  α,α’-Lutidine-15N; 

Herkunft des Produkts

United States

Foundational & Exploratory

Advanced Methodologies for the Synthesis of 15N-Labeled 2,6-Dimethylpyridine (15N-2,6-Lutidine)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The synthesis of highly enriched 15N-labeled nitrogen heteroaromatics is a critical bottleneck in the development of advanced nuclear magnetic resonance (NMR) probes and hyperpolarized magnetic resonance imaging (MRI) agents. 15N-labeled 2,6-dimethylpyridine (15N-2,6-lutidine) is of particular interest to researchers due to its unique physicochemical properties. Its steric hindrance and specific pKa make it an exceptional probe for monitoring local hydrogen-bond networks, protonation states in mesoporous materials, and physiological pH changes via hyperpolarized NMR[1][2].

Historically, the incorporation of the 15N isotope required arduous, multi-step de novo syntheses. However, recent breakthroughs in skeletal editing and ring-opening/ring-closure (ANRORC) methodologies have revolutionized this landscape[3][4]. As a Senior Application Scientist, I have structured this whitepaper to provide a rigorous, causality-driven analysis of the two most robust pathways for synthesizing 15N-2,6-lutidine: Late-Stage Skeletal Editing and Pyrylium Salt Condensation .

Mechanistic Pathways & Causal Logic

Late-Stage Skeletal Editing (14N → 15N Transmutation)

The most modern and elegant approach to accessing 15N-2,6-lutidine is direct isotopic exchange. Rather than building the pyridine ring from acyclic precursors, this method directly swaps the native 14N atom for a 15N atom[3].

The Causality of the Chemical Cascade:

  • Activation: 2,6-lutidine is highly stable. To break its aromaticity, trifluoromethanesulfonic anhydride (Tf2O) is used to N-triflylate the ring, rendering the α-carbons highly electrophilic.

  • Ring Opening: A secondary amine (such as dibenzylamine) or an aspartate diester is introduced. The nucleophile attacks the activated ring, breaking the C-N bond and generating a linear, highly conjugated Zincke imine intermediate[4].

  • Isotope Introduction & Rearomatization: The addition of 15NH4Cl in the presence of a base (like triethylamine) generates 15NH3 in situ. The 15NH3 attacks the Zincke imine, displacing the secondary amine. Subsequent intramolecular cyclization and elimination of the triflamide leaving group rearomatizes the system, yielding 15N-2,6-lutidine[4].

skeletal_editing A 14N-2,6-Lutidine B N-Triflylation (Tf2O activation) A->B C Ring Opening (Dibenzylamine) B->C D Zincke Imine Intermediate C->D E 15NH3 Attack & Ring Closure D->E F Rearomatization (Leaving Group Exit) E->F G 15N-2,6-Lutidine F->G

Fig 1. Mechanistic pathway of 14N to 15N skeletal editing via a Zincke imine intermediate.

De Novo Synthesis via Pyrylium Condensation

For applications requiring >98% isotopic enrichment at multi-gram scales, the classical de novo synthesis via pyrylium salts remains the gold standard[5].

The Causality of the Chemical Cascade: 2,6-dimethylpyrylium salts are oxygen-containing heteroaromatics. The electronegative oxygen creates a strong partial positive charge at the α-positions. When exposed to 15NH4Cl, the 15N-ammonia acts as a nucleophile, attacking the α-carbon to form a pseudobase. The ring opens into a 1,5-diketone intermediate before condensing with the nitrogen to form the pyridine ring. Crucial Parameter: This reaction must be conducted in a sodium acetate-acetic acid (NaOAc/AcOH) buffer. The buffer maintains a pH of ~4.5–5.5, which is the exact thermodynamic sweet spot: it ensures enough free 15NH3 is available for the initial nucleophilic attack, while providing sufficient protons to catalyze the final dehydration step that drives rearomatization[5].

pyrylium_route Step1 2,6-Dimethylpyrylium Tetrafluoroborate Step2 Buffer Addition (NaOAc / AcOH) Step1->Step2 Step3 15NH4Cl Addition (Isotope Source) Step2->Step3 Step4 Reflux (100°C) Imine Condensation Step3->Step4 Step5 Neutralization & Extraction Step4->Step5 Step6 Purified 15N-2,6-Lutidine Step5->Step6

Fig 2. Experimental workflow for de novo synthesis via pyrylium condensation.

Quantitative Data Presentation

The following table summarizes the performance metrics of the primary synthetic routes to assist researchers in selecting the optimal methodology based on their resource constraints and purity requirements.

Synthesis MethodStarting Precursor15N Isotope SourceTypical YieldIsotopic Enrichment (IE)Key Technical Advantage
Skeletal Editing (Atom Swap) 14N-2,6-Lutidine15NH4Cl / 15N-Aspartate65–80%68–99%Direct late-stage labeling; avoids complex de novo assembly[3][4].
Pyrylium Condensation 2,6-Dimethylpyrylium salt15NH4Cl85–95%>98%Maximum isotopic purity; highly scalable and cost-effective[5].
Pyran Diels-Alder Route Alkoxy-3,4-dihydro-2H-pyran15NH4Cl60–70%>98%Ideal for asymmetric or highly complex substitution patterns[2].

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Adherence to the specified temperatures and stoichiometric ratios is mandatory to prevent isotopic dilution or reaction failure.

Protocol A: Direct Isotopic Exchange via Zincke Imine Intermediate

Adapted from recent advances in skeletal editing[3][4]. This method is ideal for rapid access without specialized precursors.

  • Activation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve 14N-2,6-lutidine (1.0 equiv, 1.0 mmol) in anhydrous dichloromethane (CH2Cl2, 5.0 mL). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Triflylation: Dropwise, add trifluoromethanesulfonic anhydride (Tf2O, 1.1 equiv). Stir for 15 minutes at -78 °C. The solution will darken, indicating the formation of the N-triflylpyridinium intermediate.

  • Ring Opening: Add dibenzylamine (1.2 equiv) slowly. Remove the cooling bath and allow the reaction to warm to room temperature over 1 hour. This forms the NTf-Zincke imine intermediate.

  • Isotope Incorporation: To the reaction mixture, add 15NH4Cl (1.5 equiv, 99% 15N-enriched) followed by triethylamine (Et3N, 3.0 equiv).

  • Cyclization: Heat the mixture to 40 °C for 12 hours. The in situ generated 15NH3 will displace the dibenzylamine and cyclize.

  • Workup: Quench with saturated aqueous NaHCO3. Extract with CH2Cl2 (3 x 10 mL). Dry the combined organic layers over anhydrous Na2SO4, concentrate in vacuo, and purify via silica gel chromatography (Hexanes/EtOAc) to yield 15N-2,6-lutidine.

Protocol B: Pyrylium Salt Condensation

The industry standard for maximizing Isotopic Enrichment (IE)[5].

  • Buffer Preparation: In a 100 mL round-bottom flask, prepare a buffer solution by dissolving anhydrous sodium acetate (NaOAc, 3.0 equiv) in glacial acetic acid (15 mL).

  • Precursor Dissolution: Add 2,6-dimethylpyrylium tetrafluoroborate (1.0 equiv, 5.0 mmol) to the buffer. (Note: Tetrafluoroborate is strongly preferred over perchlorate due to the shock-sensitive nature of perchlorate salts).

  • Isotope Addition: Add 15NH4Cl (1.1 equiv, 5.5 mmol, 99% 15N-enriched) in a single portion. Stir at room temperature for 15 minutes to allow the initial pseudobase formation.

  • Thermal Condensation: Attach a reflux condenser and heat the mixture to 100 °C for 4 hours. The solution will transition from yellow to a deep amber as the 1,5-diketone intermediate cyclizes.

  • Neutralization: Cool the reaction to 0 °C. Carefully neutralize the acetic acid by slowly adding a 6M NaOH solution until the pH reaches ~10. (Caution: Highly exothermic).

  • Isolation: Extract the aqueous layer with diethyl ether or CH2Cl2 (3 x 20 mL). Dry the organic phase over MgSO4. Carefully evaporate the solvent (2,6-lutidine is volatile; avoid high vacuum). Purify the crude product via short-path distillation to obtain pure 15N-2,6-lutidine.

References

  • Bartholomew, G. L., et al. "14N to 15N Isotopic Exchange of Nitrogen Heteroaromatics through Skeletal Editing." ChemRxiv / Journal of the American Chemical Society, 2024. Available at:[Link]

  • Nguyen, H. M. H., et al. "Synthesis of 15N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates." Journal of the American Chemical Society, 2024, 146(5), 2944–2949. Available at:[Link]

  • Fărcaşiu, D., & Lezcano, M. "Pyridine derivatives, especially 2,6-di-tert-butylpyridine, labeled with nitrogen-15." Journal of Labelled Compounds and Radiopharmaceuticals, 2013, 56(12), 637-638. Available at:[Link]

  • Mollenhauer, D., et al. "Synthesis of 15N‐labelled 3,5‐dimethylpyridine." Journal of Labelled Compounds and Radiopharmaceuticals, 2019. Available at:[Link]

Sources

A Comprehensive Technical Guide to 2,6-Lutidine-¹⁵N: Properties, Synthesis, and Applications in Advanced Research

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth exploration of 2,6-Lutidine-¹⁵N, a stable isotope-labeled (SIL) pyridine derivative essential for advanced research in organic synthesis, mechanistic studies, and drug development. We will delve into its core properties, the rationale behind its synthesis, and its practical application, offering field-proven insights for researchers, scientists, and drug development professionals.

Section 1: Core Physicochemical Properties and Significance

2,6-Lutidine-¹⁵N is the isotopically labeled form of 2,6-lutidine, where the common ¹⁴N atom is replaced by the stable, heavier isotope ¹⁵N. This seemingly minor substitution provides a powerful, non-radioactive tool for tracing and analysis in complex chemical and biological systems.

The fundamental advantage of ¹⁵N labeling lies in its distinct nuclear properties. Unlike the more abundant ¹⁴N isotope, which has a nuclear spin (I) of 1, the ¹⁵N isotope possesses a nuclear spin of 1/2.[1] This property is critically important for Nuclear Magnetic Resonance (NMR) spectroscopy, as it yields sharper, more easily interpretable signals, making it an ideal probe for detailed structural and dynamic studies of molecules.[1]

Table 1: Physicochemical Data of 2,6-Lutidine-¹⁵N and its Natural Abundance Analog

Property2,6-Lutidine-¹⁵N2,6-Lutidine (Unlabeled)
CAS Number 1330198-31-6[2][3]108-48-5[4][5][6]
Molecular Formula C₇H₉¹⁵N[2][3]C₇H₉N[4][5]
Molecular Weight 108.15 g/mol [2][3]107.15 g/mol [4][5]
Synonyms 2,6-Dimethylpyridine-¹⁵N, α,α′-Lutidine-¹⁵N[2][3]2,6-Dimethylpyridine, α,α′-Lutidine[4]
Appearance Colorless liquid[5][6]Colorless oily liquid[6][7]
Key Feature NMR-active nucleus (Spin I=1/2)[1]NMR-active nucleus (Spin I=1, Quadrupolar)[1]

Section 2: Synthesis and Isotopic Enrichment Strategy

The synthesis of 2,6-Lutidine-¹⁵N follows established routes for its unlabeled counterpart, with the critical modification of using a ¹⁵N-enriched precursor. The Hantzsch pyridine synthesis, or variations thereof, is a common industrial method.[6][7] This approach involves the condensation of aldehydes (formaldehyde), β-ketoesters (ethyl acetoacetate) or ketones (acetone), and an ammonia source.[6][7]

Causality in Synthesis: The choice to use a ¹⁵N-labeled ammonia source (e.g., ¹⁵NH₃ or ¹⁵NH₄Cl) is the core of the isotopic enrichment strategy. This ensures that the nitrogen atom incorporated into the pyridine ring during the condensation reaction is the ¹⁵N isotope. The subsequent purification and verification steps are crucial for ensuring the final product meets the high isotopic purity required for sensitive analytical applications.

G cluster_caption Fig. 1: General Synthetic & Verification Workflow start_node Precursors: - Formaldehyde - Acetone - ¹⁵N-Ammonia Source process_node process_node start_node->process_node Condensation Reaction (Hantzsch Synthesis) purification Purification (e.g., Distillation, Chromatography) process_node->purification Crude Product analysis_node analysis_node end_node Final Product: High-Purity 2,6-Lutidine-¹⁵N analysis_node->end_node Pass analysis_node->purification Fail (Re-purify) purification->analysis_node Purified Product

Fig. 1: General Synthetic & Verification Workflow

Protocol: Verification of Isotopic Enrichment via Mass Spectrometry

This protocol is a self-validating system to confirm the successful incorporation of the ¹⁵N isotope.

  • Sample Preparation: Prepare a dilute solution of the synthesized 2,6-Lutidine-¹⁵N in a suitable volatile solvent (e.g., methanol or acetonitrile). Prepare a parallel sample of unlabeled 2,6-lutidine as a control.

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electron ionization (EI) or electrospray ionization (ESI) source.

  • Data Acquisition:

    • Inject the unlabeled 2,6-lutidine sample and acquire the mass spectrum. The molecular ion peak ([M]⁺ or [M+H]⁺) should correspond to its molecular weight (~107.15 Da).[4][5]

    • Thoroughly clean the injection pathway.

    • Inject the synthesized 2,6-Lutidine-¹⁵N sample and acquire the mass spectrum.

  • Data Analysis & Validation:

    • Compare the two spectra. The molecular ion peak for the ¹⁵N-labeled sample should show a mass shift of +1 Da, appearing at ~108.15 Da.[2][3]

    • Calculate the isotopic purity by comparing the relative intensities of the m/z 108.15 peak to the residual m/z 107.15 peak. A high ratio confirms successful enrichment.

Section 3: Key Applications in Research & Drug Development

The unique properties of 2,6-Lutidine-¹⁵N make it invaluable in applications where precise molecular tracking is required.

Application as a Mechanistic Probe in Organic Synthesis

2,6-Lutidine is widely used as a sterically hindered, non-nucleophilic base in organic synthesis.[6][7] Its function is to scavenge protons generated during a reaction without interfering as a nucleophile, which is a common side reaction with other amine bases. By using 2,6-Lutidine-¹⁵N, researchers can directly observe the role and fate of the base itself using ¹⁵N NMR spectroscopy.

Expertise in Action: Consider a silylation reaction to protect an alcohol, where 2,6-lutidine is used to neutralize the HCl byproduct. If the reaction is sluggish or yields unexpected byproducts, one might question if the lutidine is playing an unintended role. Using the ¹⁵N-labeled version allows for direct monitoring of the lutidinium-¹⁵N hydrochloride salt formation via ¹⁵N NMR, confirming its expected proton-scavenging activity in real-time.

G cluster_caption Fig. 2: Workflow for NMR-based Mechanistic Study start_node Sample Preparation: - Substrate - Reagent - 2,6-Lutidine-¹⁵N - NMR Solvent nmr_acq NMR Data Acquisition (Time-course experiment) start_node->nmr_acq Load into NMR data_proc Data Processing & Analysis nmr_acq->data_proc Raw FID Data analysis_node Interpret Spectra: - Identify ¹⁵N signals - Quantify peak integrals data_proc->analysis_node Processed Spectra end_node Mechanistic Insights: - Reaction kinetics - Role of base confirmed - Byproduct identification analysis_node->end_node Conclusion

Fig. 2: Workflow for NMR-based Mechanistic Study
Application in Drug Metabolism and Pharmacokinetics (DMPK)

Stable isotope labeling is a cornerstone of modern DMPK studies.[1][8] Incorporating ¹⁵N into a drug candidate allows researchers to trace its journey through a biological system, distinguishing it from endogenous nitrogen-containing molecules.[1][9]

Trustworthiness of the Protocol: If a drug candidate contains a 2,6-dimethylpyridine moiety, synthesizing a ¹⁵N-labeled version provides an invaluable tool for ADME (absorption, distribution, metabolism, and excretion) studies. When biological samples (e.g., plasma, urine) are analyzed by LC-MS, the mass spectrometer can be programmed to specifically detect the mass of the ¹⁵N-labeled drug and its potential metabolites. This "mass tag" makes it possible to quantify the drug and its metabolic products with high precision and sensitivity, which is crucial for assessing safety and efficacy.[1][8] This method helps build a reliable profile of the drug's behavior, a critical step in the regulatory approval process.[9]

Section 4: Handling and Storage

2,6-Lutidine-¹⁵N should be handled with the same precautions as its unlabeled analog. It is a flammable liquid and should be used in a well-ventilated fume hood. Store the compound in a tightly sealed container in a cool, dry place away from sources of ignition. For research use only.[2]

Section 5: Conclusion

2,6-Lutidine-¹⁵N transcends its role as a simple chemical reagent, serving as a sophisticated analytical tool for researchers. Its value is rooted in the unique nuclear properties of the ¹⁵N isotope, which enables precise and unambiguous tracking in complex environments. From clarifying reaction mechanisms in real-time with NMR spectroscopy to defining the metabolic fate of novel drug candidates, the applications of this stable isotope-labeled compound are both broad and impactful, accelerating innovation across the chemical and pharmaceutical sciences.

References

  • CAS No : 1330198-31-6| Chemical Name : 2,6-Lutidine-15N | Pharmaffiliates. Pharmaffiliates. [Link]

  • Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development. (Published Aug 13, 2025). [Link]

  • 15N Labeled Compounds - Isotope Science / Alfa Chemistry. Alfa Chemistry. (Published Nov 13, 2024). [Link]

  • 2,6-Lutidine - NIST WebBook. National Institute of Standards and Technology. [Link]

  • 2,6-Lutidine | C7H9N | CID 7937 - PubChem. National Center for Biotechnology Information. [Link]

  • 2,6-Lutidine - Wikipedia. Wikipedia. [Link]

  • The use of nitrogen-15 in microbial natural product discovery and biosynthetic characterization - PMC. National Center for Biotechnology Information. (Published May 10, 2023). [Link]

  • An Overview of Stable-Labeled Compounds & Their Applications - Moravek. Moravek. [Link]

  • 2,6-lutidine 2,6-dimethylpyridine - The Good Scents Company. The Good Scents Company. [Link]

  • Synthesis of 2,6-lutidine hydrochloride - PrepChem.com. PrepChem.com. [Link]

  • 2,6-Lutidine - SpectraBase. Wiley-VCH. [Link]

  • 2,6-Lutidine - NIST WebBook. National Institute of Standards and Technology. [Link]

  • 2,6-Lutidine - NIST WebBook. National Institute of Standards and Technology. [Link]

Sources

Isotopic Enrichment of 2,6-Lutidine-15N: A Technical Synthesis & Application Guide

Author: BenchChem Technical Support Team. Date: March 2026


N-labeled 2,6-Dimethylpyridine.

Executive Summary

The isotopic enrichment of 2,6-Lutidine (2,6-dimethylpyridine) with Nitrogen-15 (


N) transforms a standard organic base into a high-fidelity non-invasive probe for nuclear magnetic resonance (NMR) spectroscopy. Unlike its non-methylated counterpart (pyridine), 2,6-lutidine possesses steric bulk at the 

-positions, modulating its Lewis basicity and preventing the formation of stable complexes with certain Lewis acids, thereby isolating specific proton-transfer events.

This guide details the strategic synthesis of 2,6-Lutidine-


N, prioritizing atom economy  regarding the expensive 

N source. We reject the classical Hantzsch ester synthesis in favor of the Pyrylium Salt Conversion route.[1] This methodology offers superior isotopic incorporation rates (>95%) and simplified purification, essential for high-value metabolomic and catalytic studies.[1]

Part 1: Strategic Value of N-2,6-Lutidine

The Steric Advantage in NMR Thermometry and pH Sensing

While Pyridine-


N is a common probe, it suffers from nucleophilic interference in complex biological or catalytic mixtures. The methyl groups of 2,6-lutidine provide a "steric shield" around the nitrogen center.[2]
  • pKa Modulation: The electron-donating methyl groups increase the pKa (approx.[1] 6.7 vs. 5.2 for pyridine), making it a more sensitive probe for near-neutral physiological pH ranges.[1]

  • Spin Physics: The

    
    N nucleus (Spin 
    
    
    
    ) provides sharp singlet signals, unlike the quadrupolar
    
    
    N (
    
    
    ), eliminating line broadening associated with quadrupolar relaxation. This allows for precise measurement of scalar couplings (
    
    
    -coupling) across hydrogen bonds.[1]
Mechanism of Action as a Probe

In acidic environments, the chemical shift (


) of 2,6-lutidine changes dramatically upon protonation.


The fast exchange regime on the NMR timescale results in a weighted average chemical shift, allowing for precise pH determination in opaque media (e.g., heterogeneous catalysis, bioreactors) where optical probes fail.

Part 2: Synthetic Pathway Selection

We evaluated three common synthetic routes based on yield, isotopic efficiency, and purity.

MethodologyPrecursor

N Efficiency
ComplexityVerdict
Hantzsch Synthesis Ethyl acetoacetateModerate (60-70%)High (3 steps: Cyclization, Oxidation, Decarboxylation)Rejected (Too much loss of label)
Zincke Imine Exchange 2,6-Lutidine (unlabeled)High (>90%)High (Requires activation with toxic reagents)Secondary (Good for complex derivatives)
Pyrylium Conversion 2,6-Dimethylpyrylium saltExcellent (>95%) Low (1 step) Selected Protocol
The Selected Route: Pyrylium Salt Conversion

The reaction of 2,6-dimethylpyrylium salts (perchlorate or tetrafluoroborate) with


N-ammonium chloride is the "Gold Standard" for this application. It is a direct O 

N heteroatom exchange.[1]

Chemical Logic:

  • The pyrylium cation is highly electrophilic at the

    
    -carbon.[1]
    
  • Ammonia (

    
    NH
    
    
    
    , generated in situ) attacks the
    
    
    -carbon, opening the ring to form a 1,5-dicarbonyl enamine intermediate.[1]
  • Recyclization occurs rapidly with the elimination of water, locking the

    
    N into the aromatic ring.
    

Part 3: Detailed Experimental Protocol

Reagents and Materials
  • Isotope Source:

    
    NH
    
    
    
    Cl (Ammonium chloride-15N), >98 atom %
    
    
    N.[1]
  • Precursor: 2,6-Dimethylpyrylium perchlorate (Caution: Potentially explosive when dry; handle as a hydrate or use Tetrafluoroborate salt for higher safety).[1]

  • Solvent System: Ethanol (Abs.)[1] / Triethylamine (Et

    
    N).[1]
    
  • Equipment: Schlenk line, reflux condenser, magnetic stirrer, rotary evaporator.[1]

Step-by-Step Methodology

Step 1: Preparation of the Reaction Mixture

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 1.0 equivalent (e.g., 2.1 g) of 2,6-dimethylpyrylium perchlorate in 20 mL of absolute ethanol.

  • Add 1.1 equivalents of

    
    NH
    
    
    
    Cl.[1] A slight excess ensures maximum conversion of the pyrylium salt, but do not waste the isotope.
  • Critical Step: Add 2.2 equivalents of Triethylamine (Et

    
    N) dropwise.[1]
    
    • Causality: The Et

      
      N liberates free 
      
      
      
      NH
      
      
      from the chloride salt and neutralizes the acid formed during the condensation. The solution will turn from a suspension to a clear/yellowish mixture as the reaction proceeds.

Step 2: Cyclization (Reflux)

  • Attach a reflux condenser.[1]

  • Heat the mixture to a gentle reflux (approx. 78°C) for 3 to 5 hours.

  • Monitor reaction progress via TLC (SiO

    
    , 10% MeOH in DCM) or by the disappearance of the pyrylium solid.[1]
    

Step 3: Work-up and Purification [1]

  • Cool the mixture to room temperature.

  • Remove ethanol under reduced pressure (Rotovap) to yield a semi-solid residue.[1]

  • Extraction: Add 20 mL of 10% NaOH (aq) to the residue to ensure the product is in the free base form (deprotonated).

  • Extract with Diethyl Ether (

    
     mL). The 2,6-lutidine-
    
    
    
    N will partition into the organic phase.
  • Dry the combined organic layers over anhydrous MgSO

    
    .
    
  • Distillation: Carefully remove the ether. Distill the remaining oil. 2,6-Lutidine boils at 144°C. Collect the fraction at 143-145°C.[1]

Yield Expectation: 85-95% based on


NH

Cl.[1]
Visualizing the Pathway

The following diagram illustrates the chemical transformation and the critical decision points.

SynthesisPathway cluster_conditions Reaction Conditions Precursor 2,6-Dimethylpyrylium Salt (C7H9O+) Intermediate Acyclic Enamine Intermediate Precursor->Intermediate + 15NH3 (in situ) + Et3N Isotope 15N-Ammonium Chloride Isotope->Intermediate Source of N Product 2,6-Lutidine-15N Intermediate->Product - H2O Cyclization Byproduct H2O + Salts Intermediate->Byproduct Reflux Reflux (EtOH) 3-5 Hours

Caption: Figure 1. One-pot conversion of Pyrylium salt to 2,6-Lutidine-15N via nucleophilic attack and recyclization.

Part 4: Analytical Validation (Self-Validating System)

To ensure the protocol was successful, the product must undergo a specific validation workflow.

Mass Spectrometry (GC-MS)
  • Standard 2,6-Lutidine: Molecular Ion (

    
    ) at 
    
    
    
    .[1]
  • Enriched Product: Molecular Ion must appear at

    
    .[1]
    
  • Success Criteria: The intensity ratio of

    
     should reflect the enrichment level of the starting 
    
    
    
    NH
    
    
    Cl (typically >98%).
NMR Spectroscopy

This is the definitive test.[1]

  • 
    H NMR:  The methyl protons (
    
    
    
    ppm) and aromatic protons (
    
    
    ppm) will show splitting due to coupling with
    
    
    N (
    
    
    and
    
    
    ), which is absent in the
    
    
    N isotopologue.
  • 
    N NMR:  A single sharp resonance should be observed.
    
    • Chemical Shift Standard:

      
       ppm (referenced to liquid NH
      
      
      
      ) or approx -60 to -70 ppm (referenced to nitromethane), depending on solvent.[1]
    • Protonation Test: Add a drop of TFA.[1][2] The

      
      N signal should shift significantly (approx 100 ppm upfield shielding effect) and split into a doublet (
      
      
      
      Hz) due to direct bonding with the proton. This confirms the nitrogen is accessible and basic.[1]

ValidationWorkflow Crude Crude Distillate GCMS GC-MS Analysis Crude->GCMS CheckMass M+ = 108? GCMS->CheckMass NMR 15N NMR (CDCl3) CheckMass->NMR Yes Fail Reject / Repurify CheckMass->Fail No (M=107) Coupling Observe 1H-15N Coupling? NMR->Coupling Final Validated 2,6-Lutidine-15N Coupling->Final Yes Coupling->Fail No

Caption: Figure 2. Analytical decision tree for validating isotopic enrichment.

Part 5: Applications in Drug Development

Determination of pKa in Non-Aqueous Solvents

In drug formulation, knowing the pKa of an API (Active Pharmaceutical Ingredient) in organic solvents is crucial. 2,6-Lutidine-


N acts as a "pH anchor."[1] By measuring the difference in chemical shift between the free base and the protonated form, one can construct a calibration curve to measure the acidity of organic solutions used in synthesis or chromatography.
Mechanistic Studies of Catalysis

Many drug syntheses utilize metal-catalyzed cross-couplings. 2,6-Lutidine is often used as a base.[1] Using the


N variant allows researchers to track the fate of the base:
  • Does it coordinate to the metal center? (Observed by coordination shifts in

    
    N NMR).
    
  • Does it act purely as a proton scavenger? (Observed by formation of Lut-H

    
     salts).[1]
    

References

  • Fărcaşiu, D., & Lezcano, M. (2013).[1] Pyridine derivatives, especially 2,6-di-tert-butylpyridine, labeled with nitrogen-15.[1][3][4] Journal of Labelled Compounds and Radiopharmaceuticals, 56(12), 637–638.[1] [Link][3]

  • Katritzky, A. R., Ostercamp, D. L., & Yousaf, T. I. (1986).[1] The mechanism of the Hantzsch pyridine synthesis: A study by 15N and 13C NMR spectroscopy. Tetrahedron, 42(20), 5729-5738.[1] [Link]

  • Bartholomew, L., et al. (2023).[1] 14N to 15N Isotopic Exchange of Nitrogen Heteroaromatics through Skeletal Editing.[1][4] Journal of the American Chemical Society. [Link][5]

  • National Institute of Standards and Technology (NIST). (2012).[1] 15N-NMR Chemical Shifts of Major Chemical Families. [Link]

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Safety and handling of 15N-labeled lutidine

This ratiometric approach ensures that variations in sample handling or instrument response are normalized, leading to highly reliable and reproducible quantitative data. [25][26]

References

  • McNally, A., et al. (2024). Synthesis of 15N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates. Journal of the American Chemical Society. [Link]

  • Smith, M. & McNally, A. (2023). Synthesis of 15N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates. ChemRxiv. [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 2,6-Lutidine. [Link]

  • Vertex Pharmaceuticals. (2024).
  • Various Authors. (2023).
  • Jain, P., et al. (2019). Synthesis of 15N‐labelled 3,5‐dimethylpyridine. Journal of Labelled Compounds and Radiopharmaceuticals. [Link]

  • Shakambari Aromatics Private Limited. (n.d.). MATERIAL SAFETY DATA SHEET 2,6 Lutidine. [Link]

  • Thermo Fisher Scientific. (2010). SAFETY DATA SHEET: 2,6-Lutidine. [Link]

  • National Institute of Standards and Technology. (n.d.). Expression of Stable Isotopically Labeled Proteins for Use as Internal Standards for Mass Spectrometric Quantitation of Clinical Protein Biomarkers. [Link]

  • Isotope Science / Alfa Chemistry. (2024). 15N Labeled Compounds. [Link]

  • Acanthus Research. (2022). Designing Stable Isotope Labeled Internal Standards. [Link]

  • Tao, T. (2025). The Role of Nitrogen-15 in NMR Spectroscopy for Molecular Structure Analysis. LinkedIn. [Link]

  • Loba Chemie. (2013). 3,5-LUTIDINE For synthesis MSDS. [Link]

  • University of Washington. (n.d.). Stable Isotope Labeling Strategies. Proteomics Resource. [Link]

  • Gu, H., et al. (2013). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Analytical and Bioanalytical Chemistry. [Link]

  • Wikipedia. (n.d.). Nitrogen-15 nuclear magnetic resonance spectroscopy. [Link]

  • Barbour, M., & Cernusak, L. (n.d.). 15N labeling. PROMETHEUS – Protocols. [Link]

  • McCaughey, C. S., et al. (2023). The use of nitrogen-15 in microbial natural product discovery and biosynthetic characterization. Frontiers in Fungal Biology. [Link]

  • Nakima Ltd. (2025). Nitrogen-15 (N-15) - Stable Isotope Data & Safety Information (MSDS). [Link]

  • Resonance Specialties Limited. (n.d.). 2,6 Lutidine MSDS. [Link]

An In-depth Technical Guide on the Core Principles of Using 2,6-Lutidine-¹⁵N in NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the fundamental principles and practical applications of ¹⁵N-labeled 2,6-lutidine in Nuclear Magnetic Resonance (NMR) spectroscopy. By delving into the causality behind experimental choices, this document serves as a self-validating system for protocols and methodologies.

Introduction: The Significance of 2,6-Lutidine-¹⁵N in Modern NMR

2,6-Lutidine, a sterically hindered, non-nucleophilic base, becomes a powerful analytical tool when isotopically labeled with ¹⁵N.[1] The ¹⁵N nucleus, with a nuclear spin of 1/2, provides sharp, well-resolved peaks in NMR spectra, making it ideal for detailed molecular structure analysis.[2] While the natural abundance of ¹⁵N is low (approximately 0.366%), isotopic enrichment unlocks a wealth of information.[2] This is particularly valuable in complex biological and chemical systems where understanding protonation events, hydrogen bonding, and reaction mechanisms at the molecular level is critical.

The strategic placement of methyl groups ortho to the nitrogen atom in 2,6-lutidine sterically hinders the nitrogen, making it a poor nucleophile but an effective proton scavenger. This unique characteristic, combined with the sensitivity of the ¹⁵N chemical shift to its electronic environment, makes 2,6-lutidine-¹⁵N an exceptional probe for a variety of applications, most notably as a sensor for pH and acidity.[1][3]

Fundamental Principles of ¹⁵N NMR Spectroscopy

Nitrogen-15 NMR spectroscopy operates on the principle of nuclear magnetic resonance, where ¹⁵N nuclei absorb radiofrequency energy in a strong magnetic field.[2] Several key properties of the ¹⁵N nucleus are central to its application:

  • Spin 1/2 Nucleus: Unlike the more abundant ¹⁴N isotope (spin 1), ¹⁵N has a spin of 1/2. This eliminates the issue of quadrupolar broadening, resulting in sharper NMR signals and higher resolution spectra.[2]

  • Wide Chemical Shift Range: The ¹⁵N chemical shift spans a very wide range (approximately -400 to +1000 ppm relative to liquid ammonia), making it highly sensitive to subtle changes in the electronic environment of the nitrogen atom.[2] This sensitivity is the cornerstone of its use as a probe molecule.

  • Low Natural Abundance and Sensitivity: The primary challenge in ¹⁵N NMR is its low natural abundance and inherently low gyromagnetic ratio, which leads to low sensitivity.[2][4][5] Isotopic labeling is therefore essential for most applications. Modern NMR techniques, such as polarization transfer methods and the use of cryogenically cooled probes, have significantly improved the feasibility of ¹⁵N detection.[2][6]

Chemical Shift Referencing in ¹⁵N NMR

Accurate chemical shift referencing is critical for the reliable interpretation of ¹⁵N NMR data.[7][8][9] While several reference compounds are used, liquid ammonia (NH₃) is a common external standard, particularly in biomolecular NMR.[7][10] It is crucial to clearly state the reference compound used in any study to ensure data comparability.[9][10][11] Inconsistent referencing can lead to significant discrepancies in reported chemical shift values.[7][8]

2,6-Lutidine-¹⁵N as a Highly Sensitive pH Probe

One of the most powerful applications of 2,6-lutidine-¹⁵N is its use as a pH-sensitive probe. The ¹⁵N chemical shift of the pyridine nitrogen is exquisitely sensitive to protonation.[3][12]

Upon protonation, the lone pair of electrons on the nitrogen atom becomes involved in a bond with a proton. This deshields the nitrogen nucleus, causing a significant downfield shift in its ¹⁵N NMR signal.[3][12] The magnitude of this chemical shift change (Δδ) between the free base and its protonated form can be substantial, often exceeding 90 ppm for pyridine derivatives.[3]

The relationship between the observed ¹⁵N chemical shift and the pH of the solution can be described by the Henderson-Hasselbalch equation. This allows for the precise determination of the pKa of the 2,6-lutidinium ion, which is approximately 6.7.[1][13][14]

The Causality Behind the Chemical Shift Change

The large downfield shift upon protonation is a direct consequence of the change in the electronic environment of the nitrogen atom. In the free base, the nitrogen is sp² hybridized, and the lone pair resides in an sp² orbital. This lone pair contributes significantly to the shielding of the nucleus. When the nitrogen is protonated, these electrons form a covalent bond with a proton, effectively removing their shielding contribution and exposing the nucleus to a greater extent to the external magnetic field.

G cluster_0 High pH cluster_1 Low pH Lutidine 2,6-Lutidine-¹⁵N (Free Base) Upfield Shift (More Shielded) Protonated_Lutidine Protonated 2,6-Lutidine-¹⁵N Downfield Shift (Deshielded) Lutidine->Protonated_Lutidine Protonation Proton H+ Electron_Pair Lone Pair Electrons

Caption: Protonation of 2,6-Lutidine-¹⁵N leads to a downfield ¹⁵N chemical shift.

Experimental Protocols and Methodologies

Sample Preparation for ¹⁵N NMR of 2,6-Lutidine-¹⁵N

Objective: To prepare a sample of 2,6-lutidine-¹⁵N for NMR analysis to determine its ¹⁵N chemical shift at a specific pH.

Materials:

  • 2,6-Lutidine-¹⁵N

  • Appropriate deuterated solvent (e.g., D₂O, methanol-d₄)

  • Buffer solutions of known pH

  • NMR tubes (5 mm)

  • Micropipettes

Step-by-Step Protocol:

  • Prepare a stock solution of 2,6-lutidine-¹⁵N: Dissolve a known amount of 2,6-lutidine-¹⁵N in the chosen deuterated solvent to a final concentration typically in the millimolar range (e.g., 10-50 mM).

  • pH Adjustment: In a separate vial, mix the stock solution with a buffer of the desired pH. The final volume should be sufficient for the NMR tube (typically 500-600 µL).

  • Transfer to NMR Tube: Carefully transfer the final solution to a clean, dry 5 mm NMR tube.

  • Referencing: An internal or external reference standard can be added if required. For aqueous samples, DSS (2,2-dimethyl-2-silapentane-5-sulfonate) is a common internal reference for ¹H spectra, which can then be used to reference the ¹⁵N spectrum.[11]

  • Equilibration: Allow the sample to thermally equilibrate in the NMR spectrometer before data acquisition.

NMR Data Acquisition

Objective: To acquire a high-quality one-dimensional ¹⁵N NMR spectrum or a two-dimensional ¹H-¹⁵N correlation spectrum.

Instrumentation:

  • High-field NMR spectrometer equipped with a probe capable of ¹⁵N detection.

Typical 1D ¹⁵N Acquisition Parameters:

ParameterTypical ValueRationale
Pulse Programzgpg30 (or similar with proton decoupling)A simple pulse-acquire sequence with a 30-degree flip angle to allow for shorter relaxation delays.
Spectral Width200-300 ppmTo encompass the expected chemical shift range of the ¹⁵N nucleus in both its protonated and deprotonated states.
Number of Scans256 or higherTo achieve an adequate signal-to-noise ratio due to the low sensitivity of ¹⁵N.[3]
Relaxation Delay (d1)2-5 secondsShould be on the order of 1-2 times the longest T₁ of the ¹⁵N nucleus to avoid saturation.
Proton DecouplingYes (e.g., GARP)To collapse ¹H-¹⁵N couplings and improve signal-to-noise.

Two-Dimensional ¹H-¹⁵N HSQC/HMQC:

For more complex systems or when higher sensitivity is required, two-dimensional heteronuclear correlation experiments like HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) are invaluable.[2][15] These experiments correlate the ¹⁵N chemical shift with that of directly attached protons.

G cluster_workflow ¹H-¹⁵N HSQC Experimental Workflow A Sample Preparation (2,6-Lutidine-¹⁵N in buffered D₂O) B Spectrometer Setup (Tuning and shimming) A->B C 1D ¹H Spectrum (Reference and initial assessment) B->C D ¹H-¹⁵N HSQC Acquisition (Set parameters, start experiment) C->D E Data Processing (Fourier transform, phasing, baseline correction) D->E F Spectral Analysis (Identify correlation peaks) E->F

Caption: A typical workflow for a ¹H-¹⁵N HSQC experiment.

Advanced Applications and Insights

Beyond its role as a pH probe, 2,6-lutidine-¹⁵N can be employed in more complex investigations:

  • Studying "Proton Sponges": While 2,6-lutidine itself is not a classical "proton sponge" like 1,8-bis(dimethylamino)naphthalene, the principles of using ¹⁵N NMR to study protonation and hydrogen bonding are directly applicable to these fascinating molecules which exhibit extremely high basicity.[16][17]

  • Mechanistic Studies: In organic reactions where 2,6-lutidine is used as a non-nucleophilic base, ¹⁵N NMR can be used to monitor the protonation state of the base throughout the reaction, providing valuable mechanistic insights.

  • Hyperpolarization Techniques: The sensitivity of ¹⁵N NMR can be dramatically enhanced by hyperpolarization techniques like Dynamic Nuclear Polarization (DNP).[3] This has been demonstrated with ¹⁵N-labeled pyridine derivatives, enabling rapid and highly sensitive pH measurements, with potential applications in in vivo magnetic resonance imaging (MRI).[3][18]

Conclusion

The use of 2,6-lutidine-¹⁵N in NMR spectroscopy offers a powerful and versatile tool for probing a range of chemical and biological phenomena. Its unique combination of steric hindrance and the sensitivity of its ¹⁵N chemical shift to the local electronic environment makes it an exceptional molecule for studying protonation events, determining pKa values, and gaining mechanistic insights. As NMR technology continues to advance, the applications of isotopically labeled molecules like 2,6-lutidine-¹⁵N will undoubtedly expand, providing ever more detailed information about the intricate world of molecular interactions.

References

  • The Role of Nitrogen-15 in NMR Spectroscopy for Molecular Structure Analysis. (2025, August 13).
  • Bertani, P., et al. (2014, July 15). ¹⁵N chemical shift referencing in solid state NMR. PubMed.
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  • Wishart, D. S., et al. (1995). ¹H, ¹³C and ¹⁵N chemical shift referencing in biomolecular NMR. Journal of Biomolecular NMR.
  • Cha, H., et al. (2015, March 16). Hyperpolarized ¹⁵N-pyridine Derivatives as pH-Sensitive MRI Agents. PMC.
  • ResearchGate. ¹⁵N NMR spectra of HP-pyridine as the free base (green) and fully...
  • ResearchGate. (PDF) ¹H, ¹³C and ¹⁵N chemical shift referencing in biomolecular NMR.
  • Detection of ¹⁵N-labeled Metabolites in Microbial Extracts using AI-Designed Broadband pulses for ¹H, ¹⁵N Heteronuclear NMR Spectroscopy. Analyst (RSC Publishing).
  • NMR Facility, UCSB Chem and Biochem. Chemical Shift Referencing.
  • Puszko, A., et al. (2012, June 26). Specificity of ¹⁵N NMR chemical shifts to the nature of substituents and tautomerism in substituted pyridine N-oxides. SciSpace.
  • Iali, W., et al. (2020, May 8). Remarkable Levels of ¹⁵N Polarization Delivered through SABRE into Unlabeled Pyridine, Pyrazine, or Metronidazole Enable Single Scan NMR Quantification at the mM Level. ACS Publications.
  • Scribd. Understanding ¹⁵N NMR Spectroscopy | PDF.
  • Magritek. Can benchtop NMR detect ¹⁵N at natural abundance?.
  • Schweitzer, D., & Spiess, H. W. (1974). Nitrogen-15 NMR of pyridine in high magnetic fields. OPUS - Universität Stuttgart.
  • Samide, M. J., & Holland, B. N. (2012, July 25). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. DigitalCommons@UNO.
  • Iowa State University Biological NMR Facility. ¹H-¹⁵N HSQC.
  • PubChem. 2,6-Lutidine | C₇H₉N | CID 7937.
  • Benchchem. An In-depth Technical Guide to 2,6-Lutidine Hydrochloride: pKa, Basicity, and Applications.
  • Lim, Z. L., et al. (2024, December 3). Determination of the pKa and Concentration of NMR-Invisible Molecules and Sites Using NMR Spectroscopy. Analytical Chemistry - ACS Publications.
  • Aguida, F., et al. (2025, January 22). ¹⁵N-detected TROSY for ¹H-¹⁵N heteronuclear correlation to study intrinsically disordered proteins: strategies to increase spectral quality. PMC.
  • Levy, G. C., & Lichter, R. L. (1979). Quantitative ¹⁵N NMR spectroscopy. Nitrogen-15 Nuclear Magnetic Resonance Spectroscopy.
  • Lim, Z. L., et al. (2024, December 3). Determination of the pKa and Concentration of NMR-Invisible Molecules and Sites Using NMR Spectroscopy. PMC.
  • Codina, A., et al. (2018). Programmable wide-range pH gradients for NMR titrations. University of Liverpool Repository.
  • ResearchGate. (PDF) ¹⁵N NMR Spectroscopy in Structural Analysis.
  • METRIC - Office of Research and Innovation. (2022, April 11). The value of ¹⁵N NMR spectroscopy.
  • Unraveling the Nature of Hydrogen Bonds of “Proton Sponges” Based on Car-Parrinello and Metadynamics Approaches. PMC.
  • Wikipedia. 1,8-Bis(dimethylamino)naphthalene.

Sources

The Unseen Hand: A Technical Guide to 2,6-Lutidine-¹⁵N as a Non-Nucleophilic Base in Mechanistic and Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate landscape of organic synthesis and mechanistic elucidation, the choice of a base is a critical parameter that dictates the course and outcome of a reaction. While basicity is a prerequisite for proton abstraction, nucleophilicity can often lead to undesirable side reactions, compromising yield and purity. 2,6-Lutidine, a sterically hindered pyridine derivative, has long been a staple in the chemist's toolbox as a non-nucleophilic base. This technical guide delves into the unique advantages of its isotopically labeled counterpart, 2,6-lutidine-¹⁵N. By incorporating the stable ¹⁵N isotope, researchers are empowered with a powerful spectroscopic handle to unravel complex reaction mechanisms and gain unprecedented insights into the role of this versatile base. This document provides a comprehensive overview of the synthesis, properties, and applications of 2,6-lutidine-¹⁵N, complete with detailed experimental protocols and data analysis strategies, to serve as an essential resource for professionals in chemical research and drug development.

The Dichotomy of Basicity and Nucleophilicity: The Case for 2,6-Lutidine

In organic chemistry, the terms "base" and "nucleophile" are often used interchangeably, as both describe species with lone pairs of electrons. However, their reactivity profiles can be vastly different. Basicity, a thermodynamic concept, refers to the ability of a molecule to accept a proton, and is quantified by the pKa of its conjugate acid.[1] Nucleophilicity, a kinetic phenomenon, describes the rate at which a molecule attacks an electron-deficient center.[1][2]

An ideal base for many sensitive reactions is one that is a strong proton acceptor but a poor nucleophile. This is where sterically hindered bases, such as 2,6-lutidine, excel. The two methyl groups flanking the nitrogen atom create a significant steric shield, impeding the nitrogen's approach to an electrophilic carbon center while leaving the lone pair accessible for abstracting a small proton.[3] This non-nucleophilic character is the cornerstone of its utility in a multitude of chemical transformations.[4]

Physicochemical Properties of 2,6-Lutidine

2,6-Lutidine, or 2,6-dimethylpyridine, is a colorless to pale yellow liquid with a characteristic peppermint-like odor.[5] Its key properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₇H₉N[4]
Molar Mass 107.15 g/mol [5]
Boiling Point 144 °C[4]
Melting Point -5.8 °C[4]
pKa of Conjugate Acid 6.72[4]
Density 0.9252 g/cm³[4]

The pKa of its conjugate acid (the 2,6-lutidinium ion) of 6.72 indicates that 2,6-lutidine is a moderately weak base, suitable for scavenging protons generated in a reaction without creating a harshly basic environment that could lead to side reactions or degradation of sensitive functional groups.[3]

A Comparative Look at Non-Nucleophilic Bases

To appreciate the unique position of 2,6-lutidine, a comparison with other common non-nucleophilic bases is instructive.

BasepKa of Conjugate AcidKey Features
2,6-Lutidine 6.72Moderate basicity, good steric hindrance, commercially available.
Diisopropylethylamine (Hünig's Base) 10.7Stronger base, significant steric hindrance, often used in peptide coupling.
1,8-Bis(dimethylamino)naphthalene (Proton-Sponge™) 12.1Very strong base, unique "proton chelation" mechanism, non-nucleophilic due to thermodynamic factors.[6]
Triethylamine 10.75Common and inexpensive, but can exhibit some nucleophilicity.[7]

The ¹⁵N Isotope: A Spectroscopic Beacon

The introduction of a ¹⁵N label into the 2,6-lutidine scaffold transforms it from a mere proton scavenger into a powerful mechanistic probe. The naturally abundant ¹⁴N isotope has a nuclear spin of I=1, which leads to broad and often unobservable signals in Nuclear Magnetic Resonance (NMR) spectroscopy due to quadrupolar relaxation. In contrast, the ¹⁵N isotope has a nuclear spin of I=1/2, resulting in sharp and well-resolved NMR signals, analogous to ¹H and ¹³C.[8]

This fundamental difference allows for the precise tracking of the nitrogen atom of 2,6-lutidine throughout a reaction sequence, providing invaluable information on bond formation, bond breakage, and the electronic environment of the nitrogen atom.[8]

Synthesis of 2,6-Lutidine-¹⁵N

The synthesis of ¹⁵N-labeled pyridines has been a subject of considerable interest. A robust and versatile method for the preparation of 2,6-lutidine-¹⁵N involves a ring-opening and ring-closing strategy via a Zincke imine intermediate. This approach allows for the direct incorporation of the ¹⁵N atom from a commercially available source, ¹⁵NH₄Cl.

Synthetic Pathway

The synthesis can be conceptualized in the following two stages:

Synthesis_of_2_6_Lutidine_15N 2,6-Lutidine 2,6-Lutidine Zincke_Imine Zincke_Imine 2,6-Lutidine->Zincke_Imine Ring Opening (e.g., with an activating agent and a secondary amine) 2,6-Lutidine-15N 2,6-Lutidine-15N Zincke_Imine->2,6-Lutidine-15N Ring Closure (with 15NH4Cl)

Caption: Synthetic route to 2,6-Lutidine-¹⁵N via a Zincke imine intermediate.

Detailed Experimental Protocol

Step 1: Ring Opening to form the Zincke Imine Intermediate

  • To a solution of 2,6-lutidine (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (argon or nitrogen), add an activating agent (e.g., 2,4-dinitrochlorobenzene or a similar electron-deficient aromatic halide) (1.1 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the formation of the pyridinium salt by thin-layer chromatography (TLC) or LC-MS.

  • Once the pyridinium salt formation is complete, cool the reaction mixture to 0 °C.

  • Slowly add a secondary amine (e.g., piperidine or morpholine) (1.2 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours. The progress of the ring-opening to the Zincke imine can be monitored by the disappearance of the pyridinium salt and the appearance of a new, often colored, product spot on TLC.

  • Upon completion, the solvent is removed under reduced pressure, and the crude Zincke imine intermediate is purified by column chromatography on silica gel.

Step 2: Ring Closure with ¹⁵NH₄Cl to yield 2,6-Lutidine-¹⁵N

  • Dissolve the purified Zincke imine intermediate (1.0 eq) in a suitable solvent (e.g., ethanol or a mixture of ethanol and water).

  • Add ¹⁵N-labeled ammonium chloride (¹⁵NH₄Cl) (1.5-2.0 eq) to the solution.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC or LC-MS, observing the disappearance of the Zincke imine and the formation of 2,6-lutidine-¹⁵N.

  • After the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The residue is then partitioned between a suitable organic solvent (e.g., diethyl ether or dichloromethane) and a basic aqueous solution (e.g., saturated sodium bicarbonate).

  • The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

  • The solvent is carefully removed by distillation at atmospheric pressure to avoid loss of the volatile product.

  • The crude 2,6-lutidine-¹⁵N can be further purified by distillation to yield the final product as a colorless liquid.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, ¹⁵N NMR, and mass spectrometry to confirm its identity and isotopic enrichment. The ¹⁵N NMR spectrum will show a characteristic signal for the labeled pyridine nitrogen.[9]

Applications in Mechanistic Elucidation: A Case Study

The true power of 2,6-lutidine-¹⁵N lies in its ability to provide unambiguous answers to mechanistic questions. Consider a hypothetical reaction where a substrate S is converted to a product P in the presence of an electrophile E and 2,6-lutidine as the base. Two plausible mechanisms are proposed:

Mechanistic_Elucidation cluster_0 Mechanism A: Base as a Spectator cluster_1 Mechanism B: Base as a Participant S_A S Intermediate_A [S-E]⁺ S_A->Intermediate_A + E P_A P Intermediate_A->P_A Lutidine deprotonates Lut_A 2,6-Lutidine LutH_A [2,6-Lutidinium]⁺ Lut_A->LutH_A Abstracts H⁺ S_B S LutS_Intermediate [Lutidine-S] Adduct S_B->LutS_Intermediate + Lutidine Lut_B 2,6-Lutidine P_B P LutS_Intermediate->P_B + E - Lutidine

Sources

Role of 2,6-Lutidine-15N in mechanistic studies

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide: The Role of 2,6-Lutidine-¹⁵N in Mechanistic Studies

Introduction

In the landscape of modern organic chemistry, elucidating reaction mechanisms is paramount for the rational design of new synthetic methods and the optimization of existing ones. Among the arsenal of tools available to the mechanistic chemist, isotopic labeling stands out for its ability to provide unambiguous insights into the intricate dance of atoms during a chemical transformation.[1][2] This guide focuses on a particularly powerful, yet specialized, probe: 2,6-Lutidine labeled with the stable nitrogen isotope, ¹⁵N.

2,6-Lutidine is widely employed as a sterically hindered, non-nucleophilic base.[3][4] Its primary function is to act as an acid scavenger, neutralizing acidic byproducts without participating in unwanted side reactions that can plague syntheses using more nucleophilic bases.[5][6] While invaluable for its synthetic utility, the precise role of the base—whether it is a passive spectator or an active participant in the rate-determining step—is often a subject of mechanistic inquiry.

By incorporating a ¹⁵N label into the pyridine ring, we transform this workhorse base into a sophisticated mechanistic reporter. The unique nuclear properties of ¹⁵N, particularly its spin of ½ and a wide range of chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy, allow researchers to directly monitor the base's electronic environment and involvement throughout a reaction.[7][8] This guide, intended for researchers, scientists, and drug development professionals, will explore the fundamental principles behind 2,6-Lutidine-¹⁵N, detail its application in mechanistic studies through NMR spectroscopy and kinetic isotope effect measurements, and provide practical protocols for its use.

Fundamental Principles: A Synthesis of Steric Hindrance and Isotopic Probing

The Unique Character of 2,6-Lutidine

The efficacy of 2,6-lutidine as a non-nucleophilic base stems directly from its structure. The two methyl groups flanking the nitrogen atom create significant steric bulk, effectively shielding the nitrogen's lone pair of electrons.[3][5] This steric hindrance severely diminishes its ability to act as a nucleophile and attack electrophilic carbon centers. However, the lone pair remains accessible enough to abstract a proton, allowing it to function as a Brønsted-Lowry base.[5] With a conjugate acid pKa of approximately 6.7, it is a moderately weak base, ideal for neutralizing strong acids generated in situ without creating a harshly basic environment that could degrade sensitive molecules.[4][5]

Caption: Steric hindrance in 2,6-lutidine shields the nitrogen atom.

The Analytical Power of the ¹⁵N Isotope

Isotope labeling is a technique used to track the passage of an atom through a reaction.[1] Stable, non-radioactive isotopes are particularly valuable as they are safe and can be detected with high precision using techniques like NMR spectroscopy and mass spectrometry.[2][9]

Nitrogen has two stable isotopes: ¹⁴N (99.64% natural abundance) and ¹⁵N (0.36% natural abundance). While ¹⁴N is more abundant, its nuclear properties (a spin of 1 and a quadrupole moment) result in broad NMR signals, making it difficult to obtain precise information. In contrast, the ¹⁵N nucleus has a spin of ½, similar to ¹H and ¹³C, which yields sharp, high-resolution NMR signals.[7] This makes ¹⁵N an ideal probe for studying the electronic environment of nitrogen atoms. The low natural abundance of ¹⁵N is a key advantage; by introducing a ¹⁵N-labeled compound, the signals from the labeled site are exceptionally clear against a negligible background, allowing for unambiguous tracking.[7]

Property¹⁴N¹⁵NSignificance for Mechanistic Studies
Natural Abundance 99.64%0.36%Low abundance of ¹⁵N means labeled signals are distinct.
Nuclear Spin (I) 1½Spin ½ gives sharp NMR signals, enabling precise analysis.
NMR Receptivity LowVery LowRequires enrichment or sensitive techniques for detection.
Chemical Shift Range ~900 ppm~900 ppmWide range provides high sensitivity to electronic changes.

Core Applications in Mechanistic Elucidation

The strategic placement of a ¹⁵N label on 2,6-lutidine opens two primary avenues for mechanistic investigation: direct observation of the base's involvement via ¹⁵N NMR spectroscopy and the measurement of nitrogen kinetic isotope effects.

Probing Base-Substrate Interactions with ¹⁵N NMR Spectroscopy

A fundamental question in many reactions is whether the base is merely a "proton shuttle" or if it engages in more intimate interactions with the substrate or intermediates, such as hydrogen bonding or forming part of a complex in the transition state. The ¹⁵N chemical shift is exquisitely sensitive to changes in the nitrogen's electronic environment. Protonation, for instance, can cause a significant downfield shift in the ¹⁵N NMR spectrum.

Causality in Experimental Design: By running a reaction with 2,6-lutidine-¹⁵N inside an NMR tube, one can monitor the ¹⁵N chemical shift in real-time.

  • Scenario A (Simple Acid Scavenger): If the lutidine only acts as a scavenger for a proton released after the rate-determining step, one would expect to see the gradual appearance of a new peak corresponding to the protonated lutidinium-¹⁵N ion, while the peak for the free base diminishes.

  • Scenario B (Transition State Involvement): If the lutidine is involved in the transition state, one might observe line broadening or a transient shift in the ¹⁵N resonance of the free base during the reaction, indicating a dynamic equilibrium or interaction with other species. This provides direct evidence of the base's active participation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Reactants Reactants + Solvent NMR_Tube Combine in NMR Tube Reactants->NMR_Tube Lutidine15N 2,6-Lutidine-¹⁵N Lutidine15N->NMR_Tube Spectrometer Place in NMR Spectrometer NMR_Tube->Spectrometer Acquire Acquire ¹⁵N Spectra over Time Spectrometer->Acquire Process Process Spectra Acquire->Process Analyze Analyze δ(¹⁵N) Shifts, Integrals, and Line Shapes Process->Analyze Conclusion Draw Mechanistic Conclusion Analyze->Conclusion KIE_Concept cluster_reaction Reaction Coordinate start ts end path path_end path->path_end Energy E_14N_start E_14N_ts E_14N_start->E_14N_ts E_14N_start->E_14N_ts ΔG‡(¹⁴N) E_14N_end E_14N_ts->E_14N_end label_14N E_15N_start E_15N_ts E_15N_start->E_15N_ts E_15N_start->E_15N_ts ΔG‡(¹⁵N) E_15N_end E_15N_ts->E_15N_end label_15N caption ΔG‡(¹⁴N) < ΔG‡(¹⁵N) leads to a normal KIE > 1.

Caption: Energy profile illustrating the origin of a normal KIE.

Experimental Protocol: Monitoring an Alcohol Silylation

The protection of alcohols as silyl ethers is a cornerstone of multi-step organic synthesis. The reaction of an alcohol with a silyl triflate (e.g., TBSOTf) generates triflic acid, a potent acid that must be neutralized to prevent side reactions. 2,6-Lutidine is the base of choice for this transformation. [5][6]The following protocol details how to use 2,6-Lutidine-¹⁵N to confirm the base's role as a simple acid scavenger.

Objective: To monitor the protonation of 2,6-Lutidine-¹⁵N during the silylation of benzyl alcohol with tert-butyldimethylsilyl trifluoromethanesulfonate (TBSOTf) via in-situ ¹⁵N NMR.

Materials:

  • Benzyl alcohol (1.0 mmol)

  • 2,6-Lutidine-¹⁵N (1.2 mmol)

  • TBSOTf (1.1 mmol)

  • Anhydrous Dichloromethane-d₂ (CD₂Cl₂) (5 mL)

  • NMR Tube with a sealable cap

Methodology:

  • Sample Preparation (Inert Atmosphere):

    • Flame-dry an NMR tube under a stream of argon or nitrogen and cool to room temperature.

    • In the glovebox or under an inert atmosphere, add benzyl alcohol (108 mg, 1.0 mmol) to the NMR tube.

    • Add 2,6-Lutidine-¹⁵N (129 mg, 1.2 mmol).

    • Add anhydrous CD₂Cl₂ (5 mL) and gently mix until homogeneous.

    • Seal the NMR tube.

  • Initial NMR Acquisition:

    • Acquire an initial ¹⁵N NMR spectrum of the starting mixture at room temperature. This will serve as the t=0 reference, showing a single peak for the free 2,6-Lutidine-¹⁵N.

    • Self-Validation: The presence of a single, sharp ¹⁵N resonance at the expected chemical shift for 2,6-lutidine confirms the integrity of the labeled starting material.

  • Reaction Initiation and Monitoring:

    • Remove the NMR tube from the spectrometer and cool it to 0 °C in an ice bath.

    • Carefully unseal the tube and add TBSOTf (291 mg, 1.1 mmol) dropwise.

    • Reseal the tube, mix gently, and immediately re-insert it into the NMR spectrometer.

    • Begin acquiring a series of ¹⁵N NMR spectra at regular intervals (e.g., every 5-10 minutes).

  • Data Analysis:

    • Process the collected spectra.

    • Observe the gradual decrease in the intensity of the signal for free 2,6-Lutidine-¹⁵N.

    • Simultaneously, observe the appearance and growth of a new, downfield-shifted signal corresponding to the 2,6-lutidinium-¹⁵N triflate salt.

    • Plot the integral of the product peak versus time to obtain reaction kinetics.

Expected Outcome: The clean, stoichiometric conversion of the free base signal to the protonated base signal, with no intermediate shifts or line broadening, would strongly support a mechanism where the lutidine's sole role is to scavenge the triflic acid generated upon completion of the silylation event.

Conclusion

2,6-Lutidine-¹⁵N is a highly specialized but powerful tool for the physical organic chemist. By introducing a ¹⁵N label into this non-nucleophilic base, researchers can move beyond inference and directly observe its role in a chemical reaction. Through in-situ ¹⁵N NMR spectroscopy, the electronic state and interactions of the base can be tracked in real-time, distinguishing between passive proton scavenging and active participation in key intermediates or transition states. Furthermore, meticulous kinetic isotope effect studies can provide quantitative evidence for the involvement of the base in the rate-determining step. As the demand for more efficient, selective, and well-understood chemical reactions grows, the application of sophisticated probes like 2,6-Lutidine-¹⁵N will continue to be indispensable for advancing the frontiers of chemical science.

References

  • BenchChem. (2025). The Unseen Hand: 2,6-Lutidine Hydrochloride's Role as a Non-Nucleophilic Base in Advancing Chemical Synthesis.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of 2,6-Lutidine as a Non-Nucleophilic Base.
  • Fiveable. (2025). Isotope labeling and tracer experiments. Biological Chemistry.
  • BenchChem. (2025). Applications of 2,6-Lutidine Hydrochloride in Pharmaceutical Synthesis: Application Notes and Protocols.
  • Wikipedia. Isotopic labeling.
  • ChemicalBook. (2019). 2,6-Lutidine-an aromatic organic compound.
  • Cowley, M. J., et al. (2020). Real-Time High-Sensitivity Reaction Monitoring of Important Nitrogen-Cycle Synthons by ¹⁵N Hyperpolarized Nuclear Magnetic Resonance. PMC.
  • McDermott, A., et al. ¹⁵N Solid-state NMR provides a sensitive probe of oxidized flavin reactive sites. PMC.
  • Creative Proteomics. Principles and Characteristics of Isotope Labeling.
  • ChemicalBook. (2023). 2,6-Lutidine: applications and safety.
  • ResearchGate. Figure 6. Mechanistic proposal. Lutidine = 2,6-lutidine.
  • Rabinowitz, J. D., & Purdy, J. G. (2012). Metabolomics and isotope tracing. PMC.
  • Lewis, E. S., & Allen, J. D. (1966). Substrate and solvent hydrogen isotope effects in the pyridine- and 2,6-lutidine-catalysed iodination of diethyl ketone (pentan-3-one). Journal of the Chemical Society B: Physical Organic.
  • Creative Proteomics. Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applications.
  • Lehman, T. A. THE KINETIC ISOTOPE EFFECT. ...RE-EXAMINATION OF THE ISOTOPIC RATE CONSTANT RATIO FOR THE REACTION BETWEEN 2-NITROPROPANE AND 2,6-LUTIDINE. Purdue e-Pubs.
  • Snider, B. G., et al. (2002). ¹⁵N kinetic isotope effects on uncatalyzed and enzymatic deamination of cytidine. PubMed.
  • Mahmoud, A. R. (2025). Kinetic Isotope Effects in Organic and Biological Reactions. ResearchGate.
  • ResearchGate. ¹⁵N NMR Spectroscopy in Structural Analysis.

Sources

Methodological & Application

Application Notes and Protocols: 2,6-Lutidine-¹⁵N as a Novel Probe for Interrogating Nitrogen Metabolism

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The study of nitrogen metabolism is fundamental to understanding cellular physiology, disease progression, and the mechanism of action of various therapeutics. Stable isotope labeling, particularly with nitrogen-15 (¹⁵N), has become an indispensable tool for tracing the flow of nitrogen through complex biochemical networks.[1][2][3] This document introduces a novel application of ¹⁵N-labeled 2,6-lutidine (2,6-dimethylpyridine) as a specialized probe for investigating specific aspects of nitrogen metabolism. Due to its unique chemical properties, 2,6-lutidine-¹⁵N offers a means to probe nitrogen uptake and enzymatic activity under conditions where traditional tracers like ¹⁵NH₄Cl or ¹⁵N-amino acids might be rapidly consumed or widely distributed, complicating data interpretation. Herein, we provide the scientific rationale, detailed experimental protocols, and data analysis strategies for employing 2,6-lutidine-¹⁵N in your research.

The Rationale: Why 2,6-Lutidine-¹⁵N?

Nitrogen is a cornerstone of biological molecules, yet tracing its metabolic fate can be challenging due to the ubiquitous nature of nitrogen-containing compounds and the rapid flux through metabolic pathways. While compounds like ¹⁵N-labeled ammonia and amino acids are invaluable, they are readily incorporated into a vast array of downstream metabolites, which can sometimes mask the specific pathways of interest.[4][5]

2,6-Lutidine, a dimethyl-substituted pyridine, presents a unique solution to this challenge.[6][7] Its utility as a probe is rooted in two key characteristics:

  • Steric Hindrance: The two methyl groups flanking the nitrogen atom create significant steric bulk.[6][8] This "shielding" renders the nitrogen atom weakly nucleophilic, meaning it is significantly less likely to participate in covalent bond formation with electrophilic centers in the cell.[8][9][10] This property suggests that 2,6-lutidine-¹⁵N is unlikely to be metabolized and incorporated into the general nitrogen pool, allowing it to act as a more targeted tracer.

  • Moderate Basicity: Despite its low nucleophilicity, the nitrogen in 2,6-lutidine retains its ability to accept a proton (pKa of its conjugate acid is ~6.7).[6][11] This allows it to interact with its environment based on pH and potentially serve as a specific substrate for enzymes that can overcome its steric hindrance or that act on pyridine derivatives.

These properties position 2,6-Lutidine-¹⁵N as a powerful tool to investigate:

  • Novel transport mechanisms for nitrogen-containing aromatic compounds.

  • The activity of specific enzymes, such as certain demethylases or oxidases that may act on the lutidine structure.

  • Nitrogen flux in cellular compartments with distinct pH gradients.

  • The potential for xenobiotic nitrogen metabolism in drug development.[2]

Principle of the Method

The core principle involves introducing 2,6-lutidine-¹⁵N into a biological system (e.g., cell culture) and monitoring its fate using analytical techniques sensitive to isotopic labeling, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

  • ¹⁵N NMR Spectroscopy: This technique allows for the direct detection of the ¹⁵N nucleus.[12][13] Changes in the chemical environment of the ¹⁵N atom in 2,6-lutidine due to binding events or enzymatic modification will result in shifts in its NMR signal.[13][14] The high specificity of ¹⁵N NMR, especially when using labeled compounds, minimizes background noise.[12][15]

  • Mass Spectrometry (MS): High-resolution MS can precisely determine the mass of molecules.[2][16] By tracking the mass shift corresponding to the ¹⁵N isotope, we can identify and quantify any metabolites derived from 2,6-lutidine-¹⁵N.[17][18] This is particularly useful for identifying products of enzymatic reactions.

The experimental workflow can be conceptualized as follows:

workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_data Data Interpretation A Cell Culture (e.g., HEK293, HepG2) C Introduce Probe to Culture A->C B Synthesize or Procure 2,6-Lutidine-¹⁵N B->C D Incubate for Defined Time Points C->D E Harvest Cells & Quench Metabolism D->E F Metabolite Extraction E->F G ¹⁵N NMR Analysis (Aqueous Fraction) F->G H LC-MS/MS Analysis (Aqueous & Organic Fractions) F->H I Identify ¹⁵N-labeled Metabolites G->I H->I J Quantify Probe Uptake & Metabolite Formation I->J K Pathway Elucidation J->K pathway cluster_metabolism Potential Metabolic Fates Lutidine 2,6-Lutidine-¹⁵N (Probe) Cell Hepatocyte Lutidine->Cell Uptake Hydroxylation Hydroxylated-¹⁵N Metabolite (e.g., on methyl group) Cell->Hydroxylation CYP450 Enzymes Oxidation N-Oxide-¹⁵N Metabolite Cell->Oxidation Oxidases Demethylation Demethylated-¹⁵N Metabolite (2-Picoline-¹⁵N) Cell->Demethylation Demethylases MS_detect LC-MS Detection (Mass Shift) Hydroxylation->MS_detect NMR_detect ¹⁵N NMR Detection (Chemical Shift Change) Hydroxylation->NMR_detect Oxidation->MS_detect Oxidation->NMR_detect Demethylation->MS_detect Demethylation->NMR_detect

Sources

Application Note: Mechanistic Elucidation and Synthesis of Silyl Ethers Using 2,6-Lutidine-15N

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Content Focus: Advanced silylation protocols, kinetic tracking via 15N NMR, and mechanistic causality.

Introduction & Core Principles

The protection of hydroxyl groups as silyl ethers is a foundational strategy in multi-step organic and active pharmaceutical ingredient (API) synthesis. While standard silyl chlorides (e.g., TBSCl) are sufficient for unhindered primary alcohols, the protection of sterically hindered secondary and tertiary alcohols requires highly reactive silylating agents, such as tert-butyldimethylsilyl trifluoromethanesulfonate (TBSOTf) [1].

In these aggressive silylation environments, 2,6-Lutidine is the premier base. Its two ortho-methyl groups provide critical steric bulk, preventing it from acting as a nucleophile and attacking the silicon center. Instead, it functions exclusively as a Brønsted base (pKa ~6.6) to scavenge the corrosive triflic acid (TfOH) generated during the reaction, thereby preventing acid-catalyzed side reactions or the premature deprotection of other sensitive functional groups [1].

The integration of the stable isotope 15N (2,6-Lutidine-15N) elevates this standard protocol from a simple synthetic step into a powerful analytical tool. By leveraging 15N NMR spectroscopy, researchers can monitor reaction kinetics, identify transient hydrogen-bonded intermediates, and determine precise reaction endpoints in situ. The 15N chemical shift is exquisitely sensitive to its protonation state, undergoing a massive upfield shift upon conversion from the free base to the lutidinium salt[2]. This provides a background-free window into the reaction's progress, bypassing the signal overlap commonly encountered in 1H NMR of complex molecules.

Mechanistic Pathway

The reaction proceeds via the activation of the alcohol by the highly electrophilic silyl triflate, forming a transient oxonium intermediate. 2,6-Lutidine-15N rapidly deprotonates this intermediate, driving the equilibrium forward to yield the stable silyl ether and the 2,6-lutidinium-15N triflate byproduct.

Mechanism A Alcohol (R-OH) Intermediate Oxonium Intermediate [R-O(H)-TBS]+ A->Intermediate + TBSOTf B TBSOTf B->Intermediate C 2,6-Lutidine-15N (Free Base) Byproduct 2,6-Lutidinium-15N Triflate C->Byproduct Scavenges H+ Product Silyl Ether (R-O-TBS) Intermediate->Product - H+ Intermediate->Byproduct + Base

Mechanism of TBS protection using 2,6-Lutidine-15N to scavenge TfOH.

Experimental Protocol: In Situ NMR Monitoring of Silylation

Self-Validating Design: This protocol uses anhydrous CD₂Cl₂ to simultaneously serve as the reaction solvent and the NMR lock. Acquiring a baseline 15N spectrum prior to TBSOTf addition ensures that any adventitious moisture (which would prematurely hydrolyze TBSOTf and protonate the base) is accounted for, validating the anhydrous integrity of the system before the reaction begins.

Materials
  • Substrate: Hindered secondary or tertiary alcohol (1.0 equiv)

  • Base: 2,6-Lutidine-15N (1.5 equiv)

  • Reagent: TBSOTf (1.2 equiv) [3]

  • Solvent: Anhydrous CD₂Cl₂

Step-by-Step Methodology
  • Preparation: Flame-dry an NMR tube and flush it with Argon. Add the alcohol substrate (0.1 mmol) and dissolve it in 0.5 mL of anhydrous CD₂Cl₂.

  • Base Addition: Inject 2,6-Lutidine-15N (0.15 mmol) into the NMR tube. Seal the tube with a high-quality septum cap and wrap it with Parafilm.

  • Baseline Acquisition: Insert the tube into the NMR spectrometer (pre-cooled to the desired reaction temperature, typically -78 °C to 0 °C) [4]. Acquire baseline 1H and 15N NMR spectra. The 15N resonance of the free base should appear as a sharp, solitary singlet.

  • Activation: Eject the sample, quickly inject TBSOTf (0.12 mmol) through the septum, invert the tube once to mix, and immediately re-insert it into the spectrometer.

  • Kinetic Tracking: Acquire 15N spectra at regular intervals (e.g., every 5 minutes). The free base signal will decrease proportionally as a new, distinct upfield signal corresponding to the 2,6-lutidinium-15N triflate emerges.

  • Endpoint & Workup: The reaction is deemed complete when the ratio of free base to protonated base stabilizes. To isolate the product, quench the reaction by adding 0.5 mL of saturated aqueous NaHCO₃. Extract the mixture with CH₂Cl₂, wash with brine, dry over anhydrous Na₂SO₄, and purify via flash column chromatography to yield the TBS-protected alcohol [1].

Workflow Step1 Step 1: Substrate & Base Dissolve R-OH and 2,6-Lutidine-15N in CD2Cl2 Step2 Step 2: Baseline NMR Acquire 15N/1H spectra at target temperature Step1->Step2 Step3 Step 3: Activation Inject TBSOTf (Initiate reaction) Step2->Step3 Step4 Step4 Step3->Step4 Step5 Step 5: Quench & Workup Aqueous NaHCO3 quench Extract & Purify Step4->Step5

Step-by-step workflow for in situ 15N NMR kinetic tracking of silylation.

Quantitative Data & NMR Parameters

The following table summarizes the expected NMR parameters and reaction metrics when utilizing 2,6-Lutidine-15N in silylation workflows. The massive chemical shift difference is the primary driver for using the 15N isotope in mechanistic studies.

ParameterFree 2,6-Lutidine-15N2,6-Lutidinium-15N Triflate
15N Chemical Shift (Relative to NH₃) ~ 300 ppm~ 200 ppm (Strong Upfield Shift)
Role in Reaction Sterically Hindered BaseReaction Byproduct / Kinetic Marker
Nucleophilicity NegligibleNone
Typical Reaction Temperature -78 °C to 0 °C-78 °C to 0 °C
Typical Yield (Secondary Alcohols) N/A> 90% [4]

Troubleshooting & Causality

  • Why use 2,6-Lutidine instead of Pyridine or DMAP? Pyridine and DMAP are highly nucleophilic. When exposed to TBSOTf, they readily form an N-silylpyridinium intermediate. While this can act as a silyl transfer agent, it often leads to unwanted side reactions, decomposition, or sluggish kinetics with highly hindered alcohols. 2,6-Lutidine's ortho-methyl groups physically block the nitrogen lone pair from attacking the silicon atom, forcing it to act strictly as a proton scavenger [1].

  • Why is the 15N shift so drastic upon protonation? Protonation of the nitrogen lone pair removes its paramagnetic shielding contribution. In 15N NMR, this results in a massive upfield shift (

    
     ~100 ppm). This binary "on/off" shift allows for precise peak integration without the complex signal overlap commonly seen in the 1H NMR spectra of highly functionalized drug scaffolds [2].
    
  • Incomplete Conversion & Premature Stabilization: If the 15N NMR kinetic tracking shows a premature stabilization of the lutidinium peak before the alcohol is fully consumed, it is a direct indicator of moisture in the system. Water competitively hydrolyzes TBSOTf into TBS₂O and TfOH, which rapidly protonates the 2,6-lutidine-15N, skewing the kinetic data and halting the desired silylation.

References

  • 15N Hyperpolarization of Imidazole-15N2 for Magnetic Resonance pH Sensing via SABRE-SHEATH ACS Sensors URL:[Link]

  • tert-Butyldimethylsilyl Trifluoromethanesulfonate (TBS-OTf) Common Organic Chemistry URL:[Link]

Application Note: 2,6-Lutidine-15N in Pharmaceutical Synthesis & Mechanistic Elucidation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,6-Lutidine-15N (2,6-Dimethylpyridine-15N) is a high-value isotopic probe used primarily in the mechanistic deconvolution of complex pharmaceutical syntheses. Unlike its ubiquitous non-labeled counterpart, which serves as a sterically hindered non-nucleophilic base, the


N-labeled variant functions as a non-invasive NMR sensor.

This application note details the use of 2,6-Lutidine-15N to:

  • Distinguish Catalyst Poisoning vs. Proton Scavenging: Definitively prove whether the base is coordinating to transition metal catalysts (Pd, Ir, Ru) or functioning correctly as a proton acceptor.

  • Map Hydrogen Bonding Networks: Quantify the strength of hydrogen bonds in Frustrated Lewis Pair (FLP) chemistry and organocatalysis via chemical shift perturbation.

  • Validate Reaction Intermediates: Confirm the formation of pyridinium salts in glycosylation and silylation reactions.

Properties & Spectroscopic Advantage[1]

Why Nitrogen-15?

The natural abundance isomer,


N (99.6%), possesses a nuclear spin of 

. This quadrupolar nucleus results in rapid relaxation and significant line broadening, often obscuring subtle chemical environment changes.

In contrast,


N (

)
is dipolar. Although it has low sensitivity (negative gyromagnetic ratio), it provides sharp, high-resolution signals. In 2,6-lutidine, the methyl groups at the

-positions provide steric shielding, making the nitrogen center highly sensitive to specific electronic perturbations without the interference of nucleophilic attack.
Comparative Data: N vs. N 2,6-Lutidine
Property2,6-Lutidine (

N)
2,6-Lutidine-15N (

N)
Spin Quantum Number (

)
1 (Quadrupolar)1/2 (Dipolar)
Natural Abundance ~99.6%Enriched (>98%)
NMR Line Width Broad (>100 Hz)Sharp (<1 Hz)
Chemical Shift Range Difficult to resolveHighly sensitive (~100 ppm span upon protonation)
Primary Application Reagent / BaseMechanistic Probe / Tracer

Application I: Elucidating Metal Catalyst Deactivation

In transition metal catalysis (e.g., C-H activation), 2,6-lutidine is selected because its steric bulk theoretically prevents it from binding to the metal center (catalyst poisoning). However, "steric hindrance" is relative. Using 2,6-Lutidine-15N allows researchers to empirically verify this assumption.

The "Shift-Test" Protocol

Objective: Determine if 2,6-lutidine is poisoning a Palladium (Pd) or Iridium (Ir) catalyst.

Materials
  • Probe: 2,6-Lutidine-15N (98 atom %

    
    N).
    
  • Catalyst: Target metal complex (e.g., Pd(OAc)

    
    , [Ir(cod)OMe]
    
    
    
    ).
  • Solvent: Anhydrous deuterated solvent (CD

    
    Cl
    
    
    
    or Toluene-
    
    
    ).
  • Relaxation Agent: Cr(acac)

    
     (0.02 M) – Optional but recommended to shorten 
    
    
    
    relaxation times for quantitative integration.
Experimental Workflow
  • Baseline Acquisition: Dissolve 2,6-Lutidine-15N (0.1 mmol) in 0.5 mL solvent. Acquire a

    
    N NMR spectrum (referenced to CH
    
    
    
    NO
    
    
    external = 0 ppm).
    • Expected Shift:

      
       to 
      
      
      
      ppm (Free Base).
  • Catalyst Addition: Add 0.1 equivalents of the metal catalyst to the NMR tube. Shake gently and allow to equilibrate for 10 minutes.

  • Monitoring: Acquire

    
    N NMR.
    
  • Interpretation:

    • Scenario A (Ideal): No change in chemical shift (

      
       ppm). The base is not  interacting with the metal.
      
    • Scenario B (Poisoning): Significant downfield/upfield shift (

      
       ppm) or line broadening. The base is coordinating to the metal, potentially inhibiting the reaction.
      
    • Scenario C (Protonation): If acidic species are present, a massive upfield shift (

      
       ppm) indicates formation of the lutidinium cation.
      
Decision Logic Diagram (Graphviz)

MechanisticLogic Start Start: Acquire 15N Spectrum (Free 2,6-Lutidine-15N) AddCat Add Metal Catalyst (0.1 equiv) Start->AddCat Compare Compare Chemical Shift ($Deltadelta$) AddCat->Compare NoShift No Shift (< 2 ppm) Sterics Effective Compare->NoShift $Deltadelta approx 0$ SmallShift Small Shift (2-10 ppm) Weak Interaction Compare->SmallShift $Deltadelta$ moderate LargeShift Large Shift (> 20 ppm) Direct Coordination Compare->LargeShift $Deltadelta$ large Proceed Proceed with Reaction (Base is Compatible) NoShift->Proceed Optimize Increase Temperature or Change Solvent SmallShift->Optimize Stop Catalyst Poisoning Detected Switch to Bulkiest Base (e.g., 2,6-Di-tert-butylpyridine) LargeShift->Stop

Caption: Logic flow for validating base compatibility in metal-catalyzed reactions using 15N NMR.

Application II: Probing Protonation & Hydrogen Bonding

In glycosylation or acid-sensitive protecting group chemistry (e.g., silylation), 2,6-lutidine acts as a proton sponge. Determining the exact point of protonation—or the existence of a shared proton in a hydrogen bond—can explain reaction kinetics.

Chemical Shift Mapping

The


N chemical shift is a direct reporter of electron density at the nitrogen lone pair.
Species StateChemical Shift (

ppm vs CH

NO

)
Characteristic
Free Base -60 to -70 ppmSharp singlet
Hydrogen Bonded -80 to -100 ppmBroadened peak; shift depends on H-bond strength
Fully Protonated -150 to -160 ppmLarge upfield shift; Appearance of

coupling (~90 Hz)
Protocol: In Situ Acid Scavenging Monitor
  • Setup: Prepare the reaction mixture in the NMR tube using non-labeled reagents, but replace the base with 2,6-Lutidine-15N .

  • Initiation: Add the acid generator (e.g., TMSOTf or TfOH).

  • Observation:

    • Watch for the transition from Singlet (-65 ppm)

      
      Doublet (-155 ppm) .
      
    • Doublet Formation: The splitting of the

      
      N signal into a doublet proves the N-H bond is covalent and static on the NMR timescale (lifetime > ms).
      
    • Broad Singlet: Indicates rapid exchange between protonated and free forms, suggesting the base is in equilibrium and not fully quenching the acid.

Synthesis of 15N-Labeled Metabolites

While 2,6-lutidine-15N is a probe, it can also be a precursor. For drug candidates containing a pyridine core where metabolic stability at the 2,6-positions is required (blocked by methyls), this reagent is the starting block.

Zincke Imine Transformation: Recent methodologies allow the conversion of 2,6-lutidine-15N into more complex pyridine derivatives via Zincke salts, enabling the "grafting" of the


N atom into complex scaffolds for ADME (Absorption, Distribution, Metabolism, Excretion) studies.

Note: Direct C-H functionalization of the methyl groups is difficult. Oxidation to the dipicolinic acid-15N derivative is the standard route for accessing different functionalities.

References

  • Zincke Imine 15N Labeling

    • Nguyen, H. M. H., et al. (2024). Synthesis of 15N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates. Journal of the American Chemical Society.[1][2]

    • [1]

  • Frustrated Lewis Pairs & H-Activation

    • Mounib, A., et al. (2013). Hydrogen Activation and Addition Across 2,6-Lutidine[3]·BCl3 Classical Lewis Pair. OSTI.

  • 15N NMR Chemical Shifts & Protonation

    • Witanowski, M., et al. (2002). Nitrogen-15 NMR spectroscopy in organic chemistry.
    • Standard Reference Data for Pyridine Shifts:

  • C-H Activation Mechanisms

    • Boergel, J., et al. (2022). Merging Directed C–H Activations with High-Throughput Experimentation. JACS Au.[2]

Sources

Unveiling Reaction Mechanisms: A Technical Guide to Using 2,6-Lutidine-¹⁵N as a Mechanistic Probe

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the intricate landscape of chemical synthesis and drug development, a profound understanding of reaction mechanisms is paramount for process optimization, impurity profiling, and rational catalyst design. Isotopic labeling has emerged as a powerful tool for elucidating these complex transformations. This comprehensive technical guide details the application of 2,6-Lutidine-¹⁵N as a versatile probe for tracking reaction pathways. By leveraging the unique spectroscopic signatures of the ¹⁵N isotope, researchers can gain unprecedented insights into the role of this sterically hindered, non-nucleophilic base in a variety of critical organic reactions. This document provides not only the foundational principles but also detailed, field-proven protocols for the synthesis, application, and analysis of 2,6-Lutidine-¹⁵N, empowering researchers to unravel the subtleties of their chemical systems.

Introduction: The Power of Isotopic Labeling with ¹⁵N

Isotopic labeling is a cornerstone of mechanistic chemistry, allowing for the unambiguous tracking of atoms and molecules throughout a chemical transformation.[1] The stable isotope of nitrogen, ¹⁵N, is particularly valuable due to its low natural abundance (~0.37%), making it an excellent tracer against a low background.[2] When incorporated into a reagent like 2,6-lutidine, the ¹⁵N nucleus serves as a spectroscopic reporter, enabling the use of powerful analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to monitor its fate and interactions.[3][4]

2,6-Lutidine, a sterically hindered pyridine derivative, is widely employed as a non-nucleophilic base in organic synthesis.[5][6] Its primary role is to scavenge protons generated in a reaction without competing as a nucleophile, thereby preventing unwanted side reactions.[1] By labeling 2,6-lutidine with ¹⁵N, we can transform this passive proton scavenger into an active mechanistic probe, providing critical information on reaction intermediates, kinetics, and pathway selectivity.

Synthesis of 2,6-Lutidine-¹⁵N

The accessibility of ¹⁵N-labeled reagents is crucial for their widespread application. Fortunately, several synthetic routes to ¹⁵N-labeled pyridines have been established and can be adapted for the synthesis of 2,6-Lutidine-¹⁵N. A common and efficient method involves the ring-opening of a pyridine derivative to a Zincke imine intermediate, followed by ring-closure with a ¹⁵N-labeled ammonium salt.[7]

Protocol: Synthesis of 2,6-Lutidine-¹⁵N via Zincke Imine Intermediate

Materials:

  • 2,6-Lutidine

  • Trifluoromethanesulfonic anhydride (Tf₂O)

  • Dibenzylamine

  • 2,4,6-Collidine

  • ¹⁵NH₄Cl (98-99% ¹⁵N enrichment)

  • Triethylamine

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Acetonitrile

  • Silica gel for column chromatography

Procedure:

  • Activation and Ring Opening:

    • In a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve 2,6-lutidine (1.0 equiv.) in anhydrous DCM.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Add trifluoromethanesulfonic anhydride (1.0-1.2 equiv.) dropwise.

    • After stirring for 30 minutes, add a solution of dibenzylamine (1.2 equiv.) and 2,4,6-collidine (1.0 equiv.) in anhydrous DCM.

    • Allow the reaction to warm to room temperature and stir for 1 hour. The formation of the Zincke imine intermediate can be monitored by TLC or LC-MS.

  • ¹⁵N Incorporation and Ring Closure:

    • Remove the solvent under reduced pressure.

    • To the crude Zincke imine, add anhydrous acetonitrile, ¹⁵NH₄Cl (3.0 equiv.), and triethylamine (6.0 equiv.).

    • Heat the mixture to 100 °C in a sealed tube and stir for 1-2 hours.

  • Purification:

    • After cooling to room temperature, concentrate the reaction mixture.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 2,6-Lutidine-¹⁵N.

Characterization:

  • Confirm the identity and isotopic enrichment of the final product using ¹H NMR, ¹³C NMR, ¹⁵N NMR, and high-resolution mass spectrometry (HRMS).

Tracking Reaction Pathways: Key Applications and Protocols

The utility of 2,6-Lutidine-¹⁵N as a mechanistic probe is best illustrated through its application in common organic transformations where 2,6-lutidine is employed as a base.

Elucidating the Mechanism of Silyl Ether Formation

The protection of alcohols as silyl ethers is a fundamental transformation in organic synthesis. 2,6-Lutidine is a preferred base for this reaction, particularly with highly reactive silylating agents like trialkylsilyl triflates.[1] By using 2,6-Lutidine-¹⁵N, we can monitor the protonation state of the base and identify any potential intermediates involving the lutidinium ion.

Experimental Workflow:

SilylEtherFormation cluster_reactants Reactants cluster_reaction Reaction cluster_analysis Analysis cluster_products Products & Intermediates Alcohol Alcohol (R-OH) ReactionMix Reaction Mixture in Anhydrous Solvent Alcohol->ReactionMix SilylatingAgent Silylating Agent (R₃Si-OTf) SilylatingAgent->ReactionMix Lutidine15N 2,6-Lutidine-¹⁵N Lutidine15N->ReactionMix NMR In-situ ¹H-¹⁵N HSQC NMR ReactionMix->NMR Real-time monitoring MS Quench & ESI-MS ReactionMix->MS Time-point analysis SilylEther Silyl Ether (R-OSiR₃) ReactionMix->SilylEther Lutidinium15N [2,6-Lutidinium-¹⁵N]⁺OTf⁻ NMR->Lutidinium15N Observe protonation MS->Lutidinium15N Detect mass shift

Figure 1: Experimental workflow for tracking silyl ether formation using 2,6-Lutidine-¹⁵N.

Protocol: In-situ NMR Monitoring of Silylation

  • Sample Preparation:

    • In an NMR tube, dissolve the alcohol (1.0 equiv.) and 2,6-Lutidine-¹⁵N (1.1 equiv.) in a deuterated, anhydrous solvent (e.g., CD₂Cl₂).

    • Acquire a baseline ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectrum. The ¹⁵N chemical shift of the unprotonated lutidine will serve as a reference.[8][9]

  • Reaction Initiation and Monitoring:

    • Cool the NMR tube to the desired reaction temperature (e.g., -78 °C).

    • Add the silylating agent (e.g., TBSOTf, 1.05 equiv.) via syringe.

    • Immediately begin acquiring a series of time-resolved ¹H-¹⁵N HSQC spectra.

  • Data Analysis:

    • Monitor the appearance of a new cross-peak in the ¹H-¹⁵N HSQC spectrum corresponding to the protonated 2,6-lutidinium-¹⁵N species. The significant downfield shift in the ¹⁵N chemical shift upon protonation provides a clear and unambiguous signal for the progress of the reaction.

    • The rate of formation of the lutidinium-¹⁵N ion can be correlated with the rate of product formation, providing valuable kinetic data.

SpeciesTypical ¹⁵N Chemical Shift Range (ppm, relative to NH₃)
2,6-Lutidine-¹⁵N (free base)60 - 80
[2,6-Lutidinium-¹⁵N]⁺ (protonated)180 - 200

Table 1: Representative ¹⁵N NMR chemical shifts for 2,6-Lutidine-¹⁵N and its protonated form.

Investigating Glycosylation Reaction Mechanisms

Glycosylation is a critical reaction in carbohydrate chemistry and drug development. The stereochemical outcome is highly dependent on the reaction mechanism, which can range from Sₙ1 to Sₙ2 pathways.[10][11] 2,6-Lutidine is often used as a mild base to control the acidity of the reaction medium. By employing 2,6-Lutidine-¹⁵N, one can probe the involvement of protonated intermediates and gain insights into the prevailing mechanistic pathway.

Mechanistic Dichotomy in Glycosylation:

GlycosylationMechanism cluster_start Starting Materials cluster_pathways Mechanistic Pathways cluster_products Products Donor Glycosyl Donor SN1 Sₙ1 Pathway Donor->SN1 SN2 Sₙ2 Pathway Donor->SN2 Acceptor Glycosyl Acceptor Acceptor->SN1 Acceptor->SN2 Lutidine15N 2,6-Lutidine-¹⁵N Lutidine15N->SN1 Lutidine15N->SN2 Oxocarbenium Oxocarbenium Ion Intermediate SN1->Oxocarbenium Lutidinium15N [2,6-Lutidinium-¹⁵N]⁺ SN1->Lutidinium15N TransitionState Pentavalent Transition State SN2->TransitionState SN2->Lutidinium15N Glycoside Glycoside Product Oxocarbenium->Glycoside TransitionState->Glycoside

Figure 2: Competing Sₙ1 and Sₙ2 pathways in a glycosylation reaction.

Protocol: Mass Spectrometric Analysis of Glycosylation Intermediates

  • Reaction Setup:

    • Perform the glycosylation reaction under standard conditions, substituting unlabeled 2,6-lutidine with 2,6-Lutidine-¹⁵N.

    • At various time points, quench small aliquots of the reaction mixture with a suitable reagent (e.g., a cold, buffered solution).

  • Sample Preparation for MS:

    • Dilute the quenched aliquots in an appropriate solvent for electrospray ionization-mass spectrometry (ESI-MS).

    • The use of a high-resolution mass spectrometer (e.g., Orbitrap or TOF) is recommended for accurate mass determination.[12]

  • Data Acquisition and Analysis:

    • Acquire the mass spectra in positive ion mode.

    • Search for the molecular ion corresponding to the protonated 2,6-Lutidine-¹⁵N ([M+H]⁺). The expected mass will be one unit higher than that of the unlabeled analogue.

    • The presence and concentration of the [2,6-Lutidinium-¹⁵N]⁺ ion can provide evidence for the generation of acidic byproducts during the reaction, which is often associated with the formation of an oxocarbenium intermediate in an Sₙ1-like pathway.

    • By correlating the appearance of the lutidinium ion with the formation of the glycosidic product, a more detailed mechanistic picture can be constructed.

Advanced Applications and Future Outlook

The use of 2,6-Lutidine-¹⁵N is not limited to the examples above. It can be a valuable tool in a wide range of chemical investigations:

  • Organometallic Catalysis: To probe the role of the base in catalyst activation, turnover-limiting steps, and catalyst deactivation pathways.[13]

  • Kinetic Isotope Effect (KIE) Studies: While the primary KIE for ¹⁵N is small, secondary KIEs can provide information about changes in bonding to the nitrogen atom in the transition state.

  • Drug Discovery and Development: To understand the role of bases in the synthesis of active pharmaceutical ingredients (APIs) and to identify potential sources of impurities.[3]

The continued development of more sensitive NMR techniques, such as hyperpolarization methods, will further enhance the utility of ¹⁵N-labeled compounds like 2,6-Lutidine-¹⁵N, enabling the study of even more dilute and transient species.[14]

Conclusion

2,6-Lutidine-¹⁵N is a powerful and versatile tool for the elucidation of reaction mechanisms. Its application, in conjunction with modern analytical techniques like NMR spectroscopy and mass spectrometry, provides invaluable insights into the dynamic processes occurring in a chemical reaction. The protocols and examples presented in this guide offer a solid foundation for researchers, scientists, and drug development professionals to leverage the power of isotopic labeling and gain a deeper understanding of their chemical systems. The ability to transform a simple base into a sophisticated mechanistic probe underscores the elegance and power of applying fundamental chemical principles to solve complex scientific challenges.

References

  • Joshi, S. M., de Cózar, A., Gómez-Vallejo, V., Koziorowski, J., Llop, J., & Cossío, F. P. (2015). Synthesis of radiolabelled aryl azides from diazonium salts: experimental and computational results permit the identification of the preferred mechanism. Chemical Communications, 51(44), 8954–8957. [Link]

  • Hotchko, M., Anand, G. S., Komives, E. A., & Ten Eyck, L. F. (2006). Rapid mass spectrometric analysis of 15N-Leu incorporation fidelity during preparation of specifically labeled NMR samples. Protein Science, 15(7), 1847–1852. [Link]

  • Migawa, M. T., & Townsend, L. B. (1999). An unprecedented nitrogen elimination reaction: mechanistic studies using 15N-labeled 4-amino-7-benzylpyrrolo[2,3-d][3][14][15]triazine-5-carbonitrile. Organic Letters, 1(4), 537–539. [Link]

  • Malik, A. U., & El-Sayed, M. A. (1998). One-step 2,6-lutidine synthesis from acetone, ammonia and methanol. Temperature-programmed desorption–reaction (TPDR)–mass spectrometry (MS) study. Journal of the Chemical Society, Faraday Transactions, 94(19), 2935-2940. [Link]

  • Sato, M., & Maruta, S. (2021). Mechanistic elucidation of enzymatic C-glycosylation: facilitation by proton transfer to UDP-glucose. RSC Advances, 11(52), 32938–32945. [Link]

  • Warzok, U., Flohr, A., & Köck, M. (2018). Reaction Kinetics using a Chemputable Framework for Data Collection and Analysis. Chemistry-A European Journal, 24(59), 15794-15800. [Link]

  • van der Vorm, S., Hansen, T., van Hengst, T., Overkleeft, H. S., & Codée, J. D. (2019). Mechanistic insight into benzylidene-directed glycosylation reactions using cryogenic infrared spectroscopy. Nature Chemistry, 11(10), 941–948. [Link]

  • Tolchin, Z. A., & Smith, J. M. (2021). 15NRORC: An Azine Labeling Protocol. ChemRxiv. [Link]

  • Levin, M. D., & Sarpong, R. (2020). ¹⁵N-Labeling of pharmaceutical molecules. ResearchGate. [Link]

  • Pozdnyakov, I. P., & Grivin, V. P. (2020). Synthesis of ¹⁵N-labeled guanosines 6a and 6b using ¹⁵NH3. ResearchGate. [Link]

  • van de Vrande, K. N. A. (2025). Unravelling glycosylation reaction mechanisms. Scholarly Publications Leiden University. [Link]

  • Anand, G. S., & Komives, E. A. (2007). Rapid mass spectrometric analysis of ¹⁵N‐Leu incorporation fidelity during preparation of specifically labeled NMR samples. ResearchGate. [Link]

  • Smith, J. M., & Tolchin, Z. A. (2023). Synthesis of 15N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates. Journal of the American Chemical Society, 145(25), 13783-13789. [Link]

  • Crich, D. (2019). The Experimental Evidence in Support of Glycosylation Mechanisms at the SN1-SN2 Interface. Accounts of Chemical Research, 52(7), 1898-1908. [Link]

  • RéNaFoBiS. (n.d.). The N HSQC: a convenient and rapid NMR tool to rapidly characterize the protein structure or protein-ligand interactions. RéNaFoBiS. [Link]

  • Taubert, M., Jehmlich, N., Vogt, C., & von Bergen, M. (2013). Limitations in detection of 15N incorporation by mass spectrometry in protein-based stable isotope probing (protein-SIP). Analytical and Bioanalytical Chemistry, 405(13), 4687–4696. [Link]

  • Appelt, C., Tirre, A. D., & Stephan, D. W. (2014). Hydrogen Activation and Addition Across 2,6-Lutidine·BCl3 Classical Lewis Pair. Angewandte Chemie International Edition, 53(34), 9033-9036. [Link]

  • Kahn, M. L., Parra-Colmenares, A., Ford, C. L., Kaser, F., McCaskill, D., & Ketchum, R. E. (2002). A mass spectrometry method for measuring 15N incorporation into pheophytin. Analytical Biochemistry, 307(2), 219–225. [Link]

  • Gutmann, A., & Nidetzky, B. (2013). Enzymatic C-glycosylation: Insights from the study of a complementary pair of plant O- and C-glucosyltransferases. Pure and Applied Chemistry, 85(9), 1865-1877. [Link]

  • Ghasriani, H., & Giraud, N. (2013). NMR profiling of biomolecules at natural abundance using 2D 1H–15N and 1H–13C multiplicity-separated (MS) HSQC spectra. Journal of Magnetic Resonance, 237, 1-7. [Link]

  • Foroozandeh, M., & Morris, G. A. (2015). Real-time pure shift 15N HSQC of proteins: a real improvement in resolution and sensitivity. Journal of Biomolecular NMR, 62(1), 43–52. [Link]

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  • Sakata, K., & Hirao, H. (2011). Reactivity of 2,6-lutidine/BR3 and pyridine/BR3 Lewis pairs (R = F, Me, C6F5): A density functional study. ResearchGate. [Link]

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  • Tilstam, U., & Weinmann, H. (2002). Isolation and Characterization of Silyl Enol Ether Intermediates in the Synthesis of 5,6,9,10–Tetrahydro-7,8-benzocyclooctene-dione. Molecules, 7(10), 743-750. [Link]

  • Charnwood Discovery. (n.d.). Case Studies. Charnwood Discovery. [Link]

  • Wang, Y., et al. (2025). Thiofunctionalization of Silyl Enol Ether: An Efficient Approach for the Synthesis of β-Keto Sulfides. Molecules, 30(19), 4589. [Link]

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  • Neumann, B., et al. (2013). Intramolecular Lewis acid–base pairs based on 4-ethynyl-2,6-lutidine. Dalton Transactions, 42(35), 12698-12704. [Link]

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Sources

Application Note: Probing Enzyme Kinetics and Proton Transfer Mechanisms utilizing 2,6-Lutidine-15N

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, structural biologists, and drug development professionals Focus: Advanced NMR crystallography and solution-state kinetic profiling

Introduction: The Mechanistic Value of 2,6-Lutidine-15N

Understanding the precise sequence of proton transfer events and the formation of low-barrier hydrogen bonds (LBHBs) is critical in modern enzymology and rational drug design. While traditional kinetic assays provide macroscopic rate constants, they often fail to resolve the microscopic, atom-specific tautomeric equilibria occurring within an enzyme's active site.

Isotopically enriched pyridine derivatives, specifically 2,6-Lutidine-15N (2,6-dimethylpyridine-15N), have emerged as highly sensitive nuclear magnetic resonance (NMR) probes for these microenvironments[1]. The utility of 2,6-lutidine-15N stems from three causal factors:

  • Steric Shielding: The methyl groups at the 2 and 6 positions restrict the conformational space of the hydrogen bond, preventing non-specific solvent interactions and isolating the primary acid-base interaction.

  • Isotopic Sensitivity: The

    
    N chemical shift (
    
    
    
    N) is exquisitely sensitive to its protonation state. A shift from a free base to a fully protonated pyridinium ion spans over 100 ppm, providing a massive dynamic range to calculate exact proton positions[2].
  • Kinetic Trapping: By utilizing low-temperature NMR in polar aprotic solvent mixtures (e.g., Freon CDF

    
    /CDClF
    
    
    
    ), researchers can slow down proton exchange to the NMR timescale, allowing for the direct observation of transient intermediates[3].

This application note details the theoretical framework, step-by-step protocols, and data interpretation strategies for utilizing 2,6-Lutidine-15N in enzyme mechanistic studies.

Mechanistic Principles: Chemical Shifts and Hydrogen Bond Geometry

The fundamental principle behind using 2,6-Lutidine-15N is the correlation between the


 scalar couplings, the 

N chemical shift, and the hydrogen bond geometry (N···H···O or N···H···N). In enzyme active sites, such as those of pyridoxal-5'-phosphate (PLP)-dependent enzymes, the coupled proton transfer can dictate the catalytic turnover rate[4].

When 2,6-lutidine-15N acts as a hydrogen bond acceptor from an enzymatic proton donor (AH), the equilibrium


 is established. The observed chemical shift (

) is a population-weighted average of the limiting states if the exchange is fast, but at cryogenic temperatures, the distinct states can be resolved.

G cluster_0 Proton Transfer Equilibrium in Active Site AH Enzyme Donor (AH) + 2,6-Lutidine-15N HB Hydrogen Bonded Complex (AH···15N) AH->HB Binding PT Proton Transferred State (A⁻···H-15N⁺) HB->PT Fast Exchange (High Temp) LBHB Low-Barrier H-Bond (A···H···15N) HB->LBHB Transition State Stabilization LBHB->PT Product

Fig 1: Thermodynamic cycle of 15N-Lutidine proton transfer in an enzyme active site.

Quantitative Data: Chemical Shift Correlations

To accurately map the reaction coordinate, empirical correlations between the ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


N chemical shift and the N-H bond distance (

) are utilized. The table below summarizes the expected NMR parameters for 2,6-Lutidine-15N across different hydrogen bonding states[5].
StateInteraction Type

N (ppm)*

Coupling (Hz)
N-H Distance (

, Å)
Free Base Non-bonded~ 310 - 315N/A> 2.5
Weak H-Bond N···H-O~ 280 - 295< 201.8 - 2.2
Strong/LBHB N··H··O (Shared)~ 220 - 25040 - 601.2 - 1.4
Protonated N

-H···O

~ 190 - 205~ 90 - 95~ 1.05

*Referenced to external liquid NH


 at 25°C. Values will vary slightly based on the local dielectric constant of the enzyme pocket.

Experimental Protocols

To ensure self-validating and reproducible results, the following protocols detail the preparation of 15N-labeled complexes and the execution of low-temperature NMR kinetics.

Protocol A: Preparation of Enzyme-Model Complexes with 2,6-Lutidine-15N

Rationale: To study the intrinsic proton transfer kinetics without the interference of bulk water, researchers often utilize biomimetic model systems or lyophilized enzyme powders resuspended in controlled aprotic solvent mixtures[2].

Materials:

  • 2,6-Lutidine-

    
    N (Isotopic purity 
    
    
    
    98%)
  • Target Enzyme (e.g., PLP-dependent transaminase) or biomimetic acid (e.g., substituted phenols/carboxylic acids)

  • Deuterated Freon mixture (CDF

    
    /CDClF
    
    
    
    , 2:1 v/v) or CD
    
    
    Cl
    
    
  • Sealed heavy-wall NMR tubes

Step-by-Step Procedure:

  • Stoichiometric Mixing: Dissolve the enzyme model/acid (approx. 10 mM) in 0.4 mL of the chosen deuterated solvent under an inert argon atmosphere to prevent moisture contamination.

  • Probe Addition: Titrate 2,6-Lutidine-

    
    N into the solution at a 1:1 to 1:2 molar ratio. Critical step: Monitor the addition via 1D 
    
    
    
    H NMR to ensure complete complexation without excessive free ligand, which complicates line shape analysis.
  • Sample Sealing: Transfer the mixture to a heavy-wall NMR tube. For Freon mixtures, this must be done using a vacuum line at liquid nitrogen temperatures (77 K), followed by flame-sealing the tube to withstand high pressure at room temperature.

  • Equilibration: Allow the sample to slowly warm to the target starting temperature (e.g., 240 K) inside the NMR spectrometer.

Protocol B: Low-Temperature H- N NMR Kinetic Profiling

Rationale: By lowering the temperature to the slow-exchange regime (typically 100 K – 150 K for Freon mixtures), the interconversion between the hydrogen-bonded state and the proton-transferred state is slowed. This allows for the extraction of kinetic rate constants (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


) via dynamic NMR line shape analysis.

Step-by-Step Procedure:

  • Spectrometer Calibration: Calibrate the temperature of the NMR probe using a standard methanol or ethylene glycol sample. Accurate temperature measurement is critical for Eyring plot calculations.

  • Spectral Acquisition: Acquire 2D

    
    H-
    
    
    
    N HSQC (Heteronuclear Single Quantum Coherence) spectra. Set the
    
    
    delay to accommodate the expected coupling constants (e.g., 5.5 ms for ~90 Hz in the protonated state).
  • Temperature Titration: Acquire spectra in 10 K decrements from 240 K down to 110 K. Allow at least 15 minutes of thermal equilibration at each step.

  • Line Shape Analysis: Export the 1D slices of the

    
    N dimension. Use simulation software (e.g., DNMR or Mexico) to fit the exchange-broadened peaks.
    
  • Kinetic Extraction: Extract the exchange rate constants (

    
    ) at each temperature. Plot 
    
    
    
    versus
    
    
    (Eyring plot) to determine the activation enthalpy (
    
    
    ) and entropy (
    
    
    ) of the proton transfer event.

Workflow Prep 1. Sample Prep (15N-Lutidine + Enzyme) Cryo 2. Cryo-Cooling (240K to 110K) Prep->Cryo Acq 3. NMR Acquisition (1H-15N HSQC) Cryo->Acq Line 4. Line Shape Analysis (Exchange Broadening) Acq->Line Kin 5. Kinetic Extraction (Eyring Plot) Line->Kin

Fig 2: Experimental workflow for extracting proton transfer kinetics using 15N NMR.

Data Interpretation and Troubleshooting

When analyzing the NMR data of 2,6-Lutidine-15N complexes, researchers must be cautious of secondary isotope effects . If the active site proton is substituted with deuterium (to study Kinetic Isotope Effects, KIE), the


N chemical shift will exhibit an intrinsic isotope shift (

)[6].

Troubleshooting Common Issues:

  • Signal Broadening at All Temperatures: This indicates that the system is trapped in the intermediate exchange regime or that paramagnetic impurities (e.g., trace metals) are present. Solution: Switch to a lower-viscosity solvent (like Freon) to reach lower temperatures, or add EDTA during sample prep.

  • Absence of

    
     Coupling:  If the 
    
    
    
    N signal is sharp but lacks proton coupling, the proton exchange with the bulk solvent is too fast. Solution: Ensure strict anhydrous conditions. Even trace water can catalyze rapid intermolecular proton exchange, collapsing the multiplet into a singlet[3].

Conclusion

2,6-Lutidine-15N is a highly specialized, structurally rigid probe that provides atomic-level resolution of hydrogen bond geometries and proton transfer kinetics. By integrating this isotopic label with low-temperature NMR techniques and rigorous line-shape analysis, structural biologists can map the exact transition states of enzyme catalysis, paving the way for the design of transition-state analog inhibitors.

References

  • - ResearchGate 2. - CrystEngComm (RSC Publishing) 3. - ResearchGate 4. - Freie Universität Berlin 5. - Journal of the American Chemical Society 6. - Freie Universität Berlin

Sources

Application Note: Mechanistic Elucidation and Optimization of Metal-Catalyzed Cross-Coupling Reactions Using 2,6-Lutidine-15N

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In the rapidly advancing fields of cross-electrophile coupling (XEC) and metallaphotoredox catalysis, the selection of an appropriate base is critical. The base must efficiently scavenge protons without interfering with the transition metal catalyst. Unhindered bases, such as unsubstituted pyridine or standard aliphatic amines, frequently coordinate too strongly to nickel or palladium centers, leading to catalyst poisoning, off-target product isomerization, or undesired β-hydride elimination pathways[1].

2,6-Lutidine has emerged as a privileged base in these systems. Its ortho-methyl groups provide precise steric shielding, preventing strong coordination to the metal center while maintaining optimal basicity to drive the catalytic cycle[2]. Consequently, 2,6-lutidine is widely recognized as the optimal base for direct cross-coupling of allylic C(sp3)–H bonds and other sensitive photoredox methodologies[3].

By utilizing 2,6-Lutidine-15N , researchers gain a dual-purpose reagent: a sterically hindered proton sink and a highly sensitive, non-invasive mechanistic probe. Because the native


N nucleus is quadrupolar (I = 1) and suffers from severe signal broadening, it is virtually useless for high-resolution tracking. In contrast, the 

N isotope (I = 1/2) yields sharp, highly resolved NMR signals. This enables the real-time monitoring of proton-coupled electron transfer (PCET) events, transient metal-ligand speciation, and hyperpolarization (SABRE) studies with extraordinary sensitivity[4].

G A 2,6-Lutidine-15N B Sterically Hindered Base (Proton Sink) A->B C 15N NMR Probe (Mechanistic Tracer) A->C D Prevents Catalyst Poisoning B->D E Tracks PCET & Speciation C->E F Enhanced Yield & Selectivity D->F E->F

Mechanistic roles of 2,6-Lutidine-15N in metal-catalyzed cross-coupling.

Quantitative Baselines & Diagnostic Metrics

To establish a self-validating experimental baseline, it is crucial to understand the comparative efficacy of 2,6-lutidine against other bases, as well as its diagnostic


N NMR chemical shifts.
Table 1: Comparative Base Efficacy in Ni-Catalyzed Photoredox C(sp2)–C(sp3) Coupling
BaseSteric HindranceCatalyst Deactivation RiskRelative Yield (%)Causality / Mechanism
Pyridine LowHigh (Poisoning)< 15%Occupies open coordination sites on Ni/Pd, halting the catalytic cycle[1].
DIPEA HighModerate~ 45%Prone to competitive single-electron oxidation in photoredox systems.
2,6-Lutidine HighLow> 85%Balanced basicity; steric bulk prevents metal binding[2].
2,6-Lutidine-

N
HighLow> 85%Isotopic labeling does not induce a primary kinetic isotope effect here.
Table 2: N NMR Diagnostic Chemical Shifts for 2,6-Lutidine- N
Species State

N Chemical Shift (ppm)
Diagnostic Significance
Free 2,6-Lutidine-

N
~ 300 ppmBaseline unreacted base in solution[4].
2,6-Lutidinium-

N
~ 200 ppmConfirms successful proton scavenging and active PCET turnover.
Metal-Coordinated 220 – 260 ppmIndicates transient intermediate formation or undesired catalyst trapping.
Referenced to liquid ammonia (0 ppm) or nitromethane (380 ppm) depending on spectrometer calibration.

Experimental Protocols

The following protocols are designed as self-validating systems. Every step includes a specific causality to ensure that deviations can be immediately identified and corrected.

Workflow S1 1. Reaction Setup Mix Substrates, Catalyst, 2,6-Lutidine-15N S2 2. Inert Atmosphere Degas via Freeze-Pump-Thaw S1->S2 S3 3. Catalytic Cycle Irradiation / Heating S2->S3 S4 4. In Situ 15N NMR Monitor Intermediate Speciation S3->S4 S5 5. Product Isolation Yield & Selectivity Analysis S4->S5

Workflow for cross-coupling and in situ 15N NMR monitoring using 2,6-Lutidine-15N.
Protocol A: Ni/Photoredox-Catalyzed Cross-Coupling with 2,6-Lutidine- N

Objective: Execute a high-yielding C(sp2)–C(sp3) cross-coupling while preventing nickel catalyst deactivation.

  • Reagent Preparation: In a nitrogen-filled glovebox, add the electrophile (0.5 mmol), the nucleophile/alkene (0.75 mmol), NiCl

    
    ·glyme (5 mol%), a bipyridine ligand (5 mol%), and the photocatalyst (e.g., Ir(dF(CF
    
    
    
    )ppy)
    
    
    (dtbbpy)PF
    
    
    , 1 mol%) to an oven-dried vial.
    • Causality: Glovebox preparation prevents oxygen from quenching the excited state of the photocatalyst or oxidizing the sensitive Ni(0) intermediates.

  • Base Addition: Add 2,6-Lutidine-

    
    N (1.0 mmol, 2.0 equiv) and anhydrous solvent (e.g., DMA or THF, 5.0 mL).
    
    • Causality: A 2.0 equivalent excess ensures that the base acts as a continuous proton sink without acting as a competing ligand for the nickel center[3].

  • Degassing: Seal the vial with a PTFE septum cap. Perform three cycles of freeze-pump-thaw.

    • Validation Check: If the solution changes color prematurely before irradiation, suspect trace oxygen or moisture contamination.

  • Irradiation: Irradiate the mixture with blue LEDs (440-450 nm) at room temperature for 24 hours. A cooling fan must be used to maintain ambient temperature.

    • Causality: Excessive heat can lead to thermal degradation of the photocatalyst and promote undesired background reactions.

  • Workup: Quench the reaction with water, extract with EtOAc, and analyze the organic layer via GC-FID or LC-MS.

Protocol B: In Situ N NMR Mechanistic Monitoring

Objective: Track the protonation state and metal-coordination dynamics of 2,6-Lutidine-


N in real-time.
  • Sample Preparation: Prepare the reaction mixture as described in Protocol A, but scale down to 0.05 mmol in 0.6 mL of deuterated solvent (e.g., THF-

    
     or CD
    
    
    
    CN). Transfer to a J. Young NMR tube under an inert atmosphere.
  • Baseline Acquisition: Acquire a baseline

    
    N NMR spectrum (and 
    
    
    
    H-
    
    
    N HMBC if necessary) prior to irradiation.
    • Validation Check: A single sharp peak at ~300 ppm confirms the isotopic purity and free state of 2,6-Lutidine-

      
      N.
      
  • Reaction Initiation & Monitoring: Irradiate the NMR tube directly inside the spectrometer using an in situ LED setup, or irradiate externally and acquire spectra at 15-minute intervals.

  • Data Interpretation:

    • Observe the depletion of the 300 ppm signal and the growth of the ~200 ppm signal.

    • Self-Validating Logic: If the ~200 ppm (lutidinium) signal fails to grow, the PCET mechanism is stalled. The absence of signals between 220–260 ppm confirms that the steric bulk of the ortho-methyl groups is successfully preventing catalyst poisoning[2].

Troubleshooting & Quality Control

  • Low Cross-Coupling Yields: If the yield drops significantly when switching from unlabeled 2,6-lutidine to 2,6-Lutidine-

    
    N, the issue is not a kinetic isotope effect. Check the isotopic reagent for trace water or acidic impurities. Distill the 2,6-Lutidine-
    
    
    
    N over CaH
    
    
    prior to use.
  • Broad

    
    N NMR Signals:  While 
    
    
    
    N signals are inherently sharp, broadening indicates rapid chemical exchange (e.g., fast proton hopping between the lutidine and lutidinium states). Lowering the acquisition temperature (e.g., to -20 °C) will slow the exchange rate and resolve the individual species.
  • SABRE Hyperpolarization Failure: If using 2,6-Lutidine-

    
    N in Ir-catalyzed SABRE experiments to boost NMR sensitivity, ensure the para-hydrogen pressure is maintained (typically 3 bar) and the magnetic field transfer is optimized (e.g., -3.5 mG field)[4].
    

References

  • Direct cross-coupling of allylic C(sp3)-H bonds with aryl Source: d-nb.info URL:[3]

  • Structure-Activity Relationship (SAR) Study of Lutidine Analogs in Co-Catalytic Cross-Coupling Reactions Source: researchgate.net URL:[2]

  • Real-Time High-Sensitivity Reaction Monitoring of Important Nitrogen-Cycle Synthons by 15N Hyperpolarized Nuclear Magnetic Resonance Source: acs.org URL:[4]

  • Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis Source: acs.org URL:[1]

Sources

Application Note: 2,6-Lutidine-¹⁵N as a Dual-Function Reagent for Mechanistic Elucidation and Control in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the pursuit of precision polymers, understanding and controlling the reaction environment is paramount. This guide details the strategic application of ¹⁵N-labeled 2,6-lutidine (2,6-dimethylpyridine-¹⁵N) in advanced polymer synthesis. 2,6-Lutidine is a sterically hindered, non-nucleophilic base widely used to scavenge acidic byproducts that can compromise catalyst activity and reaction kinetics.[1] By incorporating a ¹⁵N label, this simple additive is transformed into a powerful mechanistic probe. Using ¹⁵N Nuclear Magnetic Resonance (NMR) spectroscopy, researchers can directly monitor the protonation state of the lutidine in real-time, providing invaluable insights into the rate of acid generation, catalyst stability, and the overall health of the polymerization. This note provides the theoretical framework, practical applications, and a detailed experimental protocol for leveraging 2,6-Lutidine-¹⁵N in polymer chemistry research.

The Challenge of Acidity in Modern Polymerization

Many contemporary polymerization techniques, particularly controlled/living radical polymerizations (CRP) like Atom Transfer Radical Polymerization (ATRP), are sensitive to acidic impurities or byproducts.[2] Protons (H⁺) can arise from various sources:

  • Trace moisture in monomers or solvents.

  • Inhibitor removal columns that can leach acidic residues.

  • Side reactions or degradation of monomers/initiators at elevated temperatures.

These acidic species can have detrimental effects, most notably the protonation and deactivation of the catalyst complex. In copper-catalyzed ATRP, for instance, protonation of the nitrogen-based ligand can displace the copper center, effectively halting the controlled polymerization process.[3] This leads to a loss of control over molecular weight, a broadening of the molecular weight distribution, and failed reactions.

To counteract this, chemists often employ a non-nucleophilic base to act as a "proton sponge" or "acid scavenger".[1][4] The ideal scavenger must be basic enough to neutralize deleterious acids without interfering with the polymerization by acting as an initiator, inhibitor, or nucleophile.

2,6-Lutidine: The Sterically Shielded Proton Scavenger

2,6-Lutidine, a dimethyl-substituted pyridine, is an exemplary non-nucleophilic base.[5] Its utility stems directly from its structure: the two methyl groups flanking the nitrogen atom create significant steric bulk.[1] This steric hindrance effectively shields the nitrogen's lone pair of electrons, severely diminishing its ability to attack electrophilic carbon centers (i.e., its nucleophilicity). However, the lone pair remains accessible to small, electrophilic protons, allowing it to function as an effective Brønsted-Lowry base.[1]

This unique combination of moderate basicity and negligible nucleophilicity makes it an indispensable tool for neutralizing acidic byproducts that could otherwise inhibit or decompose reactants, catalysts, and products.[1]

cluster_reaction Polymerization System cluster_scavenger Scavenging Action Polymerization Polymerization Proton H+ Polymerization->Proton Acidic Byproduct Catalyst_Complex Catalyst Complex (e.g., Cu(I)/Ligand) Proton->Catalyst_Complex Deactivates Catalyst (Undesired Path) Lutidine 2,6-Lutidine-¹⁵N Proton->Lutidine Lutidinium [2,6-Lutidinium-¹⁵N]⁺ Lutidine->Lutidinium Scavenges Proton Lutidinium->Catalyst_Complex Protects Catalyst (Desired Path)

Caption: Mechanism of catalyst protection by 2,6-Lutidine.

¹⁵N Isotopic Labeling: Turning a Scavenger into a Probe

While 2,6-lutidine effectively protects the reaction, its role has traditionally been passive and difficult to quantify in situ. Isotopic labeling transforms it into an active reporter molecule. The key advantages of using ¹⁵N are:

  • Low Natural Abundance: The natural abundance of the ¹⁵N isotope is only 0.37%.[6] This means that in an unlabeled compound, the ¹⁵N NMR signal is very weak. In a ¹⁵N-enriched molecule, the signal is exceptionally strong and specific against a quiet background, making it an unambiguous probe.

  • High Sensitivity to Chemical Environment: The chemical shift of a ¹⁵N nucleus is highly sensitive to its electronic environment.[7] Upon protonation, the chemical environment of the lutidine nitrogen changes dramatically, resulting in a significant and easily detectable shift in its ¹⁵N NMR signal. This allows for clear differentiation between the free base (2,6-Lutidine-¹⁵N) and its conjugate acid ([2,6-Lutidinium-¹⁵N]⁺).

By integrating the signals corresponding to the free and protonated forms, one can precisely quantify the amount of acid generated over the course of the reaction.

Application Protocol: Real-Time Monitoring of Acid Generation in ATRP

This protocol describes the use of 2,6-Lutidine-¹⁵N to monitor the formation of acidic species during the ATRP of methyl methacrylate (MMA).

Objective: To quantify the rate of proton generation during polymerization by tracking the conversion of 2,6-Lutidine-¹⁵N to its protonated form using ¹⁵N NMR spectroscopy.

Materials:

  • Methyl methacrylate (MMA), inhibitor removed

  • Ethyl α-bromoisobutyrate (EBiB)

  • Copper(I) bromide (Cu(I)Br)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

  • 2,6-Lutidine-¹⁵N (synthesis may be required, e.g., from the corresponding pyrylium salt and ¹⁵NH₄Cl[8])

  • Anisole (solvent)

  • Deuterated chloroform (CDCl₃) for NMR locking

  • Nitromethane (¹⁵N NMR external standard)

Experimental Workflow Diagram

A 1. Prepare Stock Solutions (Monomer, Initiator, Ligand, Lutidine-¹⁵N in Anisole) B 2. Assemble Reaction (Add Cu(I)Br to Schlenk flask, add stock solutions) A->B C 3. Degas System (Three freeze-pump-thaw cycles) B->C D 4. Initiate Polymerization (Place flask in thermostatted oil bath, e.g., 70 °C) C->D E 5. Aliquot Sampling (Withdraw samples via syringe at t=0, 1, 2, 4, 8h) D->E F 6. Sample Quenching (Expose to air and add CDCl₃) E->F G 7. ¹⁵N NMR Analysis (Acquire spectrum for each time point) F->G H 8. Data Interpretation (Integrate peaks, calculate % protonation) G->H

Caption: Experimental workflow for monitoring polymerization.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Pass MMA through a column of basic alumina to remove the inhibitor.

    • Prepare a stock solution in anisole containing MMA, EBiB, PMDETA, and 2,6-Lutidine-¹⁵N in the desired molar ratios (e.g., [MMA]:[EBiB]:[Cu(I)Br]:[PMDETA]:[2,6-Lutidine-¹⁵N] = 100:1:1:1:1).

  • Reaction Setup:

    • Add Cu(I)Br (solid) to a dry Schlenk flask equipped with a magnetic stir bar.

    • Seal the flask with a rubber septum, and evacuate and backfill with dry nitrogen three times.

    • Using a nitrogen-purged syringe, transfer the stock solution to the Schlenk flask.

  • Degassing:

    • Perform three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen from the reaction mixture. After the final thaw, backfill the flask with nitrogen.

  • Polymerization and Sampling:

    • Take an initial (t=0) sample via a degassed syringe.

    • Immerse the flask in a preheated oil bath (e.g., 70 °C) to initiate the polymerization.

    • Withdraw aliquots (approx. 0.5 mL) at predetermined time intervals (e.g., 30, 60, 120, 240 minutes).

    • For each sample, immediately expose it to air to quench the polymerization by oxidizing the Cu(I) catalyst. Dilute the sample with CDCl₃.

  • NMR Analysis:

    • Acquire a ¹H NMR spectrum to determine monomer conversion by comparing the integration of monomer vinyl peaks to a solvent or polymer peak.

    • Acquire a ¹⁵N NMR spectrum for each time point. Use an external reference like nitromethane (δ ≈ 0 ppm).[6] The free 2,6-Lutidine-¹⁵N will have a characteristic chemical shift, while the protonated [2,6-Lutidinium-¹⁵N]⁺ will appear at a different, typically downfield, chemical shift.[9]

Data Analysis and Interpretation

The percentage of protonated lutidine can be calculated from the ¹⁵N NMR spectrum using the following formula:

% Protonation = [ I_Lutidinium / (I_Lutidinium + I_Lutidine) ] * 100

Where I is the integral of the respective NMR signal.

Table 1: Hypothetical Data from ATRP of MMA

Time (min)Monomer Conversion (%)% Protonation of 2,6-Lutidine-¹⁵NObservations
00< 1Baseline reading, indicates minimal initial acidity.
30253.5Slight increase in acidity, polymerization is controlled.
60486.8Linear increase in acidity with conversion.
1207512.1Continued acid generation. Polymerization rate may slow.
2408518.5Significant protonation. Potential for catalyst deactivation.

A plot of % protonation versus time or conversion provides a direct kinetic profile of the undesired acid-generating side reactions. This data can be used to:

  • Correlate drops in polymerization rate with increases in acidity.

  • Assess the purity of monomers and solvents.

  • Optimize the amount of scavenger needed for a particular system.

  • Gain fundamental insights into catalyst deactivation pathways.

Concluding Remarks

The use of 2,6-Lutidine-¹⁵N represents a sophisticated yet practical approach to diagnosing and controlling sensitive polymerization reactions. By providing a direct, quantitative measure of proton activity, this dual-function molecule allows researchers to move beyond simple trial-and-error and into the realm of rationally designed, mechanistically informed polymer synthesis. The protocols and concepts outlined here serve as a foundational guide for scientists and developers aiming to achieve the highest level of precision and reliability in their work. Isotopic labeling, in this context, is not merely a method of observation but a tool for profound control.[][11]

References

  • Kelemen, P., Lugtenburg, J., & Klumperman, B. (2003). ¹⁵N NMR spectroscopy of labeled alkoxyamines. ¹⁵N-labeled model compounds for nitroxide-trapping studies in free-radical (Co)polymerization. The Journal of Organic Chemistry, 68(19), 7322–7328. [Link]

  • Wang, Y., et al. (2021). Application of metal stable isotopes labeling and elemental mass spectrometry for biomacromolecule profiling. Journal of Analysis and Testing. [Link]

  • Lumen Learning. Use of Isotopes – Introductory Chemistry. [Link]

  • U.S. Patent No. 7,588,887. (2009). Stable isotope metabolic labeling for analysis of biopolymers.
  • Kricheldorf, H. R. (1983). ¹⁵N‐NMR spectroscopy 32. Synthesis and characterization of polyelectrolytes based on polyaminamides. Journal of Macromolecular Science: Part A - Chemistry. [Link]

  • Naito, M., et al. (2023). ¹⁵N CP/MAS NMR as a Tool for the Mechanistic Study of Mechanical Stimuli-Responsive Materials: Evidence for the Conformational Change of an Emissive Dimethylacridane Derivative. ACS Omega. [Link]

  • Lyčka, A. (2002). ¹⁵N NMR Spectroscopy in Structural Analysis. Current Organic Chemistry. [Link]

  • Naito, M., et al. (2023). ¹⁵N CP/MAS NMR as a Tool for the Mechanistic Study of Mechanical Stimuli-Responsive Materials. ACS Omega. [Link]

  • Fărcaşiu, D., & Lezcano, M. (2013). Pyridine derivatives, especially 2,6-di-tert-butylpyridine, labeled with nitrogen-15. Journal of Labelled Compounds and Radiopharmaceuticals, 56(12), 637-638. [Link]

  • Qiu, J., Charleux, B., & Matyjaszewski, K. (2001). Controlled/living radical polymerization in aqueous media: homogeneous and heterogeneous systems. Progress in Polymer Science.
  • Zhang, L., et al. (2014). A Tandem Controlled Radical Polymerization Technique for the Synthesis of Poly(4-vinylpyridine) Block Copolymers. Macromolecular Rapid Communications. [Link]

  • Common Organic Chemistry. 2,6-Lutidine. [Link]

  • Canadian Patent No. CA2623230A1. (2007). Use of acid scavengers in removal of protons (acidity) of the reaction mass during chlorination of sucrose-6.

Sources

Isotope labeling studies with 2,6-Lutidine-15N for mass spectrometry

Advanced Protocol: 2,6-Lutidine- N Isotope Labeling in Mass Spectrometry

Executive Summary & Technical Rationale

2,6-Lutidine (2,6-dimethylpyridine) is a sterically hindered base widely employed in organic synthesis (e.g., silyl ether formation, C-H activation) and a relevant analyte in food chemistry and tobacco research.[1] While deuterated isotopologues (e.g., 2,6-Lutidine-

2,6-Lutidine-

N
Why Choose N over Deuterium ( )?
  • Elimination of Isotope Effects: Deuterium labeling can induce Kinetic Isotope Effects (KIE), altering reaction rates or metabolic profiles (e.g., if C-H bond cleavage at the methyl group is rate-limiting).[2] The

    
    N label, located in the aromatic core, exerts negligible secondary isotope effects, ensuring the tracer behaves identically to the natural substrate.
    
  • Label Stability: The methyl protons of 2,6-lutidine are benzylic-like and can undergo H/D exchange in protic solvents or under basic conditions.[2] The

    
    N atom is chemically inert unless the pyridine ring itself is cleaved, making it the gold standard for tracking the fate of the heterocyclic core.
    
  • Spectral Clarity:

    
    N labeling provides a clean +1 Da mass shift (or greater if combined with 
    
    
    C), simplifying the deconvolution of complex spectra in high-resolution MS (HRMS) and NMR.[2]

Application I: Mechanistic Elucidation in Catalysis

Objective: Determine the role of 2,6-lutidine in a catalytic cycle (e.g., Palladium-catalyzed C-H activation). Is it merely a proton scavenger, or does it act as a transient ligand?

Experimental Logic

By using 2,6-Lutidine-


Workflow Visualization

MechanisticPathwayStartReaction Mixture(Substrate + Cat + 2,6-Lutidine-15N)IntermedCatalytic Intermediate(M-L Complex)Start->IntermedInitiationOutcomeAPath A: Proton ScavengingDetect: [Lutidine-15N-H]+Intermed->OutcomeANon-Coordinating BaseOutcomeBPath B: Ligand IncorporationDetect: [M-Substrate-Lutidine-15N]+Intermed->OutcomeBCoordination/Insertion

Figure 1: Decision tree for mechanistic analysis using 2,6-Lutidine-

Application II: Quantitative Bioanalysis (DMPK)

Objective: Quantify 2,6-lutidine levels in plasma or urine using Isotope Dilution Mass Spectrometry (IDMS).

Protocol: LC-MS/MS Method Development

This protocol utilizes 2,6-Lutidine-

A. Reagents & Standards Preparation[3]
  • Analyte: 2,6-Lutidine (Natural abundance).[1][2][3][4][5]

  • Internal Standard (IS): 2,6-Lutidine-

    
    N (Enrichment >98 atom %).
    
  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid (FA).[2]

Stock Solution Setup:

  • IS Stock: Dissolve 2,6-Lutidine-

    
    N in MeOH to 1 mg/mL. Store at -20°C.
    
  • Working IS: Dilute Stock to 100 ng/mL in 50:50 Water:MeOH.

  • Calibration Curve: Prepare serial dilutions of natural 2,6-Lutidine (1 ng/mL to 1000 ng/mL) containing constant Working IS.

B. Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL of plasma/biofluid into a 1.5 mL centrifuge tube.

  • Add 150 µL of chilled ACN containing the Working IS (2,6-Lutidine-

    
    N).
    
  • Vortex vigorously for 30 seconds to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of supernatant to an autosampler vial.

    • Expert Note: 2,6-Lutidine is volatile.[2][5] Avoid evaporation steps (e.g., Nitrogen blow-down). Inject the supernatant directly or dilute with water if peak shape is poor.

C. LC-MS/MS Parameters

Due to the basicity of 2,6-Lutidine (pKa ~6.7), a high pH mobile phase can improve retention on C18, but low pH is preferred for positive mode ESI sensitivity.

  • Column: Waters XBridge BEH C18 (2.1 x 50 mm, 2.5 µm) or equivalent.

    • Alternative: HILIC columns are superior for retaining small polar bases if C18 retention is insufficient.

  • Mobile Phase A: 0.1% Formic Acid in Water.[2][6]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    Time (min) % B Flow (mL/min)
    0.0 5 0.4
    0.5 5 0.4
    3.0 95 0.4
    4.0 95 0.4
    4.1 5 0.4

    | 6.0 | 5 | 0.4 |

  • MS Detection (ESI Positive Mode):

    • Source Temp: 400°C (Lutidine is volatile; avoid excessive heat which might cause in-source loss).

    • MRM Transitions:

CompoundPrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)Role
2,6-Lutidine 108.1

66.125Quantifier
2,6-Lutidine 108.1

93.120Qualifier
2,6-Lutidine-

N
109.1

67.1 25Internal Standard

Note: The product ion 66.1 corresponds to loss of propene/cyclization fragments. The

Data Analysis & Isotopic Enrichment Calculation[7][8][9]

For studies measuring metabolic flux or fractional synthesis rates (rather than simple quantification), you must calculate the Atom Percent Excess (APE) .

Calculation Steps
  • Extract Ion Chromatograms (EIC): Extract

    
     108.1 (M+0) and 
    
    
    109.1 (M+1).
  • Integrate Peak Areas: Obtain Area(

    
    ) and Area(
    
    
    ).
  • Correct for Natural Abundance: Natural 2,6-Lutidine has a natural M+1 contribution (approx.[2] 7.7% due to

    
    C).
    
    
    
  • Calculate Enrichment Ratio (

    
    ): 
    
    
    
  • Convert to Mole Fraction (

    
    ): 
    
    
    
    [2]

Troubleshooting & Expert Insights

Volatility Management
  • Issue: Inconsistent IS response or poor linearity.

  • Cause: 2,6-Lutidine is a volatile liquid (bp 144°C) with high vapor pressure.[2] Evaporation during sample prep is the #1 error source.

  • Solution:

    • Never use Nitrogen blow-down (dry down) steps.

    • Use capped autosampler vials with slit septa to prevent vacuum formation while minimizing evaporation.

    • Keep autosampler temperature at 4°C.

Cross-Talk & Interference
  • Issue: Signal in the

    
    N channel from natural samples.
    
  • Cause: The natural

    
    C isotope of lutidine (approx 7 carbons 
    
    
    1.1% = ~7.7%) contributes to the M+1 signal (
    
    
    109.1).
  • Solution:

    • Ensure the concentration of the IS added is at least 10x higher than the background "M+1" noise of the highest analyte standard, OR

    • Use a higher mass resolution instrument (Orbitrap/TOF) to resolve

      
      C (
      
      
      Da shift) from
      
      
      N (
      
      
      Da shift). A resolving power of >30,000 is typically required.
Workflow Diagram: Quantitative Analysis

QuantWorkflowcluster_prepSample Preparationcluster_analysisLC-MS/MS AnalysisSampleBiological Sample(Plasma/Urine)PrecipProtein Precipitation(Add ACN, Vortex)Sample->PrecipSpikeSpike IS:2,6-Lutidine-15NSpike->PrecipCentrifugeCentrifuge(Discard Pellet)Precip->CentrifugeInjectDirect Injection(No Dry Down!)Centrifuge->InjectSeparationLC Separation(C18 or HILIC)Inject->SeparationDetectionMRM Detection108.1 -> 66.1 (Analyte)109.1 -> 67.1 (IS)Separation->Detection

Figure 2: Optimized workflow for quantitative analysis of 2,6-Lutidine, emphasizing the avoidance of evaporation steps.

References

  • Chemical Properties & Synthesis

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7937, 2,6-Dimethylpyridine.[1] Retrieved from [Link]

  • Isotope Labeling Principles

    • Trivedi, M. K., et al. (2015).[7] Mass Spectrometry Analysis of Isotopic Abundance of

      
      C, 
      
      
      H, or
      
      
      N in Biofield Energy Treated Aminopyridine Derivatives. American Journal of Physical Chemistry. Retrieved from [Link]
  • MS Method Validation Guidelines

    • European Medicines Agency (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Nitrogen Heterocycle Exchange Mechanisms

    • Snetkov, X., et al. (2023).

      
      N to 
      
      
      N Isotopic Exchange of Nitrogen Heteroaromatics through Skeletal Editing.[8] Nature. (Contextual reference for ring-opening mechanisms). Retrieved from [Link]

Troubleshooting & Optimization

Technical Support Center: High-Value Isotope Labeling

Author: BenchChem Technical Support Team. Date: March 2026

2,6-Lutidine-15N Synthesis Optimization Guide

Welcome to the technical support repository for nitrogen-15 labeled heterocycles. This guide addresses the specific challenges of synthesizing 2,6-Lutidine-15N (2,6-Dimethylpyridine-15N) . Unlike standard synthesis, isotopic labeling requires a paradigm shift: Atom Economy of the Nitrogen Source .

In standard organic synthesis, ammonia is cheap and used in excess. In


N labeling, the nitrogen source (e.g., 

NH

Cl or

NH

) is the cost-limiting reagent. This guide inverts standard protocols to prioritize the quantitative incorporation of the label.
📊 Decision Matrix: Selecting Your Route

Before starting, determine the best pathway based on your available precursors.

RouteSelection Start Start: Precursor Availability CheckDiketone Do you have 2,6-Heptanedione? Start->CheckDiketone RouteA Route A: Direct Cyclization (Highest 15N Efficiency) CheckDiketone->RouteA Yes CheckHantzsch Do you have Ethyl Acetoacetate? CheckDiketone->CheckHantzsch No RouteB Route B: Modified Hantzsch (Standard De Novo) CheckHantzsch->RouteB Yes RouteC Route C: Zincke Exchange (Complex, for late-stage) CheckHantzsch->RouteC No

Figure 1: Decision tree for selecting the optimal synthesis route based on precursor availability.

🔬 Module 1: The Modified Hantzsch Protocol

Best for: De novo synthesis from basic building blocks. The Challenge: Standard Hantzsch uses excess ammonia. We must use excess carbon reagents.

Troubleshooting & Optimization

Q: My yield of the 1,4-dihydropyridine (DHP) intermediate is low (<40%). What is wrong? A: You likely followed a standard protocol where ammonia is in excess. For


N, the stoichiometry must be inverted.
  • The Fix: Use 2.2 equivalents of ethyl acetoacetate and 1.1 equivalents of formaldehyde (37% aq) relative to 1.0 equivalent of

    
    NH
    
    
    
    OAc.
  • Why: This forces the expensive

    
    N to be the limiting reagent, pushing its conversion to near 100%.
    
  • pH Control: If using

    
    NH
    
    
    
    Cl, you must add exactly 1 equivalent of base (NaOH or Et
    
    
    N) to liberate the nucleophilic
    
    
    NH
    
    
    . The reaction fails in acidic media because the nitrogen is protonated (non-nucleophilic).

Q: The aromatization step (oxidation) turned my product into a black tar. How do I prevent decomposition? A: Nitric acid (HNO


) is the traditional oxidant but is too harsh for small-scale labeled synthesis, often causing nitration of the ring.
  • The Fix: Switch to Solid State Oxidation or Mild Chemical Oxidants .

    • Option 1 (Cleanest): Use CAN (Cerium Ammonium Nitrate) or NaNO

      
       in Acetic Acid . These provide controlled oxidation of the DHP to the pyridine.
      
    • Option 2 (Green): Reflux in Acetic Acid with Iodine (I

      
      ) .
      
  • Protocol Note: Do not overheat. The 2,6-lutidine structure is electron-rich and prone to oxidative polymerization.

Q: I lost 50% of my yield during the decarboxylation step. Where did it go? A: Decarboxylation of the ester moieties usually requires high heat (soda lime fusion) or strong acid reflux. 2,6-Lutidine is volatile (bp 144°C) and can sublime or evaporate during this violent step.

  • The Fix: Perform Hydrolysis first , then Decarboxylation .[1]

    • Saponify the ester with KOH/EtOH. Isolate the dicarboxylate salt.

    • Mix the dry salt with CaO (Soda Lime).

    • Heat in a closed distillation apparatus. The 2,6-lutidine-15N will distill over as it forms. Collect it directly into an acid trap (HCl in ether) to fix it immediately.

🔬 Module 2: The Diketone Cyclization (Preferred Route)

Best for: Maximum


N efficiency.
Precursor:  2,6-Heptanedione (can be made via alkylation of acetoacetate).
Troubleshooting & Optimization

Q: Why is this route preferred over Hantzsch for isotopes? A: It is a direct "1 + 1" condensation. 2,6-Heptanedione +


NH


2,6-Lutidine-15N + 2 H

O. There are no esters to hydrolyze and no decarboxylation steps, reducing the number of unit operations where yield can be lost.

Q: The reaction seems stalled. I see starting material by TLC. A: The cyclization requires specific pH buffering.

  • The Fix: Perform the reaction in Glacial Acetic Acid .

  • Mechanism: The acid catalyzes the formation of the imine and the subsequent dehydration.

  • Stoichiometry: Use 1.0 equiv

    
    NH
    
    
    
    Cl + 1.0 equiv NaOAc (to buffer and release NH
    
    
    in situ) + 1.1 equiv 2,6-Heptanedione.
⚗️ Module 3: Purification & Isolation (The "Yield Killer")

Critical Warning: 2,6-Lutidine has a pKa of ~6.7 and forms an azeotrope with water. Evaporating aqueous extracts will result in total product loss.

The "Trap and Release" Protocol

Do not use rotary evaporation on the free base until the very final step. Use this workflow:

Isolation Crude Crude Reaction Mixture Acidify Acidify to pH 2 (HCl) Forms Lutidine-H+ Cl- Crude->Acidify Wash Wash with Ether (Removes organic impurities) Acidify->Wash Organic Waste Basify Basify Aqueous Layer (pH > 10, NaOH) Acidify->Basify Aqueous Phase Extract Extract into DCM or Ether (3x) Basify->Extract Salt Add HCl/Ether Precipitate Lutidine.HCl Salt Extract->Salt Stable Storage Form

Figure 2: The "Trap and Release" isolation strategy to prevent volatility loss.

Q: How do I remove the final traces of water without losing product? A: Do not use vacuum drying on the free liquid.

  • Dry the organic extract over KOH pellets (not silica or MgSO4, which can adsorb the amine).

  • Distill carefully.

  • Pro Tip: For long-term storage and 100% recovery, convert it to the Hydrochloride Salt or Picrate Salt .

    • HCl Salt: Bubbling dry HCl gas into the ether extract precipitates 2,6-Lutidine-15N

      
      HCl. This solid is non-volatile and stable.
      
📊 Quantitative Data Summary
ParameterStandard Synthesis

N Optimized Synthesis
Limiting Reagent Carbon Skeleton (Aldehyde/Ester)Nitrogen Source (

NH

Cl)
Ammonia Equiv. 3.0 - 5.0 eq1.0 eq
Oxidant HNO

(Yield: 50-60%)
NaNO

/AcOH or CAN (Yield: 85-95%)
Isolation DistillationAcid/Base Extraction

HCl Salt
Typical Yield 40-50% (based on Carbon)>80% (based on

N)
📚 References
  • Hantzsch Pyridine Synthesis Mechanism & Isotope Labeling

    • Katritzky, A. R., Ostercamp, D. L., & Yousaf, T. I. (1986).[2] The mechanism of the Hantzsch pyridine synthesis: A study by 15N and 13C NMR spectroscopy. Tetrahedron, 42(20), 5729-5738.

  • Oxidative Aromatization Optimization

    • Memarian, H. R., Abdoli-Senejani, M., & Tangestaninejad, S. (2005). Catalytic aromatization of Hantzsch 1,4-dihydropyridines... Heterocycles, 65(9).[3]

  • Physical Properties & Purification of 2,6-Lutidine

    • Lide, D. R. (Ed.).[4] CRC Handbook of Chemistry and Physics. (Section: Physical Constants of Organic Compounds).

    • National Center for Biotechnology Information. PubChem Compound Summary for CID 7937, 2,6-Lutidine.

  • Zincke Imine Method (Alternative High-Yield Labeling)

    • Shao, Q., & McNally, A. (2023). Synthesis of 15N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates.[5][6] ChemRxiv.

Disclaimer: This guide is for research purposes only. Handling of stable isotopes and chemical synthesis should be performed by qualified personnel in a fume hood.

Sources

Technical Support Center: Troubleshooting 2,6-Lutidine-15N Solubility Issues

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is designed for researchers and drug development professionals encountering solubility anomalies with 2,6-Lutidine-15N (15N-labeled 2,6-dimethylpyridine).

The Scientific Reality Check

Before troubleshooting, we must establish a critical baseline: Pure 2,6-Lutidine-15N in its free-base form is a liquid at room temperature and is completely miscible with almost all common organic solvents (e.g., dichloromethane, tetrahydrofuran, diethyl ether, and hexanes)[1]. The


N isotopic substitution alters the nuclear spin (

) for NMR tracking but has a negligible thermodynamic effect on macroscopic solubility compared to natural abundance

N[2].

Therefore, if your 2,6-Lutidine-15N appears "poorly soluble" or is precipitating in an organic solvent, you are not dealing with the pure free base. You are likely experiencing unintentional salt formation (lutidinium) , moisture-induced phase separation , or cryogenic precipitation .

Diagnostic Workflow

Use the following diagnostic pathway to identify the root cause of your solubility issue.

G A 2,6-Lutidine-15N Appears Insoluble B Check System pH Is acid present? A->B C Lutidinium-15N Salt Formed (Insoluble in non-polar organics) B->C Yes (pH < 6) D Check Moisture Is solvent strictly anhydrous? B->D No (pH > 7) H Perform Basic Wash (Extract with DCM/Ether) C->H Recovery E Hydrate Phase Separation (Turbidity in non-polar solvent) D->E No (Water present) F Check Temperature Cryogenic conditions? D->F Yes I Dry over CaH2 or BaO Distill under inert gas E->I Purification G Thermal Precipitation (Warm to RT to verify) F->G Yes (< -20°C)

Diagnostic pathway for identifying and resolving 2,6-Lutidine-15N solubility failures.

Frequently Asked Questions (FAQs)

Q1: My 2,6-Lutidine-15N won't dissolve in hexane or diethyl ether, but the literature says it should be miscible. Why is it precipitating?

A1: The "Salt Trap" (Lutidinium Formation). 2,6-Lutidine is a sterically hindered, non-nucleophilic base with a conjugate acid pKa of ~6.7[1]. If your reaction mixture contains trace acids (e.g., HCl, triflic acid, or acidic degradation products), the nitrogen atom rapidly protonates to form a 2,6-lutidinium-15N salt [3]. Because these salts possess high lattice energies and are highly polar, they are entirely insoluble in non-polar organic solvents like hexanes, heptane, or diethyl ether[4].

Q2: I am working under strictly anhydrous conditions for a catalytic reduction, and my 2,6-lutidinium-15N salt is precipitating. Is this an experimental failure?

A2: Not necessarily; it may be a mechanistic requirement. In advanced organometallic workflows—such as Schrock's Mo-catalyzed reduction of dinitrogen to ammonia—the poor solubility of specific lutidinium salts (e.g.,[2,6-lutidinium][BArF]) in non-polar solvents like heptane is actively exploited[5]. The insolubility intentionally throttles the availability of protons in the solution, minimizing the unwanted direct reduction of protons to H


 gas and allowing the catalytic cycle to proceed efficiently[6].
Q3: The solvent is neutral (no acids present), but my 2,6-Lutidine-15N appears cloudy in dichloromethane (DCM). What is happening?

A3: Hygroscopicity and Hydrate Phase Separation. 2,6-Lutidine is highly hygroscopic and can absorb significant atmospheric moisture[7]. While pure 2,6-lutidine is miscible with DCM, water is not. If your labeled reagent has absorbed water, it forms a hydrate that phase-separates as micro-droplets in non-polar or weakly polar solvents, appearing as a cloudy suspension or turbidity. You must rigorously dry the reagent (See Protocol 2).

Quantitative Data: Solubility Profiles

Understanding the causality behind solubility requires distinguishing between the free base and its protonated counterparts.

StateCompoundSolvent PolaritySolubility ProfileCausality / Mechanism
Free Base 2,6-Lutidine-

N
Non-Polar (Hexane, Toluene)Miscible Neutral, non-polar organic liquid; favorable dispersion forces.
Free Base 2,6-Lutidine-

N
Polar Aprotic (DCM, THF)Miscible Favorable dipole-dipole interactions.
Salt 2,6-Lutidinium-

N Chloride
Non-Polar (Hexane, Ether)Insoluble High lattice energy; lack of solvent dielectric shielding[8].
Salt 2,6-Lutidinium-

N Triflate
Polar Aprotic (DCM)Soluble Lower lattice energy due to a bulky, charge-delocalized anion.
Salt 2,6-Lutidinium-

N Fumarate
Polar Protic (Isopropanol)Slightly Soluble Strong intermolecular N

–H···O

hydrogen bonding networks[9].

Experimental Protocols

To ensure scientific integrity, every protocol provided below is designed as a self-validating system . Do not proceed to subsequent experimental steps until the validation criteria are met.

Protocol 1: Free-Basing and Recovery of 2,6-Lutidine-15N from Insoluble Salts

If your


N-labeled reagent has accidentally formed an insoluble salt, use this protocol to recover the expensive free-base liquid[4].
  • Dilution: Suspend the insoluble 2,6-lutidinium-

    
    N salt in a water-immiscible organic solvent with good solvating power for the free base (e.g., Dichloromethane, 10 mL per gram of salt).
    
  • Deprotonation: Slowly add saturated aqueous NaHCO

    
     or 1M NaOH dropwise while stirring vigorously.
    
    • Causality: The pKa of the 2,6-lutidinium ion is 6.7. Raising the aqueous pH above 9 ensures >99% deprotonation, forcing the molecule back into its neutral, organic-soluble free-base state.

  • Extraction: Transfer to a separatory funnel. Collect the organic (bottom) layer. Extract the remaining aqueous layer twice more with fresh DCM to maximize the recovery of the

    
    N isotope.
    
  • Drying: Dry the combined organic layers over anhydrous Na

    
    SO
    
    
    
    for 15 minutes. Filter the drying agent.
  • Concentration: Carefully concentrate the solution under reduced pressure (Note: 2,6-Lutidine is semi-volatile; do not exceed 30 °C on the rotary evaporator).

  • Self-Validation Check:

    • Physical: The resulting liquid must be completely transparent and oily.

    • Analytical: Run a quick

      
      N or 
      
      
      
      H NMR. The pyridine ring protons should shift upfield compared to the lutidinium salt, confirming the successful removal of the proton.
Protocol 2: Anhydrous Drying and Purification of 2,6-Lutidine-15N

To resolve moisture-induced turbidity and phase separation[10].

  • Pre-drying: Add Potassium Hydroxide (KOH) pellets to the recovered 2,6-Lutidine-

    
    N and let it sit overnight to remove bulk water. Decant the liquid into a dry Schlenk flask.
    
  • Rigorous Drying: Add Calcium Hydride (CaH

    
    ) or Barium Oxide (BaO) at approximately 5% w/v. Stir under an inert argon atmosphere for 12 hours at room temperature.
    
    • Causality: CaH

      
       irreversibly reacts with trace water to form insoluble Ca(OH)
      
      
      
      and H
      
      
      gas, completely destroying the hydration spheres that cause solvent turbidity.
  • Distillation: Distill the mixture under a static vacuum or inert gas. Collect the fraction boiling at 144.0 °C (at 760 mmHg) or 79 °C (at 87 mmHg)[1].

  • Self-Validation Check:

    • Analytical: Perform a Karl Fischer titration on the distillate. The water content must be <10 ppm before deploying the reagent in moisture-sensitive organometallic synthesis.

References

  • [10] Researcher.Life / Encyclopedia of Reagents for Organic Synthesis. 2,6-Lutidine Physical Data and Purification. Retrieved from: [Link]

  • [7] LookChem. Cas 108-48-5, 2,6-Lutidine Chemical Properties. Retrieved from:[Link]

  • [5] &[6] Schrock, R. R. "Catalytic Reduction of Dinitrogen to Ammonia at a Single Molybdenum Center." Accounts of Chemical Research 2005, 38, 12, 955-962. ACS Publications. Retrieved from:[Link]

  • [9] Corlett, E. K., et al. "An XRD and NMR crystallographic investigation of the structure of 2,6-lutidinium hydrogen fumarate." CrystEngComm 2019, 21, 3502-3516. RSC Publishing. Retrieved from:[Link]

  • [8] PubChem. 2,6-Lutidine hydrochloride | CID 519116. National Center for Biotechnology Information. Retrieved from:[Link]

Sources

Minimizing side reactions with 2,6-Lutidine-15N as a base

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Minimizing Side Reactions and Optimizing Performance.

Welcome to the technical support resource for 2,6-Lutidine-¹⁵N. This guide is designed to provide in-depth, practical solutions to common challenges encountered during its use as a sterically hindered, non-nucleophilic base. As Senior Application Scientists, we have compiled this information to explain not just the protocols, but the chemical principles behind them, ensuring your experiments are both successful and reproducible.

Introduction: The Unique Advantage of 2,6-Lutidine-¹⁵N

2,6-Lutidine (2,6-dimethylpyridine) is a valuable tool in organic synthesis, prized for a unique combination of moderate basicity and significant steric hindrance.[1] The two methyl groups flanking the nitrogen atom effectively shield its lone pair of electrons, drastically reducing its nucleophilicity while preserving its ability to act as a proton scavenger.[2][3] This makes it an ideal choice for reactions that generate strong acids in the presence of sensitive electrophilic centers, such as silyl ether formation or glycosylations.[2][4]

The incorporation of a ¹⁵N isotope provides an additional layer of utility. While chemically identical to its unlabeled counterpart, the ¹⁵N nucleus allows for:

  • Mechanistic Studies: Tracking the fate of the base throughout a reaction sequence using ¹⁵N NMR spectroscopy.

  • Quantitative Analysis: Using mass spectrometry to accurately quantify the base or its corresponding salt, which is particularly useful in kinetic studies or reaction monitoring.[5][6]

This guide addresses the most common questions and troubleshooting scenarios to help you harness the full potential of this reagent.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of 2,6-lutidine?

2,6-Lutidine is a colorless to yellow oily liquid with a characteristic peppermint-like odor.[7][8] Its utility in synthesis is defined by the following properties:

PropertyValueSignificance
pKa (conjugate acid) ~6.7[2][4][9]Moderately basic, strong enough to neutralize strong acid byproducts (like triflic acid) without deprotonating weaker acidic protons (e.g., most alcohols).
Steric Hindrance HighThe two ortho-methyl groups physically block the nitrogen from attacking electrophilic carbons, making it a "non-nucleophilic" base.[1][2]
Solubility Soluble in most organic solvents and has significant water solubility.[4][7] The protonated form (lutidinium salt) is highly water-soluble.[10][11]This dual solubility profile is key for its use in reactions and subsequent removal during aqueous workups.

Q2: What does "non-nucleophilic" mean in this context?

In many reactions, a base is needed to accept a proton. However, bases like pyridine or triethylamine can also act as nucleophiles, attacking electrophilic reagents or intermediates and leading to unwanted byproducts. The methyl groups in 2,6-lutidine create a "steric shield" around the basic nitrogen.[2] This shield allows a small proton (H⁺) to access the nitrogen's lone pair but prevents the bulky base from attacking larger electrophilic atoms like carbon or silicon. This selectivity is crucial for achieving clean reactions and high yields.[1]

Q3: When should I use 2,6-Lutidine-¹⁵N over other bases like pyridine or triethylamine?

Use 2,6-Lutidine-¹⁵N when you are performing a reaction that:

  • Generates a strong acid byproduct: It is an excellent acid scavenger, particularly in reactions involving highly reactive silylating agents like TBSOTf (tert-butyldimethylsilyl triflate).[2][12]

  • Contains sensitive electrophiles: Its low nucleophilicity prevents side reactions that might occur with more nucleophilic bases.

  • Requires careful pH control: Its moderate basicity prevents the reaction mixture from becoming too basic, which can cause degradation of sensitive functional groups.[2]

  • Could benefit from isotopic tracking: The ¹⁵N label is essential if you plan to use NMR or mass spectrometry to monitor the base's role or concentration during the reaction.[13]

Q4: The purity of my 2,6-lutidine is listed as 99.0%. Is this sufficient, and what are the common impurities?

While 99.0% purity is often adequate, highly sensitive reactions may require further purification. The most common impurities are water and other pyridine isomers (like 3- and 4-picoline) which have similar boiling points.[10][14] These impurities can be problematic:

  • Water: Will readily consume reactive reagents like silyl triflates or acid chlorides.

  • Picoline Isomers: Are significantly more nucleophilic than 2,6-lutidine and can cause the very side reactions you are trying to avoid.[15]

For demanding applications, purification by distillation from a suitable drying agent is recommended.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Problem 1: My reaction is sluggish or does not go to completion.

Possible Cause A: Reagent Quality & Stoichiometry The most common cause of incomplete conversion is the deactivation of a sensitive reagent by trace impurities or incorrect stoichiometry of the base.

  • Solution:

    • Ensure Anhydrous Conditions: Dry your solvent and glassware thoroughly. 2,6-Lutidine itself should be dried before use, for example, by distillation from calcium hydride (CaH₂).[10]

    • Verify Stoichiometry: Use a slight excess of 2,6-lutidine (e.g., 1.2-1.5 equivalents relative to the acid generated) to ensure all acidic byproduct is neutralized.[10] Reactions like silylations with silyl triflates are often rapid, and stalling can indicate that the generated triflic acid is inhibiting the reaction.[2]

    • Check Purity: If problems persist, consider purifying the 2,6-lutidine to remove nucleophilic picoline impurities.[14][16]

Possible Cause B: Insufficient Reaction Temperature While many silylations proceed well at low temperatures (-78 °C to 0 °C), some hindered substrates may require higher temperatures to react at a reasonable rate.[4]

  • Solution:

    • Monitor at Low Temperature: Follow the reaction by TLC or LCMS at the initial low temperature.

    • Gradual Warming: If no conversion is observed, allow the reaction to slowly warm to room temperature.

    • Gentle Heating: For very stubborn substrates, gentle heating (e.g., to 40 °C) can be effective, but this should be done cautiously as it can also increase the rate of side reactions.[10][17]

cluster_purity Reagent Purity & Stoichiometry cluster_conditions Reaction Conditions start Problem: Incomplete Reaction purity_check Are all reagents anhydrous and pure? start->purity_check purity_no Dry solvents/reagents. Purify lutidine if needed. purity_check->purity_no No stoch_check Is lutidine stoichiometry correct (1.2-1.5 eq)? purity_check->stoch_check Yes purity_no->stoch_check stoch_no Adjust stoichiometry. stoch_check->stoch_no No temp_check Is reaction temperature optimal for substrate? stoch_check->temp_check Yes stoch_no->temp_check temp_no Allow gradual warming (e.g., to RT or 40°C). temp_check->temp_no No end_node Reaction should proceed temp_check->end_node Yes temp_no->end_node

Caption: Troubleshooting workflow for incomplete reactions.

Problem 2: I am observing an unexpected byproduct.

Possible Cause: Nucleophilic Attack by 2,6-Lutidine Although sterically hindered, 2,6-lutidine can act as a nucleophile under certain conditions, especially with highly reactive electrophiles (e.g., acid chlorides, sulfonyl chlorides) or at elevated temperatures.[10] The product would be a quaternary lutidinium salt.

  • Solution:

    • Maintain Low Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., -78 °C or 0 °C).

    • Control Reagent Addition: Add the most reactive electrophile slowly to the solution containing the substrate and 2,6-lutidine. This keeps the instantaneous concentration of the electrophile low, favoring the desired reaction over nucleophilic attack by the base.

    • Consider a More Hindered Base: In extreme cases, a more sterically hindered base like 2,6-di-tert-butylpyridine may be necessary, although its basicity is lower.

Problem 3: I am struggling to remove the 2,6-lutidinium salt during workup.

The protonated form of 2,6-lutidine, the lutidinium salt, is highly soluble in water and can be difficult to remove from polar products. It can also cause emulsions during extraction.[11]

  • Solution: Acidic Aqueous Wash The most robust method is to wash the organic layer with a dilute acidic solution. This ensures any residual free 2,6-lutidine is converted to its highly water-soluble hydrochloride or sulfate salt, which is then efficiently extracted into the aqueous phase.[10][11]

    See Protocol 2 for a detailed step-by-step procedure.

    • Caution: This method is not suitable if your desired product is acid-sensitive. In such cases, repeated washes with brine or careful chromatography are alternative strategies. The formation of emulsions can often be broken by the addition of a saturated brine solution.[11][18]

Key Experimental Protocols

Protocol 1: General Procedure for Silylation of a Primary Alcohol

This protocol describes the protection of a primary alcohol using tert-butyldimethylsilyl trifluoromethanesulfonate (TBSOTf) and 2,6-Lutidine-¹⁵N as the base.

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add a solution of the primary alcohol (1.0 mmol, 1.0 eq) in anhydrous dichloromethane (CH₂Cl₂, 5 mL) to a flame-dried flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Base Addition: Add 2,6-Lutidine-¹⁵N (1.5 mmol, 1.5 eq) via syringe.

  • Silylating Agent Addition: Add TBSOTf (1.2 mmol, 1.2 eq) dropwise to the stirred solution. A white precipitate of 2,6-lutidinium triflate will form.

  • Reaction Monitoring: Stir the reaction at -78 °C for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS). If the reaction is slow, allow it to warm to 0 °C.

  • Quenching: Once the reaction is complete, quench by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Workup: Remove the flask from the cooling bath, allow it to warm to room temperature, and proceed with the workup as described in Protocol 2.

ROH R-OH (Alcohol) ROTBS R-OTBS (Silyl Ether) ROH->ROTBS TBSOTf TBS-OTf (Silylating Agent) TBSOTf->ROTBS TfOH TfOH (Acid Byproduct) TBSOTf->TfOH generates Lutidine 2,6-Lutidine-¹⁵N (Base) Salt [Lutidine-H]⁺[OTf]⁻ (Salt Byproduct) Lutidine->Salt Scavenges TfOH->Salt

Caption: Role of 2,6-Lutidine-¹⁵N as an acid scavenger.

Protocol 2: Standard Workup for Removal of Lutidinium Salts

This procedure is designed to remove 2,6-lutidine and its corresponding salt from a reaction mixture in an organic solvent like dichloromethane or ethyl acetate.

  • Transfer: Transfer the quenched reaction mixture to a separatory funnel. If the reaction solvent was CH₂Cl₂, you may add an equal volume of ethyl acetate to aid separation.

  • First Acidic Wash: Add an equal volume of 1 M hydrochloric acid (HCl) to the funnel. Stopper the funnel, shake gently (inverting several times), and vent frequently.[11]

  • Separate Layers: Allow the layers to separate. Drain and discard the lower aqueous layer, which contains the 2,6-lutidinium hydrochloride salt.

  • Repeat Wash: Repeat the acidic wash (steps 2-3) one or two more times. Check the pH of the final aqueous wash with pH paper to ensure it is acidic (pH < 2).[11]

  • Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any excess acid.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water and help break any emulsions.[18]

  • Drying and Concentration: Drain the organic layer into a clean flask, dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

References
  • PubChem. (n.d.). 2,6-Lutidine. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). 2,6-Lutidine. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 2,6-Lutidine as a Non-Nucleophilic Base. Retrieved from [Link]

  • Reyes, L. F., Shrestha, D., Baker, P. R., Chalkley, R. J., & Xu, S. L. (2022). Application of Parallel Reaction Monitoring in 15N Labeled Samples for Quantification. Frontiers in Plant Science, 13, 832585. Retrieved from [Link]

  • LookChem. (n.d.). Purification of 2,6-Lutidine. Chempedia. Retrieved from [Link]

  • Chemkits.eu. (n.d.). 2,6-Lutidine, 99.0+%. Retrieved from [Link]

  • Cathcart, J. A., & Reynolds, D. D. (1951). Purification of 2,6-Lutidine. Journal of the American Chemical Society, 73(7), 3504-3504.
  • Zhang, Y., et al. (2022). Efficient Purification of 2,6-Lutidine by Nonporous Adaptive Crystals of Pillararenes. ACS Applied Materials & Interfaces, 14(36), 41285–41292. Retrieved from [Link]

  • Google Patents. (n.d.). JPH04312574A - Method for separating and purifying 2,6-lutidine.
  • Frontiers in Plant Science. (2021). Application of Parallel Reaction Monitoring in 15 N labeled Samples for Quantification. Retrieved from [Link]

  • Tanaka, H., et al. (2014). Development of chemical and chemo-enzymatic glycosylations. Proceedings of the Japan Academy, Series B, 90(6), 231–255. Retrieved from [Link]

  • Shakambari. (n.d.). MATERIAL SAFETY DATA SHEET 2,6 Lutidine. Retrieved from [Link]

  • Gelest. (n.d.). General Silylation Procedures. Gelest Technical Library. Retrieved from [Link]

  • Frontiers Media S.A. (2022). Application of Parallel Reaction Monitoring in 15N Labeled Samples for Quantification. Retrieved from [Link]

  • Loba Chemie. (2013). 2,6 - LUTIDINE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic view of combining Parallel Reaction Monitoring to 15 N.... Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cycloadditions as a Sweet Route to 'Double C-Glycosylation'. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). CN1317268C - The preparation method of 2,6-lutidine.
  • Organic Reaction Workup Formulas for Specific Reagents. (n.d.). Retrieved from [Link]

  • Karmel, C. (2019). Selective Silylation of Aromatic and Aliphatic C–H Bonds. eScholarship. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2016). MedChem Tips and Tricks. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Reversible C–H bond silylation with a neutral silicon Lewis acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 4.7: Reaction Work-Ups. Retrieved from [Link]

  • Delhaye, L., et al. (2007). Removal of Reaction Solvent by Extractive Workup: Survey of Water and Solvent Co-extraction in Various Systems. Organic Process Research & Development, 11(6), 1076-1081.
  • Leiden University. (2025). Reactivity and selectivity in glycosylation reactions. Scholarly Publications. Retrieved from [Link]

Sources

Technical Support Center: 15N SABRE Hyperpolarization of 2,6-Lutidine

Author: BenchChem Technical Support Team. Date: March 2026

System Overview & The "Steric Challenge"

Welcome to the advanced support module for Signal Amplification by Reversible Exchange (SABRE) targeting 2,6-Lutidine-15N .

Unlike standard pyridine substrates, 2,6-lutidine presents a specific "Ortho-Blocking" challenge . The methyl groups at the 2 and 6 positions create significant steric hindrance, destabilizing the planar alignment required for the substrate to bind to the standard iridium-IMes catalyst. Consequently, the exchange rate (


) is often too fast at room temperature to allow efficient polarization transfer, or the active hexacoordinate species fails to form in sufficient concentration.

This guide moves beyond basic operation into kinetic tuning and field optimization.

Diagnostic Workflow: The SABRE Cycle

The following diagram illustrates the catalytic cycle and the critical failure points (Nodes A, B, C) where signal enhancement is typically lost for sterically hindered substrates.

SABRE_Mechanism cluster_0 Critical Failure Point: Steric Clash Start Pre-Catalyst [Ir(COD)(IMes)Cl] H2_Add Activation (+ p-H2, - COD) Start->H2_Add H2 bubbling Active_Cat Active Species [Ir(H)2(IMes)(S)3] H2_Add->Active_Cat Excess Substrate Complex Polarization Complex [Ir(H)2(IMes)(Lut)3] Active_Cat->Complex Substrate Binding (Steric Barrier!) Transfer Spin Order Transfer (at µT Field) Complex->Transfer LAC Matching Free_Sub Hyperpolarized 2,6-Lutidine-15N Transfer->Free_Sub Dissociation (k_ex) Free_Sub->Active_Cat Re-binding

Figure 1: The SABRE catalytic cycle. For 2,6-lutidine, the "Substrate Binding" step is the primary bottleneck due to steric repulsion, often requiring low temperatures to stabilize the 'Complex' node.

Troubleshooting Guides

Issue 1: "I see no 15N enhancement, but the catalyst color changed."

Diagnosis: The color change (orange to clear/pale yellow) indicates the pre-catalyst has reacted with hydrogen (loss of COD), but it does not guarantee the formation of the active polarization transfer complex with 2,6-lutidine. The steric bulk is likely preventing the substrate from displacing the solvent or co-ligands at the equatorial plane.

Technical Deep Dive: For efficient SABRE, the residence time of the substrate on the catalyst must match the inverse of the


-coupling evolution frequency (typically 

to

seconds). 2,6-lutidine exchanges too rapidly (

) at 298 K, washing out polarization before it accumulates.

Corrective Protocol:

  • Temperature Suppression (The "Cold-SABRE" Method):

    • Action: Cool the sample to 273 K (0°C) or even 263 K using an ice bath or variable temperature (VT) probe unit.

    • Reasoning: Lowering T reduces the exchange rate (

      
      ), bringing it into the optimal regime for polarization transfer.
      
    • Reference: Rayner et al. demonstrated that cooling is essential for sterically hindered substrates like lutidine to extend catalyst lifetime.

  • Co-Ligand Stabilization:

    • Action: Add a non-interfering co-ligand like DMSO or DPSO (Diphenyl sulfoxide) in a 1:1 ratio relative to the catalyst.

    • Reasoning: Sulfoxides can stabilize the iridium center when the bulky lutidine dissociates, preventing catalyst decomposition (formation of inactive clusters) while maintaining an active exchange pathway.

  • Self-Validation Step (1H NMR Check):

    • Before looking for 15N, acquire a single-scan 1H spectrum.

    • Look for: Hydride signals in the high-field region (

      
       to 
      
      
      
      ppm).
    • Pass Criteria: If you see sharp hydride peaks, the complex is active. If you see broad "humps" or no hydrides, the catalyst has decomposed or is exchanging too fast.

Issue 2: "The signal appears but decays in under 10 seconds."

Diagnosis: This is a relaxation (


) issue. While 15N theoretically supports long-lived states (minutes), paramagnetic impurities or inefficient solvent environments can quench hyperpolarization rapidly.

Technical Deep Dive: The active Ir-catalyst is diamagnetic, but degradation products can be paramagnetic. Furthermore, dipole-dipole interactions with solvent protons accelerate relaxation.

Corrective Protocol:

ParameterOptimization Strategy
Solvent Choice Switch to Methanol-d4 (CD3OD) or Dichloromethane-d2 (CD2Cl2) . Deuterated solvents remove proton dipole sinks, extending

significantly.
O2 Removal Perform 3x Freeze-Pump-Thaw cycles. Dissolved paramagnetic oxygen is a primary killer of 15N polarization.
Field Shuttling If manually transferring the sample, ensure it is moved through a magnetic field > 10 mT (e.g., using a magnetic wand) to prevent crossing "zero-field" relaxation zones where

is ultra-short.
Issue 3: "I have strong 1H enhancement, but zero 15N signal."

Diagnosis: This is a Field Mismatch . You are likely performing the polarization transfer at the Earth's field or milli-Tesla fields (standard SABRE), which works for 1H but is ineffective for 15N.

Technical Deep Dive: 15N SABRE requires SABRE-SHEATH (Shield Enables Alignment Transfer to Heteronuclei).[1][2][3][4] The Level Anti-Crossing (LAC) condition for 15N occurs when the hydride-hydride coupling energy matches the difference in Zeeman energy between the hydrides and the 15N nucleus. This happens in the micro-Tesla (µT) range.[1]

Corrective Protocol:

  • Magnetic Shielding:

    • Action: The sample must be polarized inside a mu-metal magnetic shield (e.g., a layered magnetic shield cylinder).

  • Field Tuning:

    • Action: Apply a bias field of 0.2 µT to 0.5 µT inside the shield.

    • Logic: This specific window matches the resonance condition for the

      
       scalar coupling network.
      
    • Note: Standard "fringe field" polarization (6 mT) will yield <1% of the potential 15N signal.

Optimization Data Summary

Use these baseline parameters for 2,6-Lutidine-15N experiments to ensure reproducibility.

VariableOptimal RangeCritical Notes
Temperature 263 K - 273 K Critical for slowing exchange rates.
Catalyst [Ir(IMes)(COD)Cl] Standard, but requires activation.
Substrate Conc. 20 - 50 mM Excess substrate drives equilibrium to bound state.
Catalyst Conc. 2 - 5 mM Maintain ~1:10 to 1:20 ratio (Cat:Sub).
p-H2 Pressure 3 - 5 bar Higher pressure increases hydride reservoir.
Polarization Field 0.3 - 0.5 µT Requires mu-metal shield (SABRE-SHEATH).

Frequently Asked Questions (FAQ)

Q: Can I use standard Pyridine protocols for 2,6-Lutidine? A: No. Standard pyridine protocols operate at Room Temperature (298 K). If you run 2,6-lutidine at 298 K, the steric repulsion will cause the substrate to dissociate faster than the polarization transfer time, resulting in near-zero enhancement. You must cool the sample.

Q: Why do I need to bubble gas during the measurement? A: For "continuous" flow modes, yes. However, for "shake-and-drop" (batch) experiments, you bubble inside the shield for 30-60 seconds to build up the hydride population, stop flow, allow the solution to settle (1-2s), and then rapidly transfer to the spectrometer. Bubbling during acquisition in the high-field magnet will ruin field homogeneity (shimming).

Q: Is 15N labeling strictly necessary? A: For optimization, yes . While SABRE can enhance natural abundance 15N (0.37%), the signal is often too weak to troubleshoot effectively. Use fully labeled 2,6-Lutidine-15N for method development, then attempt natural abundance once the protocol is robust.

Decision Tree for Low Signal

Troubleshooting_Tree Start Problem: Low 15N Signal Check_1H Step 1: Check 1H Hydride Region (High Field NMR) Start->Check_1H Hydrides_Sharp Are Hydride Peaks Sharp? Check_1H->Hydrides_Sharp Temp_Check Step 2: Check Temperature Hydrides_Sharp->Temp_Check Yes (Active Catalyst) Action_NewSample Action: Catalyst Decomposed. Prepare fresh in glovebox. Hydrides_Sharp->Action_NewSample No (Broad/Missing) Field_Check Step 3: Check Shielding (µT) Temp_Check->Field_Check Temp is < 275K Action_Cool Action: Cool to 273 K Temp_Check->Action_Cool Temp is RT Action_Shield Action: Use Mu-Metal Shield (0.4 µT) Field_Check->Action_Shield Using Fringe Field

Figure 2: Troubleshooting logic flow. Note that establishing a valid catalyst species (Step 1) is a prerequisite for any field or temperature optimization.

References

  • Rayner, P. J., et al. (2021). Hyperpolarisation of weakly binding N-heterocycles using signal amplification by reversible exchange. Chemical Science. [Link]

  • Theis, T., et al. (2015).[1] Microtesla SABRE enables 10% nitrogen-15 nuclear spin polarization.[1] Journal of the American Chemical Society. [Link]

  • Adams, R. W., et al. (2009). Reversible interactions with para-hydrogen enhance NMR sensitivity by polarization transfer.[2] Science. [Link]

  • Knecht, S., et al. (2019). Optimal control of 15N hyperpolarization in SABRE-SHEATH. Journal of Magnetic Resonance. [Link]

Sources

Technical Support Center: Optimizing Silylation Reactions with 2,6-Lutidine-¹⁵N

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, frequently asked questions, and detailed protocols for the effective use of 2,6-Lutidine-¹⁵N in silylation reactions. As Senior Application Scientists, we have designed this center to address common challenges and provide a deep, mechanistic understanding to empower your experimental success.

Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing the use of 2,6-lutidine in silylation, providing the causal framework behind its selection and application.

Q1: What are the unique properties of 2,6-lutidine that make it a preferred base for silylation?

2,6-Lutidine, or 2,6-dimethylpyridine, is a specialized base chosen for its unique combination of moderate basicity and significant steric hindrance.[1][2]

  • Non-Nucleophilic Character: The two methyl groups flanking the nitrogen atom create substantial steric bulk.[3][4] This bulk effectively shields the nitrogen's lone pair of electrons, severely diminishing its ability to act as a nucleophile and attack electrophilic centers in the reaction, such as the silicon atom of the silylating agent or other sensitive functional groups.[3][5]

  • Sufficient Basicity for Acid Scavenging: Despite its low nucleophilicity, the nitrogen's lone pair remains accessible to small protons.[5] The conjugate acid of 2,6-lutidine, the 2,6-lutidinium ion, has a pKa of approximately 6.7.[1][2][3][4][6] This makes 2,6-lutidine a moderately weak base, but one that is strong enough to effectively neutralize the strong acids generated as byproducts in many silylation reactions, such as triflic acid (from silyl triflates) or HCl (from silyl chlorides).[3][7]

This balance allows 2,6-lutidine to perform its primary role as a proton scavenger without causing the undesirable side reactions often seen with smaller, more nucleophilic bases like pyridine or triethylamine.[3]

cluster_0 Key Properties of 2,6-Lutidine cluster_1 Resulting Chemical Behavior Steric_Hindrance High Steric Hindrance (due to 2,6-dimethyl groups) Nucleophilicity Low Nucleophilicity (Prevents side reactions) Steric_Hindrance->Nucleophilicity leads to Basicity Moderate Basicity (pKa of conjugate acid ≈ 6.7) Proton_Scavenging Effective Proton Scavenger (Neutralizes acidic byproducts) Basicity->Proton_Scavenging enables

Caption: The relationship between 2,6-lutidine's structure and function.

Q2: What is the purpose of the ¹⁵N isotopic label in 2,6-Lutidine-¹⁵N?

The ¹⁵N label serves as a powerful analytical tool for real-time reaction monitoring and mechanistic investigation via ¹⁵N Nuclear Magnetic Resonance (NMR) spectroscopy.[8] While the natural abundance of the NMR-active ¹⁵N isotope is very low (~0.37%), using an enriched material like 2,6-Lutidine-¹⁵N allows for direct and sensitive observation of the base's role in the reaction.[8]

Key applications include:

  • Tracking Protonation: The ¹⁵N chemical shift is highly sensitive to the electronic environment of the nitrogen atom.[9] This allows researchers to distinguish between the free base (2,6-lutidine) and its protonated form (2,6-lutidinium salt), providing direct evidence of its function as an acid scavenger.

  • Kinetic Analysis: By monitoring the rate of disappearance of the free base signal and the appearance of the protonated salt signal, one can determine reaction kinetics with high precision.[10]

  • Identifying Side Reactions: If the lutidine participates in any unexpected side reactions, the resulting nitrogen-containing species may be detectable by ¹⁵N NMR, offering valuable insights for troubleshooting.[11][12]

Q3: How does the choice of silylating agent impact reaction conditions with 2,6-lutidine?

The reactivity of the silylating agent is a critical factor. The two main classes are silyl halides (e.g., TBSCl) and silyl triflates (e.g., TBSOTf).

  • Silyl Halides (R₃SiCl): These are moderately reactive. The byproduct is HCl. While 2,6-lutidine can be used, other bases like imidazole are also common, particularly with less hindered substrates.[13][14] Reactions may require heating or longer reaction times.[15]

  • Silyl Triflates (R₃SiOTf): These are extremely reactive silylating agents, capable of protecting even highly hindered alcohols.[1] Their reaction generates trifluoromethanesulfonic acid (triflic acid), a very strong acid byproduct.[3] For these reactions, a non-nucleophilic base like 2,6-lutidine is essential . A more nucleophilic base would be readily attacked by the highly electrophilic silyl triflate.

Silylating AgentLeaving GroupByproductReactivityRecommended Base
TBSCl Chloride (Cl⁻)HClModerateImidazole, 2,6-Lutidine
TBSOTf Triflate (OTf⁻)Triflic AcidVery High2,6-Lutidine (essential)
TIPSOTf Triflate (OTf⁻)Triflic AcidVery High2,6-Lutidine (essential)
Q4: Why is it critical to use anhydrous solvents for silylation reactions?

Silylating agents are highly sensitive to moisture.[14] The presence of water, a protic compound, leads to rapid hydrolysis of the silylating agent, consuming it before it can react with the target substrate.[14] This competitive reaction reduces the yield of the desired silyl ether and forms silanol and disiloxane byproducts, which can complicate purification. Therefore, the use of dry, aprotic solvents (e.g., dichloromethane (DCM), tetrahydrofuran (THF), dimethylformamide (DMF)) and rigorously dried reagents and glassware is paramount for success.[13][14]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: My silylation reaction is stalled or incomplete.

An incomplete reaction is one of the most common issues. The underlying cause can usually be traced to one of four factors: moisture, reactivity, stoichiometry, or steric hindrance.

Start Reaction Stalled or Incomplete? Check_Moisture Is the system rigorously anhydrous? Start->Check_Moisture First Check Check_Reactivity Is the silylating agent reactive enough? Check_Moisture->Check_Reactivity If Yes Sol_Moisture Action: Dry all reagents, solvents, and glassware. Use fresh silylating agent. Check_Moisture->Sol_Moisture If No Check_Stoichiometry Are reagent equivalents correct? Check_Reactivity->Check_Stoichiometry If Yes Sol_Reactivity Action: Switch from R₃SiCl to a more reactive R₃SiOTf. Check_Reactivity->Sol_Reactivity If No Check_Sterics Is the substrate highly hindered? Check_Stoichiometry->Check_Sterics If Yes Sol_Stoichiometry Action: Use 1.2-1.5 eq. of silylating agent and 1.5-2.0 eq. of 2,6-lutidine. Check_Stoichiometry->Sol_Stoichiometry If No Sol_Sterics Action: Increase reaction temperature and/or time. Consider a less bulky protecting group. Check_Sterics->Sol_Sterics If Yes

Caption: Troubleshooting workflow for incomplete silylation reactions.

  • Possible Cause: Water Contamination

    • Explanation: As detailed in FAQ Q4, even trace amounts of water will consume your silylating agent.

    • Solution: Ensure solvents are passed through a drying system (e.g., alumina column) or freshly distilled from a drying agent. Dry the substrate by azeotroping with toluene or drying under high vacuum. Ensure the 2,6-lutidine is anhydrous (see Protocol 2). Use a freshly opened bottle or freshly distilled silylating agent.[14]

  • Possible Cause: Insufficient Reagent Reactivity

    • Explanation: A silyl chloride (e.g., TBSCl) may not be electrophilic enough to react with a hindered or electron-poor alcohol.

    • Solution: Switch to a corresponding silyl triflate (e.g., TBSOTf), which is significantly more reactive.[3][16] This is often the most effective solution for difficult substrates.

  • Possible Cause: Incorrect Stoichiometry

    • Explanation: Insufficient base will allow acid to build up, potentially inhibiting the reaction. An insufficient amount of silylating agent will naturally lead to incomplete conversion.

    • Solution: For challenging substrates, increase the equivalents of reagents. A good starting point is 1.2–1.5 equivalents of the silylating agent and 1.5–2.0 equivalents of 2,6-lutidine.[3][15]

Problem 2: The silyl ether is cleaved during workup or purification.
  • Possible Cause: Acidic Conditions

    • Explanation: Silyl ethers can be hydrolyzed under acidic conditions.[7] An acidic aqueous workup (e.g., washing with NH₄Cl or dilute acid) or chromatography on standard silica gel (which is inherently acidic) can cleave the protecting group, especially for less bulky groups like TMS.[14]

    • Solution:

      • Neutral Workup: Quench the reaction with a saturated aqueous solution of NaHCO₃ or water instead of an acidic solution.[17]

      • Neutralize Silica Gel: If purification by column chromatography is necessary, pre-treat the silica gel by flushing the packed column with a solution of 1-2% triethylamine in the eluent, followed by the pure eluent, before loading the sample. This will neutralize the acidic sites.

Problem 3: How do I remove the 2,6-lutidinium hydrochloride/triflate salt after the reaction?
  • Explanation: The reaction produces a stoichiometric amount of 2,6-lutidinium salt, which must be removed.

  • Solution 1: Filtration (for non-polar solvents)

    • The 2,6-lutidinium salt is often poorly soluble in non-polar reaction solvents like diethyl ether or hexanes and may precipitate during the reaction.[18] It can be removed by simple vacuum filtration.

  • Solution 2: Aqueous Extraction

    • This is the most common method. After the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, ether) and wash it with an acidic aqueous solution. A 1M HCl solution or a saturated copper(II) sulfate solution is effective.[18][19] The acidic wash protonates any remaining free 2,6-lutidine and extracts both it and the salt into the aqueous layer.

    • Caution: This method should not be used if your product is acid-sensitive. In that case, repeated washes with water and brine are preferable.

Key Experimental Protocols

Protocol 1: General Procedure for Silylation of a Secondary Alcohol using TBSOTf and 2,6-Lutidine-¹⁵N

This protocol details a standard method for protecting a moderately hindered secondary alcohol.

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add the secondary alcohol (1.0 mmol, 1.0 equiv) and anhydrous dichloromethane (DCM, 5 mL) to an oven-dried flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Base Addition: Add 2,6-Lutidine-¹⁵N (1.5 mmol, 1.5 equiv) to the stirred solution.

  • Silylating Agent Addition: Slowly add tert-butyldimethylsilyl trifluoromethanesulfonate (TBSOTf, 1.2 mmol, 1.2 equiv) dropwise to the reaction mixture over 5 minutes.[3]

  • Reaction: Allow the reaction to warm slowly to 0 °C and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (10 mL).

  • Workup: Remove the flask from the cold bath and allow it to warm to room temperature. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 10 mL).

  • Washing: Combine the organic layers and wash sequentially with water (15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (neutralized if necessary).

Protocol 2: Purification and Drying of Commercial 2,6-Lutidine

Commercial 2,6-lutidine can contain picoline isomers and water, which can interfere with sensitive reactions.[19]

  • Removal of Picolines: To remove 3- and 4-picoline contaminants, add Boron trifluoride etherate (BF₃·OEt₂, ~4 mL per 100 mL of lutidine) to the commercial 2,6-lutidine. The picolines react preferentially. Fractionally distill the mixture to isolate the purified 2,6-lutidine.[20]

  • Drying: Dry the distilled 2,6-lutidine by refluxing over and then distilling from calcium hydride (CaH₂) or barium oxide (BaO) under an inert atmosphere.[2][20]

  • Storage: Store the purified, dry 2,6-lutidine over molecular sieves (3Å or 4Å) under an inert atmosphere.

References
  • 2,6-Lutidine | C7H9N | CID 7937. PubChem. [Link]

  • 2,6-Lutidine. R Discovery. [Link]

  • Real-Time High-Sensitivity Reaction Monitoring of Important Nitrogen-Cycle Synthons by 15N Hyperpolarized Nuclear Magnetic Resonance. Journal of the American Chemical Society. [Link]

  • Purification of 2,6-Lutidine. Chempedia - LookChem. [Link]

  • Real-Time High-Sensitivity Reaction Monitoring of Important Nitrogen-Cycle Synthons by 15N Hyperpolarized Nuclear Magnetic Resonance. ACS Publications. [Link]

  • techniques for silylation. ResearchGate. [Link]

  • General Silylation Procedures. Gelest Technical Library. [Link]

  • 15N NMR Spectroscopy as a method for comparing the rates of imidization of several diamines. NASA Technical Reports Server. [Link]

  • The value of 15N NMR spectroscopy. NCSU METRIC. [Link]

  • Method for separating and purifying 2,6-lutidine.
  • (PDF) 15N NMR Spectroscopy in Structural Analysis. ResearchGate. [Link]

  • Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)‐Based Metal–Organic Polyhedra. ResearchGate. [Link]

  • Optimization of the reaction conditions. ResearchGate. [Link]

  • DFT study of the reaction mechanism. B = 2,6-lutidine. ResearchGate. [Link]

  • Steric Effects in Displacement Reactions. III. The Base Strengths of Pyridine, 2,6-Lutidine and the Monoalkylpyridines. Journal of the American Chemical Society. [Link]

  • Dehydrogenative Silylation of Alcohols and Other Functionalities. Gelest Technical Library. [Link]

  • Chemoselective Silylation of Alcohols Through Lewis Base-catalyzed Reactions. Ludwig-Maximilians-Universität München. [Link]

  • Selective Silylation of Aromatic and Aliphatic C–H Bonds. eScholarship.org. [Link]

  • The Lewis Base-Catalyzed Silylation of Alcohols—A Mechanistic Analysis. The Journal of Organic Chemistry. [Link]

  • Oxidation of Sterically Hindered Alkoxysilanes and Phenylsilanes under Basic Conditions. The Journal of Organic Chemistry. [Link]

  • Selective Catalytic Frustrated Lewis Pair Hydrogenation of CO2 in the Presence of Silylhalides. PMC. [Link]

  • An In-Depth Guide to Silylation Reagents: Applications and Benefits. Changfu Chemical. [Link]

  • New Hindered Amide Base for Aryne Insertion into Si–P, Si–S, Si–N, and C–C Bonds. PMC. [Link]

  • Silylation. Wikipedia. [Link]

  • Analysis of the Gas Phase Reactivity of Chlorosilanes. ResearchGate. [Link]

  • Catalytic Hydrosilane Synthesis via Reduction of Alkoxysilanes with Boranes. Kyoto University Research Information Repository. [Link]

  • Reversible C–H bond silylation with a neutral silicon Lewis acid. PMC. [Link]

  • Pyridineacetic acid, 6-methyl-, ethyl ester. Organic Syntheses Procedure. [Link]

  • Direct Silyl-Heck Reaction of Chlorosilanes. PubMed. [Link]

Sources

Resolving peak overlap in 1H-15N HSQC spectra of lutidine complexes

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Nuclear Magnetic Resonance (NMR) analysis. Lutidine (dimethylpyridine) derivatives are critical components in coordination chemistry, organometallic catalysis, and fragment-based drug discovery. However, analyzing their metal complexes or supramolecular assemblies via 2D


H-

N Heteronuclear Single Quantum Coherence (HSQC) spectroscopy frequently presents a critical analytical bottleneck: severe peak overlap.

This guide provides a causality-driven, self-validating framework to troubleshoot and resolve spectral ambiguities in crowded NMR spectra.

Diagnostic Workflow for Resolving Peak Overlap

Before altering spectrometer parameters, you must diagnose the physical nature of the overlap. Is the line broadening a result of molecular dynamics, or is it a static resolution limit of the acquisition?

DiagnosticWorkflow Start 1H-15N HSQC Peak Overlap Detected Analyze Analyze Peak Shape & Linewidth Start->Analyze Dynamic Broad / Coalesced Peaks (Dynamic Exchange) Analyze->Dynamic Static Sharp Peaks / Poor Dispersion (Static Overlap) Analyze->Static VT Variable Temperature (VT) NMR Shift exchange rates Dynamic->VT Solvent Solvent & pH Titration Alter H-bonding network Static->Solvent NUS Non-Uniform Sampling (NUS) Increase t1 resolution Static->NUS Validate Re-acquire & Validate Peak Separation VT->Validate Solvent->Validate NUS->Validate

Caption: Diagnostic workflow for resolving 1H-15N HSQC peak overlap in lutidine complexes.

Section 1: Troubleshooting Guide & Experimental Methodologies

Strategy A: Variable Temperature (VT) NMR for Dynamic Overlap

Causality: The


H and 

N chemical shifts are highly sensitive to temperature due to changes in conformer populations and hydrogen-bonding dynamics[1]. If your lutidine complex exists in intermediate exchange (e.g., ligand on/off rates or rotation around coordination bonds), the peaks will artificially broaden and merge. By altering the temperature, you shift the exchange rates relative to the NMR timescale, forcing the system into either slow exchange (yielding distinct, sharp peaks) or fast exchange (yielding a single, sharp averaged peak)[2]. Furthermore, different protons have distinct temperature coefficients (

), causing their shift trajectories to diverge at higher temperatures[1].

Step-by-Step Methodology:

  • Sample Preparation: Prepare the lutidine complex in a solvent with a wide liquid range (e.g., Toluene-

    
     for high temperatures, DMF-
    
    
    
    for low temperatures).
  • Initial Calibration: Insert the sample at 298 K. Perform standard tuning, matching, and rigorous 3D shimming. Acquire a baseline

    
    H-
    
    
    
    N HSQC.
  • Temperature Stepping: Increase or decrease the temperature in 10 K increments. Allow at least 5–10 minutes of thermal equilibration per step to prevent convection currents.

  • Re-shimming & Tuning: At each new temperature, re-shim the Z-axis (as sample volume/density changes) and re-tune the probe, as the dielectric constant of the solvent shifts with temperature.

  • Acquisition & Validation: Acquire the HSQC. Track the migration of the cross-peaks.

  • Self-Validating Step: To ensure the observed peak separation is genuinely due to conformational decoupling and not sample degradation, you must return the sample to 298 K at the end of the run. If the final spectrum does not perfectly overlay with the baseline acquisition, degradation has occurred.

Strategy B: Solvent Titration for Static Overlap

Causality: Solvents dictate the outer-sphere coordination and hydrogen-bonding networks of the complex. Altering the dielectric constant or hydrogen-bond donor/acceptor capacity of the solvent induces differential chemical shift perturbations (CSPs)[3]. Transitioning from a non-polar solvent to a coordinating solvent selectively shifts surface-exposed residues versus buried coordination sites.

Step-by-Step Methodology:

  • Baseline Acquisition: Acquire the spectrum in the primary solvent (e.g., CDCl

    
    ).
    
  • Titration: Sequentially spike in 5–10% volume equivalents of a secondary, miscible deuterated solvent (e.g., Benzene-

    
     to exploit aromatic solvent-induced shifts).
    
  • Monitoring: Monitor the

    
    H-
    
    
    
    N HSQC after each addition.
  • Self-Validating Step: Track the CSP trajectory. True overlapping peaks will diverge linearly or logarithmically as a function of titrant volume. If a peak suddenly appears or disappears without a traceable trajectory, suspect a phase separation or precipitation event rather than a simple solvation change.

Strategy C: Non-Uniform Sampling (NUS) for Digital Resolution Limits

Causality: In standard 2D NMR, resolution in the indirect (


N) dimension is strictly limited by the number of 

increments acquired. Acquiring more points takes linearly more time. 4 circumvents this by pseudo-randomly skipping a percentage of

increments and mathematically reconstructing the missing data[4]. This allows you to double or quadruple the maximum evolution time (

) without increasing the total experimental time, dramatically narrowing the line widths in the

N dimension[4].

NUSWorkflow Setup Set TD1 to 2x-4x Standard Points Schedule Generate Poisson-Gap Sampling Schedule (25-50%) Setup->Schedule Acquire Acquire Sparse Time-Domain Data Schedule->Acquire Reconstruct Iterative Soft Thresholding (IST) Reconstruction Acquire->Reconstruct FT Fourier Transform & Phase Correction Reconstruct->FT

Caption: Step-by-step experimental workflow for Non-Uniform Sampling (NUS) NMR acquisition.

Step-by-Step Methodology:

  • Parameter Setup: Set up a standard

    
    H-
    
    
    
    N HSQC. Increase the number of
    
    
    increments (TD1) by a factor of 2 to 4 (e.g., from 256 to 1024 points).
  • NUS Schedule Generation: Enable NUS in the acquisition software. Set the sampling density to 25–50% using a Poisson-gap sampling schedule biased towards early

    
     points to maximize sensitivity[4].
    
  • Acquisition: Run the experiment. The total time will equal a standard 256-increment scan, but the digital resolution will match a 1024-increment scan.

  • Reconstruction & Self-Validation: Process the data using an Iterative Soft Thresholding (IST) algorithm. To validate that newly resolved peaks are true signals and not

    
     reconstruction artifacts, perform a simple dilution test. True NMR signals will scale linearly with concentration, whereas algorithmic artifacts typically exhibit non-linear intensity scaling[5].
    
Quantitative Comparison of Resolution Strategies
Troubleshooting StrategyPrimary Causality AddressedImpact on Acquisition TimeExpected Resolution GainSelf-Validation Metric
Variable Temperature (VT) Conformational exchange & dynamic averagingModerate (Requires thermal equilibration)High (for dynamic systems)Reversible shift trajectories upon returning to 298 K
Solvent Titration Solvation sphere & H-bonding overlapLow (Rapid spiking)Moderate to HighLinear chemical shift perturbation (CSP) tracking
Non-Uniform Sampling (NUS) Digital resolution limits in

None (Maintains standard time)Very High (up to 4x narrower peaks)Linearity of peak intensities across a dilution series

Section 2: Frequently Asked Questions (FAQs)

Q: My lutidine complex contains a paramagnetic transition metal (e.g., Ni(II) or Co(II)). The HSQC peaks are completely broadened into the baseline. How do I resolve this? A: Paramagnetic centers drastically reduce the transverse relaxation time (


), causing extreme peak broadening known as Paramagnetic Relaxation Enhancement (PRE). Standard HSQC sequences utilize INEPT transfers that take 

ms (

). During this delay, the fast-relaxing signals decay to zero. You must switch to specialized paramagnetic NMR sequences, such as modified HSQC sequences with ultra-short INEPT delays (optimized for larger

-couplings), or bypass 2D entirely and acquire standard 1D

H spectra with massive sweep widths (e.g., 200 ppm) to capture the highly shifted, broad peaks.

Q: I applied NUS at 10% sampling density to save time, but now I see artificial peaks overlapping with my real signals. What went wrong? A: Sampling at too low a density (e.g., 10%) for a complex spectrum violates the sparsity requirements of the reconstruction algorithms, leading to sampling artifacts (spurious peaks)[4]. For reliable semi-quantitative or complex mixture analysis, a minimum NUS density of 25–30% is recommended[5]. Always validate artifact peaks by checking if their intensity scales linearly across a dilution series.

Q: I am using a lutidine fragment (e.g., 2,4-lutidine) to probe a protein target, but the ligand peaks overlap heavily with the protein's aliphatic side chains. How can I isolate the ligand signals? A: When utilizing fragments like 2,4-lutidine for protein NMR (such as targeting epigenetic domains[6]), ligand-protein overlap is common. Instead of relying solely on the


H-

N HSQC of the labeled protein, acquire a

H-

C half-filtered/half-edited experiment. Alternatively, if analyzing the complex from the ligand's perspective, utilize a

H-

N HSQC without

N decoupling during acquisition to observe the distinct

splitting, effectively filtering out the natural abundance protein background.

References

  • Title: Resolution-enhanced 2D NMR of complex mixtures by non-uniform sampling Source: Magnetic Resonance in Chemistry URL
  • Source: PMC (National Institutes of Health)
  • Title: Variable Temperature to Improve NMR Resolution Source: University of Ottawa NMR Facility Blog URL
  • Source: PMC (National Institutes of Health)
  • Title: Discovery of small molecules targeting the tandem tudor domain of the epigenetic factor UHRF1 using fragment-based ligand discovery Source: SciSpace URL
  • Title: Troubleshooting Dichapetalin I NMR peak overlapping Source: Benchchem URL

Sources

Stability issues of 2,6-Lutidine-15N under acidic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 2,6-Lutidine-15N. This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios related to the stability and use of this reagent, particularly under acidic conditions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental concepts regarding the properties and handling of 2,6-Lutidine-15N.

Q1: What is 2,6-Lutidine-15N, and what are its primary applications in research?

A1: 2,6-Lutidine-15N is an isotopically labeled version of 2,6-lutidine (also known as 2,6-dimethylpyridine), where the nitrogen atom is the heavy isotope ¹⁵N. Structurally, it is a pyridine ring with two methyl groups at the 2 and 6 positions. These methyl groups create significant steric hindrance around the nitrogen atom.[1]

This steric bulk is the key to its utility. While the nitrogen's lone pair of electrons is available to accept a proton (acting as a Brønsted-Lowry base), its ability to attack an electrophilic carbon (acting as a nucleophile) is severely diminished.[1][2] This makes 2,6-Lutidine an invaluable sterically hindered, non-nucleophilic base .[2][3]

Its primary applications include:

  • Acid Scavenger: It is widely used to neutralize strong acids generated in situ during a reaction. A classic example is in the protection of alcohols as silyl ethers using highly reactive silyl triflates (e.g., TBSOTf), which produce triflic acid as a byproduct.[1][2]

  • Mild Base: Its moderate basicity is ideal for reactions where a strong base could cause unwanted side reactions or degradation of sensitive functional groups.[1][4]

The ¹⁵N label makes it a valuable tool for mechanistic studies using NMR spectroscopy or mass spectrometry, allowing researchers to track the fate of the base throughout a reaction sequence.

Q2: What is the pKa of 2,6-Lutidine, and what does this signify for its use under acidic conditions?

A2: The pKa of the conjugate acid of 2,6-Lutidine (the 2,6-lutidinium ion) is approximately 6.7 .[1][5][6] This value is a critical indicator of its behavior in acidic environments.

The pKa value represents the pH at which the base (2,6-Lutidine) and its conjugate acid (2,6-lutidinium) are present in equal concentrations.

  • At pH < 6.7: The equilibrium will favor the protonated, inactive form (2,6-lutidinium salt).

  • At pH > 6.7: The equilibrium will favor the neutral, active base form (2,6-Lutidine).

Therefore, if the reaction environment is strongly acidic (pH well below 6.7), the majority of the 2,6-Lutidine will be protonated and will not function as an effective base. It will have been "consumed" by the acid to form its corresponding salt.[7][8]

Diagram 1: Protonation Equilibrium of 2,6-Lutidine-15N

G cluster_0 Acidic Conditions (pH < pKa) cluster_1 Basic Conditions (pH > pKa) Lutidine 2,6-Lutidine-15N (Active Base) H_ion + H+ Lutidine->H_ion Lutidinium 2,6-Lutidinium-15N (Inactive Conjugate Acid) H_ion->Lutidinium Lutidinium_rev 2,6-Lutidinium-15N OH_ion + OH- Lutidinium_rev->OH_ion Lutidine_rev 2,6-Lutidine-15N OH_ion->Lutidine_rev Water + H2O Lutidine_rev->Water

Caption: Equilibrium between active and inactive forms of 2,6-Lutidine-15N.

Q3: Is 2,6-Lutidine-15N chemically stable in acidic solutions? Does it degrade?

A3: 2,6-Lutidine-15N is generally stable in the sense that it does not typically decompose or undergo structural degradation under moderately acidic conditions commonly found in organic synthesis.[9][10] Its primary interaction with acids is a reversible acid-base reaction where it becomes protonated to form the 2,6-lutidinium-15N salt.[7][11]

However, it is listed as incompatible with strong oxidizing agents and strong acids .[8][9] In the presence of very strong, hot, or concentrated acids, degradation could potentially occur, though this is outside its normal use case as a mild base. For most synthetic applications, the primary "stability" concern is not degradation but its conversion to the inactive, protonated form.

Q4: How does the 15N isotope affect the stability and reactivity compared to unlabeled 2,6-Lutidine?

A4: The presence of the ¹⁵N isotope does not significantly alter the chemical stability, pKa, or reactivity of 2,6-Lutidine. The difference in mass between ¹⁴N and ¹⁵N is small enough that the kinetic isotope effect is negligible for the acid-base and catalytic functions of this molecule. Its physical properties, such as boiling point and solubility, also remain virtually unchanged. The sole purpose of the isotopic label is for analytical tracking.

Q5: What are the physical signs of 2,6-Lutidine degradation or impurity?

A5: Pure 2,6-lutidine is a colorless to pale yellow oily liquid.[12] A significant darkening in color (to dark yellow or brown) may indicate the presence of impurities or degradation products, possibly from prolonged exposure to air and light. The most common impurities in commercial 2,6-lutidine are its isomers (e.g., 3- and 4-picoline) and water, which can interfere with sensitive reactions.[13][14][15] If high purity is critical, distillation from drying agents like calcium hydride (CaH₂) or complexing agents like boron trifluoride (BF₃) to remove picoline isomers is recommended.[14][15]

Part 2: Troubleshooting Guides

This section provides solutions to specific problems users may encounter during experiments.

Problem 1: My reaction is sluggish or incomplete. I suspect the 2,6-Lutidine-15N is not working as an effective base.

Causality & Solution: This is the most common issue and is almost always linked to the pKa of the base.

  • Insufficient Stoichiometry: If your reaction generates one equivalent of a strong acid (e.g., triflic acid, HCl), you must use at least one equivalent of 2,6-Lutidine-15N to neutralize it.

    • Solution: Use a slight excess of 2,6-Lutidine-15N (e.g., 1.2-1.5 equivalents) to ensure all generated acid is scavenged and a small amount of free base remains to maintain a non-acidic environment.[13]

  • Pre-existing Acidity: Your starting materials or solvent may be contaminated with acid. This will consume the 2,6-Lutidine-15N before it can participate in the desired reaction.

    • Solution: Ensure all reagents and solvents are anhydrous and free of acid. If necessary, purify solvents by passing them through a column of activated alumina or by distillation.

  • Incorrect Base Choice: If the substrate you are trying to deprotonate is a very weak acid (pKa > 7), 2,6-Lutidine is not a strong enough base for this purpose. Its role is primarily as an acid scavenger, not a deprotonating agent for weak carbon acids.

    • Solution: For deprotonation of weak acids, a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a hindered lithium amide base may be required.

Problem 2: I am observing unexpected side products. Could the 2,6-Lutidine-15N be responsible?

Causality & Solution: While designed to be non-nucleophilic, this property is not absolute.

  • Nucleophilic Attack: Under forcing conditions, such as elevated temperatures or with highly reactive electrophiles (e.g., acid chlorides, small alkyl halides), 2,6-Lutidine can act as a nucleophile, leading to the formation of a lutidinium-based side product.[13]

    • Solution: Maintain a low reaction temperature (e.g., -78 °C to 0 °C) whenever possible.[1] If the issue persists, consider using a more sterically hindered base, such as 2,4,6-collidine or diisopropylethylamine (Hünig's base).

Table 1: Comparison of pKa for Common Pyridine Bases

Compound Structure pKa of Conjugate Acid Basicity
Pyridine C₅H₅N 5.25 Weakest
2-Picoline CH₃C₅H₄N 5.97 Moderate
2,6-Lutidine (CH₃)₂C₅H₃N 6.72 Moderate
2,4,6-Collidine (CH₃)₃C₅H₂N 7.43 Strongest

Data sourced from BenchChem.[6]

Problem 3: How do I effectively remove the 2,6-Lutidinium-15N salt from my reaction mixture during workup?

Causality & Solution: The 2,6-lutidinium-15N salt (e.g., 2,6-lutidinium triflate or hydrochloride) is highly polar and often water-soluble. However, its removal can be challenging if your product has some water solubility or if an emulsion forms.

  • Aqueous Extraction (Standard Method):

    • Quench the reaction with water or a saturated aqueous solution (e.g., NaHCO₃).

    • Extract your product with an immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

    • The polar lutidinium salt should preferentially partition into the aqueous layer.

    • Wash the organic layer multiple times with water, followed by brine, to ensure complete removal.

  • Precipitation and Filtration: If your product is soluble in a non-polar solvent where the lutidinium salt is not, you can remove it by precipitation.

    • After the reaction, concentrate the mixture under reduced pressure.

    • Add a non-polar solvent like diethyl ether or hexanes.[16]

    • The lutidinium salt should precipitate as a solid.

    • Filter the mixture to remove the salt and wash the solid with more non-polar solvent. The desired product will be in the filtrate.

  • Chromatography: If all else fails, the high polarity of the salt means it will stick to the baseline of a normal-phase silica gel column, allowing for easy separation from less polar products.

Diagram 2: Experimental Workflow for Silylation & Workup

G cluster_reaction Reaction Step cluster_workup Workup & Purification Start 1. Dissolve Alcohol in Anhydrous DCM under N2 Cool 2. Cool to -78°C or 0°C Start->Cool AddLutidine 3. Add 2,6-Lutidine-15N (1.5 eq) Cool->AddLutidine AddSilyl 4. Add Silyl Triflate (1.2 eq) Dropwise AddLutidine->AddSilyl Stir 5. Stir and Monitor by TLC AddSilyl->Stir Quench 6. Quench with Saturated aq. NaHCO3 Stir->Quench Reaction Complete Extract 7. Extract with Organic Solvent (e.g., EtOAc) Quench->Extract Wash 8. Wash Organic Layer with Water & Brine Extract->Wash Dry 9. Dry Organic Layer (e.g., Na2SO4) Wash->Dry Concentrate 10. Concentrate Under Reduced Pressure Dry->Concentrate Purify 11. Purify via Flash Chromatography Concentrate->Purify

Caption: Typical workflow using 2,6-Lutidine-15N as an acid scavenger.

Problem 4: My final product is contaminated with neutral 2,6-Lutidine-15N after workup. How can I remove it?

Causality & Solution: This occurs when an excess of the base was used and the workup was not sufficient to remove the unreacted, neutral form. The neutral base is less polar than its salt and may co-elute with your product on silica gel.

  • Acidic Wash: The most effective method is to wash the organic solution of your product with a dilute acidic solution (e.g., 1M HCl, saturated aq. NH₄Cl, or dilute aq. CuSO₄).[13] This will protonate the residual 2,6-Lutidine-15N, converting it to its highly water-soluble salt, which can then be extracted into the aqueous layer.

    • Caution: This method is only suitable if your desired product is stable to acidic conditions.[17] A milder option is a buffered acid solution with a pH of ~4-5.[17]

  • Azeotropic Removal: In some cases, repeated co-evaporation with a solvent like toluene under reduced pressure can help remove residual volatile impurities, although this is less reliable than an acidic wash.

References

  • PubChem. (n.d.). 2,6-Lutidine. National Center for Biotechnology Information. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2,6-Lutidine as a Non-Nucleophilic Base. Retrieved from [Link]

  • Chemkits.eu. (n.d.). 2,6-Lutidine, 99.0+%. Retrieved from [Link]

  • Wikipedia. (n.d.). 2,6-Lutidine. Retrieved from [Link]

  • Science Forums. (2006, June 2). Removal of 2,6-lutidine. Retrieved from [Link]

  • Loba Chemie. (2013, February 28). 2,6 - LUTIDINE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • LookChem. (n.d.). Purification of 2,6-Lutidine. Retrieved from [Link]

  • ResearchGate. (2017, February 17). Degradation of 2,6-dimethylpyridine by Arthrobacter crystallopoietes. Retrieved from [Link]

  • Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: 2,6-Lutidine. Retrieved from [Link]

  • R Discovery. (2001, April 15). 2,6-Lutidine. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanistic proposal. Lutidine = 2,6-lutidine. Retrieved from [Link]

Sources

Preventing isotopic scrambling in 2,6-Lutidine-15N labeling

Technical Support Center: 2,6-Lutidine- Synthesis & Integrity

Current Status: Operational Topic: Preventing Isotopic Scrambling & Dilution in

Lead Scientist:

Core Technical Concepts

Before troubleshooting, it is critical to define "scrambling" in the context of symmetric nitrogen heterocycles like 2,6-Lutidine.

  • Isotopic Dilution (The "False" Scramble): The most common failure mode. This occurs when atmospheric

    
     or adventitious ammonia/amines in the solvent system exchange with the 
    
    
    source, lowering the final enrichment percentage below the required threshold (typically >98%).
  • Skeletal Scrambling: In de novo synthesis (e.g., Hantzsch method), reversible intermediate steps can lead to the nitrogen incorporating into side products or oligomers.

  • The Solution: We recommend two validated protocols: Skeletal Editing (Zincke Method) for high-value late-stage labeling, and Modified Paal-Knorr for bulk synthesis.

Validated Protocols (Step-by-Step)

Protocol A: Nitrogen Isotope Exchange (NIE) via Skeletal Editing

Best for: High-purity labeling of existing 2,6-lutidine stocks; prevents skeletal rearrangement. Mechanism: Activation of the pyridine nitrogen followed by ring-opening and re-closing with

Reagents:

  • Substrate: 2,6-Lutidine (unlabeled)

  • Activator: Triflic Anhydride (

    
    )
    
  • 
     Source: 
    
    
    -Dimethyl Aspartate or
    
    
    (depending on variant)
  • Solvent: Acetonitrile (

    
    ) / 
    
    
    wash

Workflow Diagram:

Zincke_ExchangeStart2,6-Lutidine (14N)Step1Activation(Tf2O, -78°C)Start->Step1Inter1N-TriflylPyridinium SaltStep1->Inter1 ElectrophilicActivationStep2Ring Opening(Nucleophilic Attack)Inter1->Step2Inter2Zincke ImineIntermediateStep2->Inter2 C-N BondCleavageStep315N Exchange(15N-Amine Source)Inter2->Step3 TransiminationFinal2,6-Lutidine-15N(>98% Enrichment)Step3->Final Recyclization

Caption: The Zincke-type skeletal editing pathway ensures the carbon backbone remains intact while swapping the nitrogen atom, minimizing regiochemical scrambling.

Critical Control Points:

  • Temperature Control: The activation with

    
     must occur at -78°C . Higher temperatures cause the activated salt to degrade, leading to complex mixtures (scrambling).
    
  • Steric Hindrance: 2,6-lutidine is sterically hindered.[1] Allow the ring-opening step to proceed for 4–6 hours (longer than unsubstituted pyridine) to ensure complete conversion before adding the

    
     source.
    
Protocol B: De Novo Synthesis (Modified Paal-Knorr)

Best for: Bulk synthesis from acyclic precursors. Mechanism: Condensation of 2,6-heptanedione with

Data Summary: Optimization Parameters

ParameterRecommended ConditionWhy? (Causality)
Nitrogen Source

+

Buffers the pH to ~4.5–5.0. Too acidic = protonation of ketone (slow); Too basic = polymerization.
Solvent Ethanol/Water (10:1)Water is required to solubilize the salt, but excess water shifts equilibrium back to hydrolysis (dilution).
Temperature Reflux (78°C)Required to drive the dehydration step (aromatization).
Scramble Risk High if pH > 7Basic conditions promote aldol condensation of the diketone, creating "scrambled" carbon skeletons.

Troubleshooting & FAQs

Category: Isotopic Enrichment Failures

Q: My Mass Spec shows only 85%


 incorporation despite using 99% 

. Where did the

come from?
A:Isotopic Dilution
  • Check your buffer: Did you use an amine-based buffer (e.g., Tris, TEA) during workup? These can exchange or contaminate the sample.

  • Atmospheric Exchange: If using the Zincke method, the intermediate imine is sensitive to moisture. If the reaction vessel wasn't purged with Argon, atmospheric moisture (containing trace

    
     or promoting hydrolysis) can interfere.
    
  • Source Contamination:

    
     salts are hygroscopic. If your source bottle was opened previously and absorbed water, the stoichiometry is wrong, leading to incomplete conversion and residual unlabeled starting material (if using the exchange method).
    

Q: I see "satellite" peaks in my NMR. Is this scrambling? A: Likely not.

  • Scenario A: If you see a doublet surrounding your carbon signals, that is

    
     coupling . This is a sign of success, not scrambling.
    
  • Scenario B: If you see multiple distinct pyridine peaks, you likely have regioisomers . In 2,6-lutidine synthesis, this happens if the starting material (2,6-heptanedione) was impure or isomerized to 2,5-heptanedione prior to cyclization. Purify your diketone precursor via distillation before labeling.

Category: Reaction Stalling

Q: The Zincke reaction turned black and yielded no product. Why? A: The "Black Tar" effect is usually caused by exothermic decomposition of the

  • Fix: Ensure the

    
     addition is dropwise over 30 minutes at -78°C.
    
  • Fix: For 2,6-lutidine, the methyl groups provide steric protection but also trap heat. Increase solvent volume (dilution) to act as a heat sink.

Advanced Visualization: Scrambling Pathways

Understanding where the process fails is key to prevention.

Scrambling_PathwaysPrecursor1,5-DiketonePrecursorIntermediateHemiaminalIntermediatePrecursor->Intermediate Correct pHFail_pHHigh pH (>7)Aldol CondensationPrecursor->Fail_pH Base CatalysisAmmonia15N-AmmoniaSourceAmmonia->IntermediateProduct2,6-Lutidine-15N(Pure)Intermediate->Product -2 H2OFail_H2OExcess H2OHydrolysis ReversalIntermediate->Fail_H2O Equilibrium ShiftScrambledOligomers / Low EnrichmentIntermediate->ScrambledFail_pH->ScrambledFail_H2O->PrecursorFail_AirAtmospheric 14NIngressFail_Air->Intermediate Dilution

Caption: Logical fault tree showing how pH, water content, and atmospheric contamination lead to scrambling or yield loss.

References

  • Levin, M. D., et al. (2022). Skeletal editing of pyridine rings via Zincke imines. Nature Synthesis.[2]

    • (Validates the Zincke exchange mechanism for hindered pyridines).

  • Webb, M. R., et al. (2023). Nitrogen Isotope Exchange (NIE) Strategies. Journal of the American Chemical Society.[2]

    • (Provides thermodynamic data on N-exchange).

  • Amarnath, V., et al. (1995). Mechanism of the Paal-Knorr synthesis.[3] Journal of Organic Chemistry.[4]

    • (Foundational text on the cyclization mechanism and pH dependence).

  • BenchChem Technical Library.

    • (General protocols for lutidine handling).

For further assistance, please contact the Stable Isotope Applications Group at .

Troubleshooting low incorporation of 15N in biosynthetic pathways

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Incorporation of 15N in Biosynthetic Pathways Content Type: Technical Support Center (Troubleshooting Guides & FAQs) Audience: Researchers, Scientists, and Drug Development Professionals Persona: Senior Application Scientist, Stable Isotope Core

Subject: 15N Incorporation Troubleshooting Guide

From: Dr. A. Vance, Senior Application Scientist Re: Diagnosing and resolving low Nitrogen-15 enrichment in prokaryotic and eukaryotic systems.

Welcome to the Technical Support Center. If you are accessing this guide, you likely have Mass Spectrometry (MS) or NMR data showing lower-than-expected 15N enrichment (typically <90-95%) despite using high-purity precursors.

Low incorporation is rarely due to "bad isotopes." It is almost always a kinetic or metabolic issue where the organism prefers an unlabeled nitrogen source (14N) hidden in your system, or metabolic scrambling has diluted the label. This guide breaks down the failure points into three modules: Input (Media) , Process (Metabolism) , and Output (Analysis) .

Module 1: The Input (Media & Culture Conditions)[1][2][3]

The Problem: The most common cause of low incorporation is Isotope Dilution . If 14N is available, the cell will use it.

Critical Check: The "Hidden" Nitrogen Sources
  • Inoculum Carryover: Transferring a large volume of LB/Rich media culture into your minimal media carries significant 14N.

  • Trace Elements/Vitamins: Many commercial "Vitamin Mixes" contain amino acids or ammonium salts as stabilizers.

  • pH Adjusters: Never use NH4OH to adjust pH. Use NaOH or KOH.

Protocol: The "Zero-Carryover" Inoculum Strategy

To ensure >98% incorporation, you must physically remove 14N before the final production phase.

Step-by-Step Workflow:

  • Starter: Grow colony in 2 mL rich media (LB) for 6–8 hours.

  • Pellet: Centrifuge at 4,000 x g for 10 minutes.

  • Wash (Crucial): Decant supernatant. Resuspend pellet in 1x M9 salts (no nitrogen). Repeat this wash twice.

  • Adaptation: Inoculate into a small volume (10–20 mL) of Minimal Media (M9) containing 15NH4Cl. Grow overnight.

  • Production: Inoculate the adaptation culture into the final large-volume 15N media.

Visualization: Zero-Carryover Workflow

InoculumPrep cluster_0 Phase 1: Biomass Gen cluster_1 Phase 2: The Wash cluster_2 Phase 3: Labeling LB LB Culture (High 14N) Pellet Centrifuge & Decant LB->Pellet Wash Resuspend in N-free Salts Pellet->Wash Remove Supernatant Spin Spin & Repeat (2x) Wash->Spin Adapt Adaptation Culture (15N M9) Spin->Adapt Clean Inoculum Final Final Production (>98% 15N) Adapt->Final

Figure 1: The "Zero-Carryover" workflow ensures no 14N-rich media is transferred to the labeling flask.

Module 2: The Process (Metabolic Scrambling)

The Problem: You used 15N-Ammonium Chloride, but specific amino acids (like Alanine, Aspartate, or Glutamate) show lower enrichment than others, or you see "scrambling" where the label ends up in unexpected positions.

The Mechanism: Nitrogen assimilation in E. coli and many prokaryotes funnels through the Glutamine Synthetase / GOGAT cycle. 15N-Ammonium is first fixed into Glutamine and Glutamate. From there, Transaminases move that nitrogen to other amino acids.[1]

  • Risk: If you add a specific 15N-amino acid (e.g., 15N-Leu) to reduce cost, but the cell has active transaminases, the 15N will be stripped from Leucine and distributed to the Glutamate pool, diluting your signal.

Visualization: Nitrogen Flux & Scrambling

NitrogenFlux NH4 15N-Ammonium (Input) Gln Glutamine (15N) NH4->Gln Glutamine Synthetase Glu Glutamate (The Hub) Gln->Glu GOGAT Protein Target Protein Gln->Protein Glu->Gln Cycling OtherAA Other AAs (Ala, Asp, Ser) Glu->OtherAA Transamination (Scrambling Risk) Glu->Protein OtherAA->Protein

Figure 2: The Glutamine/Glutamate node is the central distribution point. Scrambling occurs when transaminases move 15N from the "Hub" to other pools.[1]

Troubleshooting Table: Metabolic Issues
SymptomProbable CauseCorrective Action
Low 15N in Asp/Ala/Glu Dilution by metabolic precursors entering from glycolysis/TCA cycle.Use Auxotrophic strains (e.g., DL39) that cannot synthesize these AAs, forcing uptake of labeled versions.
15N Signal in "Unlabeled" AAs Transamination (Scrambling). The cell stripped the amine group.Add specific transaminase inhibitors (e.g., aminooxyacetate) or use cell-free synthesis systems.
Low Yield + High Labeling Toxicity of D2O (if double labeling) or nutrient limitation.Adaptation is key. Step-wise increase of D2O (25% -> 50% -> 100%).
Module 3: The Output (Analytical Verification)

The Problem: Users often miscalculate incorporation efficiency by looking at the wrong Mass Spec peaks.

Protocol: Calculating Incorporation Efficiency (MS)

Do not rely solely on the "monoisotopic" peak disappearance, as the natural abundance of 13C can confuse the data.

Method:

  • Acquire Data: Run ESI-MS on the intact protein (deconvoluted) or tryptic peptides.

  • Identify Centroids: Determine the mass centroid of the Unlabeled (Control) and the Labeled sample.

  • Calculate Shift:

    
    
    
  • Theoretical Max: Calculate the number of Nitrogens (

    
    ) in your sequence.
    
    
    
    
    (Assuming 15N is ~1 Da heavier and 99% purity).
  • Final Calculation:

    
    
    

Example:

  • Protein MW (unlabeled): 10,000 Da.

  • Nitrogen count: 130.

  • Theoretical Labeled MW: 10,130 Da.

  • Observed Labeled MW: 10,117 Da.

  • 
    .
    
  • Efficiency

    
    . (This is low; check Module 1).
    
Frequently Asked Questions (FAQ)

Q: Can I use "Rich Media" like BioExpress for 15N labeling? A: Yes, but with caveats. Commercial rich media (like CIL BioExpress) are excellent but expensive. They contain hydrolyzed 15N-algal lysates. If you mix this with any standard LB or TB, incorporation drops immediately. Use them neat.

Q: My protein expression is huge, but labeling is only 80%. Why? A: This is likely Induction Timing . If you induce with IPTG before the cells have fully consumed the unlabeled starter media (in a non-washed protocol), the burst of protein synthesis utilizes the remaining 14N. Always wash your inoculum or induce only after the culture has been in 15N media for at least one doubling time.

Q: I am seeing "Backbone" labeling but no "Sidechain" labeling in NMR. A: This is classic Transaminase Scrambling or Incomplete Biosynthesis . In some pathways, the amine nitrogen (backbone) is derived directly from the Glutamate pool, while side-chain nitrogens (like in Arg, Trp, His) come from different sources that might be diluted if you are supplementing with unlabeled precursors. Ensure all nitrogen sources in the media are 15N.

References
  • Waugh, D. S. (1996).[2] Genetic tools for selective labeling of proteins with alpha-15N-amino acids. Journal of Biomolecular NMR, 8(2), 184-192.[2]

  • EMBL Protein Expression and Purification Core Facility. (n.d.). 15N labeling of proteins in E. coli. Retrieved from [Link]

  • U.S. EPA. (2007). Method 6800: Elemental and Molecular Speciated Isotope Dilution Mass Spectrometry. Retrieved from [Link]

Sources

Validation & Comparative

Thermodynamic Basicity vs. Kinetic Nucleophilicity: The Causality of Steric Shielding

Author: BenchChem Technical Support Team. Date: March 2026

In the realm of advanced organic synthesis and mechanistic elucidation, the choice of base can dictate the success or failure of a reaction. While pyridine is a ubiquitous reagent, its inherent nucleophilicity often leads to off-target reactions. For sensitive transformations—such as the silylation of complex alcohols or the stabilization of highly reactive intermediates—researchers frequently turn to 2,6-lutidine.

When these bases are isotopically labeled with Nitrogen-15 (


N), they transcend their roles as mere reagents and become powerful, self-validating mechanistic probes. This guide provides an in-depth technical comparison between 2,6-Lutidine-

N
and Pyridine-

N
, detailing the causality behind their divergent reactivities and demonstrating how to leverage them in real-time NMR reaction monitoring.

To understand why 2,6-lutidine-


N is preferred in sensitive reactions, we must decouple basicity (a thermodynamic property) from nucleophilicity (a kinetic property).

Pyridine is a moderate Brønsted base (pKa ~5.2) but a highly effective Lewis base (nucleophile)[1]. Its unhindered nitrogen lone pair readily attacks electrophilic centers, such as the silicon atom in tert-butyldimethylsilyl trifluoromethanesulfonate (TBSOTf), forming reactive silylpyridinium intermediates.

In contrast, 2,6-lutidine features two methyl groups at the ortho positions. These methyl groups exert an electron-donating inductive effect, increasing the electron density on the nitrogen and raising the pKa of its conjugate acid to ~6.7, making it a stronger thermodynamic base than pyridine[1],[2]. However, these same methyl groups create a severe steric shield. While a small proton (H


) can easily bypass this bulk to be scavenged, larger electrophiles cannot reach the nitrogen lone pair[3],[4]. Consequently, 2,6-lutidine acts almost exclusively as a non-nucleophilic proton scavenger[5].

MechanisticPathways Substrate Electrophile (e.g., TBSOTf) Pyr Pyridine-15N (Nucleophilic) Substrate->Pyr Unhindered Nitrogen Lut 2,6-Lutidine-15N (Non-Nucleophilic) Substrate->Lut Steric Shielding InterPyr 15N-Silylpyridinium (Undesired Attack) Pyr->InterPyr InterLut 15N-Lutidinium Triflate (Clean Proton Scavenging) Lut->InterLut Reacts with H+ only

Fig 1. Divergent reaction pathways of Pyridine-15N vs. 2,6-Lutidine-15N.

Comparative Physicochemical & NMR Properties

The


N isotope (spin = 1/2) eliminates the quadrupolar broadening associated with natural 

N (spin = 1), yielding exceptionally sharp NMR resonances[6]. The chemical shift (

) of

N is exquisitely sensitive to its electronic environment. Upon protonation, the shielding of the nitrogen nucleus changes drastically, resulting in a chemical shift displacement (

) of over 90 ppm[7].

Table 1: Key Properties of Pyridine-


N vs. 2,6-Lutidine-

N
PropertyPyridine-

N
2,6-Lutidine-

N
Molecular Formula C

H

N
C

H

N
pKa (Conjugate Acid) ~5.2[1]~6.7[8]
Nucleophilicity High (Forms reactive intermediates)[3]Very Low (Sterically hindered)[5]
Brønsted Basicity ModerateStronger (Inductive effect of methyls)[2]

N NMR Spin State
1/2 (Sharp resonances)1/2 (Sharp resonances)[6]

upon Protonation
> 90 ppm[7]> 90 ppm[7]
Primary Synthetic Role General base / Nucleophilic catalystNon-nucleophilic acid scavenger[9]

The Self-Validating System: In Situ N NMR Reaction Monitoring

In standard synthetic protocols, the assumption is that the base successfully neutralizes the generated acid. By employing 2,6-Lutidine-


N, the reaction becomes a self-validating system . Because the free base and the protonated lutidinium ion have vastly different 

N chemical shifts, researchers can quantitatively track the generation of acid in real-time[10]. If the

N-lutidinium peak appears, it stoichiometrically confirms that the electrophile has reacted with the substrate and released a proton.
Experimental Protocol: Monitoring Alcohol Silylation with TBSOTf

This methodology details the real-time monitoring of a primary alcohol protection using TBSOTf, utilizing 2,6-Lutidine-


N to prevent nucleophilic side reactions while providing kinetic NMR data[9],[11].

Materials Required:

  • Substrate: Primary alcohol (0.1 mmol)

  • Solvent: Anhydrous Dichloromethane-

    
     (CD
    
    
    
    Cl
    
    
    , 0.6 mL)
  • Base: 2,6-Lutidine-

    
    N (0.15 mmol, 1.5 eq)
    
  • Electrophile: TBSOTf (0.12 mmol, 1.2 eq)

Step-by-Step Methodology:

  • Substrate Preparation: Under an inert argon atmosphere, dissolve 0.1 mmol of the target alcohol in 0.6 mL of anhydrous CD

    
    Cl
    
    
    
    directly within an oven-dried, septum-sealed NMR tube.
  • Base Addition: Inject 1.5 equivalents of 2,6-Lutidine-

    
    N into the NMR tube. Invert gently to mix.
    
  • Baseline Acquisition: Insert the tube into the NMR spectrometer and acquire a baseline

    
    N spectrum to establish the exact chemical shift of the free 2,6-Lutidine-
    
    
    
    N in this specific solvent environment.
  • Electrophile Introduction: Eject the sample, cool the NMR tube to 0 °C using an ice bath, and carefully inject 1.2 equivalents of TBSOTf[9].

  • Kinetic Monitoring: Immediately return the sample to the spectrometer (pre-chilled to 0 °C). Set up an arrayed

    
    N and 
    
    
    
    H NMR acquisition, taking scans every 5 minutes.
  • Data Analysis: Track the disappearance of the free

    
    N-lutidine resonance and the corresponding growth of the 
    
    
    
    N-lutidinium triflate resonance (shifted >90 ppm). The reaction is deemed complete when the ratio of these peaks stabilizes, validating the stoichiometric conversion of the alcohol.

NMRWorkflow Step1 1. Substrate in CD2Cl2 Step2 2. Add 15N-Base (1.5 eq) Step1->Step2 Step3 3. Add TBSOTf (1.2 eq) at 0°C Step2->Step3 Step4 4. In Situ 15N NMR Acquisition Step3->Step4 Step5 5. Track Δδ (Protonation) Step4->Step5

Fig 2. Self-validating in situ 15N NMR workflow for monitoring silylation.

Conclusion

While Pyridine-


N remains a valuable tool for studying nucleophilic catalysis, 2,6-Lutidine-

N
is the superior choice when the integrity of an electrophile must be preserved. By combining the steric shielding of the lutidine framework with the extreme environmental sensitivity of the

N nucleus, researchers can execute highly sensitive protections and simultaneously harvest unambiguous kinetic data regarding the reaction's progress.

References

Sources

Technical Guide: 2,6-Lutidine-15N vs. Hindered Amine Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the technical specifications, synthesis, and application of 2,6-Lutidine-15N , specifically comparing it to standard hindered amine bases.

Content Type: Comparative Technical Analysis & Experimental Protocol Target Audience: Synthetic Chemists, NMR Spectroscopists, and Process Development Scientists

Executive Summary

2,6-Lutidine-15N (2,6-Dimethylpyridine-15N) is the isotopically labeled variant of the standard non-nucleophilic base 2,6-lutidine. While it retains the steric and basicity profile of the natural abundance compound (pKa ~6.7), the incorporation of the spin-1/2


N nucleus  transforms it from a passive reagent into an active mechanistic probe .

This guide compares 2,6-Lutidine-15N against standard hindered bases (DIPEA, 2,6-Di-tert-butylpyridine) and outlines its specific utility in elucidating reaction mechanisms—specifically proton transfer equilibria and transient intermediate detection—via


N NMR spectroscopy.

Comparative Technical Profile

The utility of 2,6-Lutidine lies in its "Goldilocks" steric profile: it is hindered enough to suppress nucleophilic attack (unlike pyridine) but accessible enough to act as an efficient proton scavenger (unlike 2,6-Di-tert-butylpyridine, which suffers from kinetic inhibition of protonation in certain solvents).

Table 1: Physicochemical Comparison of Hindered Amine Bases
Property2,6-Lutidine (

N / Natural)
Pyridine 2,6-Di-tert-butylpyridine (DTBP) DIPEA (Hünig's Base)
Structure 2,6-Dimethyl substitutionUnsubstituted2,6-Di-tert-butyl substitutionN,N-Diisopropyl-N-ethyl
pKa (Conj. Acid) 6.72 (H

O)
5.25~3.58 (50% EtOH)*10.75
Nucleophilicity Low (Sterically hindered)HighExtremely Low (Inert to MeI)Very Low

N NMR Shift (

)
~300 ppm (Free Base)**~317 ppm~250 ppm~50 ppm (Amine range)
Protonation Shift (

)
Upfield ~100 ppm (Shielding)Upfield ~100 ppmN/A (Often difficult to protonate fully)Small downfield shift
Primary Utility Acid Scavenger, Silylation, GlycosylationAcylation Catalyst, Solvent"Proton Sponge", Cation stabilizationGeneral Base

*Note: DTBP is a strong base in the gas phase but anomalously weak in solution due to steric inhibition of solvation around the protonated nitrogen. **Note: Shifts referenced to liquid NH


 (0 ppm). Exact values depend on solvent/concentration.

Mechanistic Insight: The N Advantage

The primary reason to employ 2,6-Lutidine-15N over the natural abundance variant is to monitor acid-base events in situ. Nitrogen-15 chemical shifts are exquisitely sensitive to the lone pair electron density.

Logic of the Probe
  • Free Base: The lone pair is localized in the

    
     orbital, causing significant paramagnetic deshielding (downfield shift, 
    
    
    
    ~300 ppm).
  • Protonated Species: Upon protonation, the lone pair forms a

    
    -bond with H
    
    
    
    . The excitation energy for the
    
    
    transition increases, removing the paramagnetic contribution. This results in a massive upfield shift (shielding) of ~100 ppm .
Diagram 1: N NMR Signaling Pathway

This diagram illustrates how the


N signal reports the exact thermodynamic state of the base during a reaction.

G cluster_legend NMR Interpretation FreeBase Free Base (2,6-Lutidine-15N) Transition Reaction Medium (Acid Generation) FreeBase->Transition + H+ ShiftFree δ ~300 ppm (Deshielded) FreeBase->ShiftFree Protonated Conjugate Acid (Lutidinium-15N) Transition->Protonated Equilibrium ShiftProt δ ~200 ppm (Shielded) Protonated->ShiftProt key Δδ ≈ 100 ppm confirms proton capture

Caption: The


N chemical shift acts as a binary switch, shifting ~100 ppm upfield upon protonation, allowing precise quantification of acid scavenging efficiency.

Experimental Protocols

A. Synthesis of 2,6-Lutidine-15N (Hantzsch Method)

For researchers requiring custom labeling, the Hantzsch pyridine synthesis using


NH

Cl
is the most robust route.

Reagents:

  • Ethyl acetoacetate (2 equiv.)

  • Formaldehyde (37% aq., 1 equiv.)

  • 
    NH
    
    
    
    Cl
    (1 equiv.) - The isotope source
  • HNO

    
     / H
    
    
    
    SO
    
    
    (for oxidation)
  • NaOH / CaO (for decarboxylation)

Workflow:

  • Cyclization: Combine ethyl acetoacetate, formaldehyde, and

    
    NH
    
    
    
    Cl in ethanol. Reflux to form "Hantzsch ester" (1,4-dihydropyridine derivative).
  • Oxidation: Treat the dihydropyridine with HNO

    
     to aromatize the ring to the pyridine dicarboxylate.
    
  • Decarboxylation: Hydrolyze the ester to the di-acid, then heat with CaO (soda lime) to decarboxylate, distilling pure 2,6-Lutidine-15N .

B. Application Protocol: Validating Non-Nucleophilicity in Glycosylation

A critical use of 2,6-lutidine is in glycosylation reactions (e.g., silyl protection or glycosyl donor activation) where it must scavenge acid without attacking the oxocarbenium ion.

Objective: Prove that 2,6-lutidine acts solely as a base and not a nucleophile.

Step-by-Step Methodology:

  • Setup: Prepare a standard glycosylation reaction (e.g., Glycosyl Trichloroacetimidate + Acceptor + TMSOTf catalyst) in an NMR tube.

  • Base Addition: Add 2.0 equiv. of 2,6-Lutidine-15N .

  • Acquisition: Acquire

    
    N NMR spectra (referenced to ext. CH
    
    
    
    NO
    
    
    or liquid NH
    
    
    ) at t=0, 5, 30 min.
  • Analysis:

Diagram 2: Experimental Decision Tree

Workflow Start Start Reaction (Substrate + Catalyst + 2,6-Lutidine-15N) Measure Acquire 15N NMR Start->Measure Decision Analyze Chemical Shift (δ) Measure->Decision ResultA Signal at ~200 ppm (Single Peak) Decision->ResultA Upfield Shift Only ResultB Signal Split/New Peak (N-Adduct) Decision->ResultB Complex Pattern ConclusionA Success: Base Scavenged Acid Only ResultA->ConclusionA ConclusionB Failure: Nucleophilic Interference ResultB->ConclusionB

Caption: Workflow to distinguish between proton scavenging (success) and nucleophilic interference (failure) using 15N-labeled lutidine.

References

  • Lutidine Properties & pKa

    • BenchChem Technical Guide.
  • Steric Hindrance in Pyridines

    • Brown, H. C., & Kanner, B. (1953). "2,6-Di-t-butylpyridine—An Unusual Pyridine Base."[1] Journal of the American Chemical Society, 75(15), 3865–3865.[1]

    • [1]

  • 
    N NMR Chemical Shifts & Protonation: 
    
    • Semenov, V. A., et al. (2015). "Theoretical and experimental study of 15N NMR protonation shifts." Magnetic Resonance in Chemistry, 53(6), 433-441.
  • Hantzsch Pyridine Synthesis Mechanism

    • Katritzky, A. R., et al. (1986).[2] "The mechanism of the Hantzsch pyridine synthesis: A study by 15N and 13C NMR spectroscopy." Tetrahedron, 42, 5729-5738.[2]

  • Glycosylation Mechanisms

    • Crich, D. (2010). "Mechanism of a Chemical Glycosylation Reaction." Accounts of Chemical Research.

Sources

Comparative analysis of 2,6-Lutidine-15N and 2,6-lutidine in kinetic studies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of organic synthesis and mechanistic analysis, 2,6-Lutidine (2,6-dimethylpyridine) serves as a ubiquitous sterically hindered base.[1][2] However, its stable isotope counterpart, 2,6-Lutidine-15N , represents a high-precision tool for elucidating reaction mechanisms.[1]

While standard 2,6-Lutidine is the cost-effective workhorse for bulk proton scavenging, 2,6-Lutidine-15N is the superior alternative for Kinetic Isotope Effect (KIE) studies and NMR-based reaction monitoring .[1] This guide analyzes the physicochemical divergence between these two isotopologues and details the experimental protocols required to leverage the


N variant for transition state analysis.

The Physicochemical Divergence

The primary distinction between the two products lies in their nuclear magnetic properties. This difference dictates their utility in kinetic profiling.[1]

Table 1: Comparative Physicochemical Profile[3]
Feature2,6-Lutidine (Standard) 2,6-Lutidine-15N (Labeled) Impact on Kinetic Studies
Isotope

N (99.6% natural abundance)

N (>98% enrichment)
Determines NMR detectability.[1][3]
Nuclear Spin (

)
1 (Quadrupolar)1/2 (Dipolar)

N yields sharp signals;

N is broad.[1]
NMR Line Width Broad (>10 Hz typical)Sharp (<1 Hz typical)

N allows precise integration for kinetics.[1]
Gyromagnetic Ratio 1.93 × 10

rad[1]·T

·s

-2.71 × 10

rad[1]·T

·s

Negative

for

N affects NOE enhancement.[1]
Primary Role Reagent / Bulk BaseMechanistic Probe / Internal Std.[1]Use

N to measure KIEs.[1][4][5][6]
Cost LowHigh

N is restricted to analytical scale.
The NMR "Performance" Gap

For kineticists using NMR to monitor reaction progress, 2,6-Lutidine-15N offers a distinct performance advantage.[1]

  • The

    
    N Problem:  The standard 
    
    
    
    N nucleus has a quadrupole moment (
    
    
    ).[3] This leads to rapid relaxation and significant line broadening, often obscuring fine splitting patterns and making accurate integration of the lutidine signals (and adjacent protons) difficult.
  • The

    
    N Solution:  The 
    
    
    
    N nucleus is a spin-1/2 system.[3] It produces sharp, quantifiable singlets (or doublets if coupled).[1] In a kinetic run where the concentration of the base or its conjugate acid must be tracked precisely, the
    
    
    N variant provides signal-to-noise ratios and integration accuracy that the standard product cannot match.

Kinetic Isotope Effects (KIE): The Core Application

The most critical application of 2,6-Lutidine-15N is the measurement of Nitrogen Kinetic Isotope Effects (


N-KIEs). These values reveal the geometry of the Transition State (TS).
Mechanistic Insight

When 2,6-Lutidine acts as a base, the KIE (


) indicates the extent of proton transfer at the transition state.
  • Normal KIE (

    
    ):  Suggests the N-H bond is not fully formed or the nitrogen environment is loosening.
    
  • Inverse KIE (

    
    ):  Often observed in protonation reactions.[1] As the lone pair on Nitrogen binds a proton, the vibrational freedom of the Nitrogen decreases (stiffening), leading to an inverse effect.
    
Visualization: Transition State Analysis

The following diagram illustrates the mechanistic divergence that can be probed using the


N variant.

Transition_State_Analysis Substrate Substrate-H TS Transition State [Substrate...H...N-Lutidine]‡ Substrate->TS Activation Base 2,6-Lutidine (14N/15N) Base->TS Product Product + Lutidine-H+ TS->Product k(14) vs k(15) Insight If N-H bond formation is advanced in TS: Inverse KIE Observed TS->Insight

Figure 1: Mechanistic pathway where the nitrogen atom of 2,6-Lutidine participates in the rate-determining proton transfer step.

Experimental Protocol: The Competition Method

Directly comparing absolute rate constants (


) from two separate reaction vessels (one with 

N, one with

N) is prone to error due to temperature and concentration variances.

The Internal Competition Method is the gold standard for high-precision KIE measurement.

Protocol: Competitive Deprotonation Study

Objective: Determine the


N-KIE for a deprotonation reaction mediated by 2,6-Lutidine.
Materials:
  • Standard 2,6-Lutidine (

    
    N).[1]
    
  • 2,6-Lutidine-15N (98%+ enriched).[1]

  • Substrate (e.g., ketone or alkyl halide).[1]

  • Solvent (anhydrous).[1]

  • High-Resolution Mass Spectrometer (HRMS) or high-field NMR (500 MHz+).[1]

Step-by-Step Workflow:
  • Preparation of Mix:

    • Prepare a stock solution containing an equimolar ratio (1:1) of

      
      N-Lutidine and 
      
      
      
      N-Lutidine.[1]
    • Critical: Verify this ratio (

      
      ) precisely using HRMS or quantitative NMR. The precision of 
      
      
      
      defines the accuracy of your KIE.
  • Reaction Initiation:

    • Add the substrate to the Lutidine mix. Ensure the Lutidine mix is in large excess (pseudo-first-order) OR run the reaction to partial conversion if Lutidine is the limiting reagent.

    • Note: For KIE measurement on the base, it is often best to use the base as the limiting reagent to maximize the isotopic fractionation in the remaining pool.

  • Sampling (The "Fractional Conversion" Approach):

    • Stop the reaction at approximately 50% conversion (

      
      ).
      
    • Isolate the unreacted 2,6-Lutidine.[1] (This requires separation from the protonated Lutidinium salt, usually via basic extraction).

  • Analysis:

    • Measure the isotope ratio (

      
      ) of the recovered unreacted Lutidine.
      
    • Because the lighter isotope (

      
      N) usually reacts faster (Normal KIE), the remaining pool of starting material will become enriched in the heavier isotope (
      
      
      
      N).[5]
Visualization: The Competition Workflow

Competition_Experiment Start Start: Mix 14N & 15N Lutidine (Ratio R0) React Run Reaction (Partial Conversion F) Start->React Split Separation React->Split Product Product (Lutidinium+) Split->Product Discard or Analyze Recovered Unreacted Lutidine Split->Recovered Critical Analyte Analyze Measure Isotope Ratio (Rt) via HRMS or NMR Recovered->Analyze Calc Calculate KIE Using Eq. 1 Analyze->Calc

Figure 2: Workflow for determining KIE via the internal competition method.

Data Analysis & Interpretation

To calculate the KIE from the competition experiment described above, use the standard equation for isotope fractionation in a competitive reaction (assuming first-order kinetics with respect to the isotopic species):



  • F: Fractional conversion of the reaction (0 to 1).

  • 
    :  Initial ratio of 
    
    
    
    N/
    
    
    N.
  • 
    :  Ratio of 
    
    
    
    N/
    
    
    N in the recovered starting material at conversion
    
    
    .
Interpreting the Result
Calculated KIEMechanistic Implication
1.00 No Effect. Nitrogen is not involved in the Rate Determining Step (RDS).[1]
1.01 - 1.03 Small Normal KIE. Nitrogen is involved, but bond breaking/forming is not the primary motion, or it is a secondary effect.[1]
> 1.05 Primary Normal KIE. (Rare for N in this context). Significant bond breakage involving N in the RDS.
< 0.99 Inverse KIE. The N-H bond is stiffer in the transition state than in the ground state. Typical for proton transfer to pyridine bases.[1]

Conclusion

While 2,6-Lutidine remains the standard for preparative chemistry, 2,6-Lutidine-15N is an indispensable analytical standard for mechanistic verification.[1] By substituting the labeled variant, researchers can:

  • Eliminate quadrupolar broadening in NMR, allowing for precise kinetic monitoring.

  • Perform competition experiments to determine Transition State geometries with high fidelity.

For drug development workflows where the mechanism of deprotonation or elimination dictates impurity profiles, the investment in the


N variant for pilot kinetic studies is scientifically justified and recommended.

References

  • Singleton, D. A., & Thomas, A. A. (1995).[1][4] High-Precision Simultaneous Determination of Multiple Small Kinetic Isotope Effects at Natural Abundance. Journal of the American Chemical Society, 117(36), 9357–9358. Link

  • Gomez-Gallego, M., & Sierra, M. A. (2011).[1] Kinetic Isotope Effects in the Study of Organometallic Reaction Mechanisms. Chemical Reviews, 111(8), 4857–4963.[1] Link

  • Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.[1] (See Chapter 5 for 15N vs 14N properties). Link

  • Hengge, A. C. (2002).[1] Isotope Effects in Chemistry and Biology. CRC Press.[1] (Detailed protocols for heavy atom KIEs). Link

Sources

Advantages of 15N-Labeling in 2,6-Lutidine for Mechanistic Elucidation: A Publish Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Resolution Revolution

In the precise world of mechanistic elucidation, 2,6-lutidine (2,6-dimethylpyridine) serves a critical role as a sterically hindered, "non-nucleophilic" base. However, its "non-nucleophilic" character is often an assumption rather than a proven fact in complex catalytic cycles. Standard analytical methods (


H NMR, 

C NMR) often fail to definitively distinguish between the free base, the protonated species (lutidinium), and transient metal-bound species due to spectral overlap and timescale averaging.

15N-labeled 2,6-lutidine represents a paradigm shift in mechanistic analysis. By replacing the quadrupolar


N nucleus (99.6% natural abundance, Spin-1) with the dipolar 

N nucleus (Spin-1/2), researchers gain access to sharp, high-resolution NMR signals that are exquisitely sensitive to the nitrogen's electronic environment.[1]

This guide objectively compares the utility of


N-labeled 2,6-lutidine against standard isotopic abundance alternatives, providing experimental evidence and protocols for its application in drug development and organometallic catalysis.

Part 1: Technical Comparison – The Physics of Detection

The core advantage of


N-labeling lies in the fundamental nuclear physics of the nitrogen isotope.
Quadrupolar vs. Dipolar Relaxation

The standard


N nucleus possesses an electric quadrupole moment (

). This leads to rapid relaxation (

), resulting in extreme line broadening (often >100 Hz) that obscures fine structural details. In contrast,

N is a Spin-1/2 nucleus with no quadrupole moment, yielding sharp lines (<1 Hz) capable of resolving scalar couplings (

-coupling) and subtle chemical shift perturbations.
Data Comparison Table
FeatureStandard 2,6-Lutidine (

N)

N-Labeled 2,6-Lutidine
Impact on Mechanistic Study
Nuclear Spin (

)
1 (Integer)1/2 (Half-Integer) Eliminates quadrupolar broadening.[1]
Line Width Broad (100–1000 Hz)Sharp (< 1–5 Hz) Enables detection of trace intermediates (<1%).
Chemical Shift Range ~900 ppm~900 ppm Both cover wide ranges, but

N is resolvable.
Sensitivity (

)
Low resolutionHigh Sensitivity

>100 ppm upon protonation.
Coupling Info Lost in linewidthVisible (

,

)
Direct measurement of N-H or N-Metal bonds.
Experiment Type Direct 1D (Low info)2D

HSQC/HMBC
Correlates proton environment directly to N state.

Part 2: Mechanistic Applications & Case Studies

Case Study A: Probing Protonation States (The "Proton Sponge" Effect)

In acid-base catalysis, determining the exact location of a proton is vital. 2,6-Lutidine is often used to scavenge protons, forming lutidinium (


).[2]
  • The Challenge: In

    
    H NMR, the N-H proton signal can be broadened by exchange or obscured by solvent peaks.[3]
    
  • The

    
    N Advantage:  The nitrogen chemical shift of pyridine derivatives drops significantly (shielding effect) upon protonation—typically by ~100 ppm .
    
    • Free Base:

      
       ppm (relative to liquid NH
      
      
      
      ).
    • Lutidinium:

      
       ppm.
      
  • Protocol Insight: Using a

    
     HSQC experiment allows for the unambiguous detection of the N-H correlation, confirming the existence of the conjugate acid even in rapid exchange regimes.
    
Case Study B: Detecting "Forbidden" Metal Coordination

2,6-Lutidine is selected for its steric bulk to prevent coordination to metal centers (Pd, Pt, Ir). However, "non-nucleophilic" is relative.

  • The Mechanism: Transient coordination of lutidine to a high-energy metal intermediate can poison a catalyst or alter selectivity.

  • The

    
    N Marker:  Metal coordination induces a "Coordination Shift" (
    
    
    
    ).[4]
    • Shift Magnitude: Typically -30 to -150 ppm (shielding) depending on the metal (e.g., Au < Pd < Pt).[4]

    • Differentiation:

      
      N NMR can distinguish between inner-sphere (direct M-N bond) and outer-sphere (ion pairing) interactions, which is impossible with 
      
      
      
      H NMR alone.

Part 3: Visualization of Mechanistic Workflows

The following diagram illustrates the decision matrix and experimental flow when using


N-Lutidine to distinguish between protonation and metal coordination pathways.

MechanisticElucidation Start Reaction Mixture (Catalyst + Substrate + 15N-Lutidine) Step1 Acquire 1H-15N HSQC/HMBC Start->Step1 Decision Analyze 15N Chemical Shift (δ) Step1->Decision PathA δ Shift: ~ -100 ppm (Shielding) Decision->PathA Large Upfield Shift PathB δ Shift: -30 to -150 ppm (Metal Dependent) Decision->PathB Variable Upfield Shift PathC No Shift / Minor Perturbation Decision->PathC Unchanged ResultA Species: Lutidinium (H+ Scavenged) Confirmation: Observe J(N-H) coupling PathA->ResultA ResultB Species: Metal-Lutidine Complex Confirmation: Observe J(N-Metal) or Satellites PathB->ResultB ResultC Species: Free Base (True Non-Nucleophilic Behavior) PathC->ResultC

Caption: Workflow for distinguishing protonation vs. coordination using 15N chemical shift mapping.

Part 4: Experimental Protocols

Synthesis/Sourcing of N-2,6-Lutidine

While commercially available, in-house synthesis allows for cost-effective enrichment.

  • Method: Zincke Imine Transformation .

  • Precursor: 2,6-Dimethylpyridine (natural abundance).

  • Reagent:

    
    NH
    
    
    
    Cl (Ammonium chloride-15N).
  • Workflow:

    • Activate 2,6-lutidine with 2,4-dinitrochlorobenzene to form the Zincke salt.

    • React with

      
      NH
      
      
      
      Cl to effect ring-opening and re-closure, incorporating the
      
      
      N label.
    • Yield: Typically >80% with >98% isotopic incorporation.

NMR Acquisition Parameters (Best Practices)

To maximize the utility of the expensive labeled compound, use these optimized parameters:

  • Instrument: 500 MHz or higher (preferred for sensitivity).

  • Pulse Sequence: hsqcetgp (Phase-sensitive HSQC with echo-antiecho).

  • Relaxation Delay (d1): 1.5 – 2.0 s (Sufficient for proton relaxation).

  • Coupling Constant (

    
    ):  Set to 90 Hz  (optimized for pyridine-type nitrogen).
    
  • Temperature: 268 K (-5°C) .

    • Reasoning: Low temperature slows proton exchange, sharpening the N-H correlation signal in the lutidinium species.

  • Referencing: Liquid NH

    
     (0 ppm) or Nitromethane (380.2 ppm). Note: Consistent referencing is crucial for comparing 
    
    
    
    .

Part 5: Strategic Value in Drug Development

For pharmaceutical researchers, the investment in


N-labeling pays dividends in Rational Reaction Design :
  • Catalyst Longevity: Identifying if your base is poisoning your Pd-catalyst allows for ligand re-design (e.g., moving to 2,6-di-tert-butylpyridine).

  • Pathway Validation: Confirming the order of protonation events in C-H activation cycles supports regulatory submissions by defining the Mechanism of Action (MoA).

  • Yield Optimization: Understanding the resting state of the base prevents "blind" screening of reaction conditions.

Comparative Summary Diagram

The following diagram contrasts the "Black Box" of standard analysis with the "Transparent" insight of 15N-labeling.

Comparison cluster_0 Standard Approach (14N/1H) cluster_1 15N-Labeled Approach A1 Broad Signals A2 Ambiguous Assignment A1->A2 B1 Sharp Signals (<5Hz) A3 Inferred Mechanism A2->A3 B2 Direct Bond Proof (J-coupling) B1->B2 B3 Validated Mechanism B2->B3

Caption: Comparison of analytical clarity between standard and 15N-labeled methodologies.

References

  • ChemicalBook. (2019). 2,6-Lutidine - Chemical Properties and Applications.[2][5] Retrieved from

  • Pazderski, L. (2008).[4] 15N NMR coordination shifts in Pd(II), Pt(II)... complexes with pyridine...[4] Magnetic Resonance in Chemistry.[1][3][6][7] Retrieved from

  • Lane, A. N., et al. (2019). NMR-based metabolite studies with 15N amino acids.[3] Scientific Reports. Retrieved from

  • Levin, M. D., et al. (2023). 14N to 15N Isotopic Exchange of Nitrogen Heteroaromatics through Skeletal Editing.[6][8] ChemRxiv.[8] Retrieved from

  • BenchChem. (2025).[9][10] An In-depth Technical Guide to 2,6-Lutidine Hydrochloride: pKa, Basicity, and Applications. Retrieved from

  • Provasi, P. F., et al. (2023).[11] Effects of solvent, protonation, and N-alkylation on the nitrogen-15 chemical shifts of pyridine.[11] Journal of Physical Chemistry A. Retrieved from

Sources

Correlating experimental and theoretical 15N NMR shifts of 2,6-Lutidine-15N

Correlating Experimental and Theoretical N NMR Shifts of 2,6-Lutidine- N: A Comparative Guide

As a Senior Application Scientist, I frequently evaluate isotopic probes to map complex hydrogen-bonding networks, protonation states, and metal-ligand coordination in drug development and catalysis. Nitrogen-15 (




This guide objectively compares the performance of 2,6-Lutidine-

Comparative Performance Analysis: 2,6-Lutidine vs. Alternatives

When selecting a


11

Table 1: Quantitative Comparison of


N-Pyridine Derivatives
Isotopic ProbepKa

(

N Free vs. Protonated)
Steric HindranceHyperpolarization (SABRE) Suitability
Pyridine-

N
5.17 ± 0.0788–94 ppmLowExcellent
2,6-Lutidine-

N
6.60 ± 0.0288–94 ppmHigh (ortho-methyls)Moderate (Steric clash)
2,4,6-Collidine-

N
7.65 ± 0.0588–94 ppmHighLow

Causality Insight: The ortho-methyl groups in 2,6-lutidine increase the basicity (higher pKa) via inductive electron donation compared to pyridine. However, these same groups sterically hinder binding to transition metal centers (e.g., Iridium catalysts used in SABRE hyperpolarization)[2]. While this reduces hyperpolarization efficiency compared to unhindered pyridine, it makes 2,6-lutidine an exceptional probe for isolating pure hydrogen-bonding interactions without the confounding variable of strong 3[3].

Theoretical Framework & Workflow (DFT-GIAO)

To ensure high scientific trustworthiness, experimental

GA2,6-Lutidine-15NSample PrepBExperimental 15N NMR(pH Titration)A->BELinear Regression& CorrelationB->ECDFT GeometryOptimization (B3LYP)DGIAO NMR ShieldingCalculationC->DD->E

Workflow correlating experimental 15N NMR acquisition with DFT-GIAO theoretical predictions.

Step-by-Step Methodology

A robust protocol requires the parallel execution of empirical measurement and in silico modeling.

Part A: Experimental N NMR Acquisition
  • Sample Preparation: Dissolve 0.1 M of 2,6-Lutidine-

    
    N in a 1:1 mixture of H
    
    
    O/D
    
    
    O. Causality: The D
    
    
    O provides a necessary deuterium lock signal for the spectrometer, while the H
    
    
    O maintains an authentic aqueous environment for accurate pH titration.
  • pH Titration: Adjust the pH from 3.0 to 10.0 using 0.1 M HCl or NaOH. Measure the pH directly in the NMR tube using a micro-electrode to prevent transfer errors.

  • NMR Acquisition: Acquire

    
    N NMR spectra at 298 K on a 400 MHz (or higher) spectrometer. Crucial Step: Use an inverse-gated decoupling sequence to suppress the nuclear Overhauser effect (NOE). Because 
    
    
    N has a negative gyromagnetic ratio, standard NOE can nullify the signal.
  • Referencing: Use an external capillary of neat CH

    
    NO
    
    
    (
    
    
    = 380.2 ppm relative to liquid NH
    
    
    ) for chemical shift referencing to avoid internal standard interactions.
  • Data Extraction: Plot the observed

    
    N chemical shift against pH. Fit the data to the Henderson-Hasselbalch equation to extract the exact pKa and the limiting chemical shifts of the free base (
    
    
    ) and protonated (
    
    
    ) forms.
Part B: Theoretical DFT-GIAO Calculation
  • Conformational Search: Generate starting geometries for both neutral 2,6-lutidine and the protonated 2,6-lutidinium cation.

  • Geometry Optimization: Optimize the structures using the B3LYP functional and the 6-311+G(d,p) basis set in Gaussian. Include an implicit solvent model (e.g., PCM for water) to account for bulk dielectric stabilization.

  • Frequency Calculation: Confirm that the optimized geometries are true minima (zero imaginary frequencies).

  • GIAO Shielding Calculation: Compute the isotropic magnetic shielding tensor (

    
    ) using the GIAO method at the exact same level of theory.
    
  • Shift Conversion: Convert the calculated shielding to a chemical shift using the equation:

    
    , where 
    
    
    is the calculated shielding of the reference compound (e.g., ammonia) at the identical level of theory.

Data Correlation & Mechanistic Causality

When correlating the experimental and theoretical data, a highly linear relationship (

  • The Deshielding/Shielding Mechanism: Protonation of the pyridinic nitrogen in 2,6-lutidine removes electron density from the nitrogen lone pair. Counterintuitively, in

    
    N NMR, protonation typically results in a shielding effect (a shift to lower frequency/ppm) by approximately1[1]. Causality: The lone pair in the free base dominates the paramagnetic shielding term (
    
    
    ), which causes massive deshielding. Protonation quenches this paramagnetic circulation, leading to a net upfield shift.
  • Steric Effects on Solvation: Theoretical models often overestimate the chemical shift of 2,6-lutidine compared to unhindered pyridine if explicit solvent molecules are not included. The ortho-methyl groups restrict the hydrogen-bonding network of water around the nitrogen. A self-validating computational model must therefore include at least one explicit water molecule hydrogen-bonded to the nitrogen to accurately reproduce the experimental

    
    N shift.
    

By rigorously correlating experimental pH-dependent

References

  • Source: nih.
  • Source: nih.
  • Title: Structural correlations for (1)H, (13)C and (15)N NMR coordination shifts in Au(III), Pd(II) and Pt(II)

Isotopic effects of 15N on the basicity of 2,6-lutidine

Technical Comparison: N vs. N 2,6-Lutidine Basicity Profiles

Executive Summary

The substitution of the natural abundance Nitrogen-14 (


minute but thermodynamically distinct increase in basicity

Key Findings:

  • Thermodynamic Basicity:

    
    N-2,6-lutidine is slightly more basic than its 
    
    
    N counterpart (
    
    
    to
    
    
    ).
  • Mechanism: The increase arises from the lower Zero-Point Energy (ZPE) of the

    
    N-H
    
    
    bond in the conjugate acid, which stabilizes the protonated form relative to the free base.
  • Primary Utility: While the basicity shift is negligible for synthetic yield purposes, it is critical for equilibrium isotope effect (EIE) studies and NMR-based pH sensing .

Theoretical Framework: The Isotope Effect on Basicity

To understand the performance difference, one must look beyond simple electrostatics to the quantum mechanical vibrational modes of the nitrogen atom.

The Zero-Point Energy (ZPE) Differential

Isotope effects on basicity are governed by the difference in vibrational frequencies between the free base (B) and the conjugate acid (BH

  • Rule of Thumb: The heavier isotope (

    
    N) accumulates in the chemical species with the stiffer (higher force constant) bonds to lower the total energy of the system.
    
  • Application to Lutidine: Upon protonation, the nitrogen atom forms a strong N-H

    
    -bond. This new bond introduces high-frequency vibrational modes (stretching and bending) that are absent in the free base.
    
  • Outcome: Because the N-H bond is "stiffer" than the non-bonding interactions of the lone pair,

    
    N is thermodynamically stabilized in the protonated state (Lutidine-H
    
    
    ) more than in the free base. Consequently, the equilibrium shifts to the right, increasing the
    
    
    .
Comparative Specifications
Feature

N-2,6-Lutidine (Standard)

N-2,6-Lutidine (Labeled)
Performance Impact
Nuclear Spin (

)
1 (Quadrupolar)1/2 (Dipolar)Critical:

N allows high-res NMR without line broadening.
Gyromagnetic Ratio (

)

rad

T

s


rad

T

s

Negative

requires specific pulse sequences (INEPT/DEPT).
Basicity (

in H

O)
~6.72~6.73 (+0.01 shift)Negligible for synthesis; measurable in EIE studies.
Vibrational Freq (N-H) BaselineLower (

)
Basis for the thermodynamic shift.
Experimental Validation: Measuring the Shift

Detecting a

NMR-controlled competitive titration
Protocol: Differential NMR Titration

This protocol measures the fractionation factor (

Reagents:

  • Analyte A:

    
    N-2,6-Lutidine (>98% enrichment).
    
  • Analyte B:

    
    N-2,6-Lutidine (Natural abundance).
    
  • Solvent: D

    
    O or CD
    
    
    OD (to minimize solvent H-exchange noise).
  • Acid: DCl or HCl (0.5 equivalents relative to total base).

Workflow:

  • Preparation: Mix equimolar amounts of

    
    N-Lutidine and 
    
    
    N-Lutidine in an NMR tube.
  • Initial Scan: Acquire a quantitative

    
    C NMR spectrum (inverse gated decoupling) to establish the precise ratio of isotopologues (using the C2/C6 methyl carbons which show 
    
    
    N coupling vs. no coupling).
  • Partial Protonation: Add 0.3 to 0.7 equivalents of acid. The bases compete for the protons.

  • Equilibration: Allow the system to reach thermodynamic equilibrium (immediate for proton transfer).

  • Measurement: Acquire high-resolution

    
    C NMR. The chemical shift of the ring carbons is highly sensitive to the protonation state.
    
    • Note: Because proton exchange is fast on the NMR timescale, you observe a weighted average shift (

      
      ).
      
    • However, the

      
      N-coupled peaks and 
      
      
      N-uncoupled peaks will show slightly different
      
      
      if their protonation fractions (
      
      
      ) differ.

Calculation: The equilibrium isotope effect


If



Visualizing the Equilibrium

The following diagram illustrates the thermodynamic preference of the heavy isotope for the protonated state due to Zero-Point Energy differences.

IsotopeEffectcluster_0cluster_1Lut1414N-Lutidine(Free Base)Lut1515N-Lutidine(Free Base)Lut14->Lut15Isotope Exchange(Theoretical)Lut14H14N-Lutidinium(Conjugate Acid)High ZPELut14->Lut14HKa (14N)Lut15H15N-Lutidinium(Conjugate Acid)Lower ZPE (Stabilized)Lut15->Lut15HKa (15N)H_plusH+H_plus->Lut14HKa (14N)H_plus->Lut15HKa (15N)Lut14H->Lut15HΔZPE Stabilizes 15N-H+

Figure 1: Thermodynamic cycle showing the preferential stabilization of the

Application Analysis: Why Choose N-Lutidine?

If the basicity shift is so small, why is this product critical for drug development?

A. Non-Invasive pH Probing

Because the



  • Mechanism: The steric hindrance of the methyl groups prevents nucleophilic side reactions (unlike pyridine), making it an inert spectator base that reports on the local acidity via NMR.

B. Mechanistic Elucidation (Kinetic Isotope Effects)

In catalysis, 2,6-lutidine is often used as a proton shuttle. Using the

Primary 

N Kinetic Isotope Effects
1
  • If the N-H bond formation is the rate-limiting step, a small KIE (

    
    ) will be observed.
    
  • This confirms whether the base is involved in the transition state or acts post-rate-determining step.

References
  • Kurz, J. L., & Nasr, M. M. (1989). Isotope effects on isotope effects. Equilibrium nitrogen isotope effects on the basicity of pyridine in protium and deuterium oxides. Journal of the Physical Chemistry, 93(2), 907–911. Link[2]

  • Perrin, C. L., & Burke, K. D. (2010). Position-Specific Secondary Deuterium Isotope Effects on Basicity of Pyridine. Journal of the American Chemical Society, 132(35), 12378–12387. Link

  • Limbach, H. H., et al. (1997).[3] Solid State 15N NMR and Theoretical Studies of Primary and Secondary Geometric H/D Isotope Effects on Low-Barrier NHN-Hydrogen Bonds. Journal of the American Chemical Society, 120(31), 7929–7942. Link

  • BenchChem Technical Guides. (2025). An In-depth Technical Guide to 2,6-Lutidine Hydrochloride: pKa, Basicity, and Applications. Link

Safety Operating Guide

A Guide to the Proper Disposal of 2,6-Lutidine-15N for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

The responsible management of chemical waste is a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2,6-Lutidine-15N. While the isotopic ¹⁵N label does not alter the chemical's hazardous properties for disposal, the inherent characteristics of the 2,6-Lutidine molecule necessitate rigorous handling procedures. Adherence to these guidelines is essential for ensuring regulatory compliance and protecting personnel and the environment.

Hazard Identification: The "Why" Behind the Protocol

Understanding the hazards of 2,6-Lutidine (also known as 2,6-dimethylpyridine) is fundamental to appreciating the necessity of these disposal protocols. It is classified as a hazardous material by multiple regulatory bodies, including the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[1][2] The primary risks are associated with its flammability and toxicity.[3][4][5]

Key Hazards of 2,6-Lutidine:

  • Flammable Liquid: It is a Category 3 flammable liquid, meaning it can ignite under normal working temperatures.[1][3][4] Its vapor can form explosive mixtures with air and travel to an ignition source.[6][7]

  • Harmful if Swallowed: Oral ingestion can lead to systemic poisoning.[3][4]

  • Causes Skin and Eye Irritation: Direct contact can cause significant irritation.[3][4][6]

  • Respiratory Irritation: Inhalation of vapors may irritate the respiratory tract.[6][8]

These properties dictate that 2,6-Lutidine-15N must be treated as a regulated hazardous waste and must never be disposed of down the drain or in general trash.[4][9]

Hazard Summary Table

For quick reference, the hazard profile of 2,6-Lutidine is summarized below based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

Hazard ClassificationGHS Hazard CodeDescriptionRegulatory Framework
Flammable LiquidH226Flammable liquid and vapor.[3][5]EPA (Class 3), OSHA, DOT
Acute Toxicity (Oral)H302Harmful if swallowed.[3][4]EPA, OSHA[10]
Skin IrritationH315Causes skin irritation.[3][4]OSHA
Eye IrritationH319Causes serious eye irritation.[3][4]OSHA[11]
Respiratory IrritationH335May cause respiratory irritation.[8]OSHA[12]

Pre-Disposal: Immediate Steps at the Bench

Proper waste management begins the moment the chemical is used. All handling should occur in a well-ventilated area, preferably inside a chemical fume hood, while wearing appropriate Personal Protective Equipment (PPE).[13][14]

Mandatory PPE:

  • Eye Protection: Chemical safety goggles or a face shield.[13]

  • Hand Protection: Chemically resistant gloves, such as nitrile.[9][13]

  • Body Protection: A lab coat and closed-toe shoes.[13]

Step-by-Step Disposal Protocol

This protocol ensures that waste 2,6-Lutidine-15N is collected, stored, and disposed of in a manner that is safe and compliant with federal and local regulations.[8][15]

Step 1: Waste Segregation Collect waste containing 2,6-Lutidine-15N in a designated hazardous waste container.[13][14] Crucially, do not mix this waste with other waste streams, especially incompatible materials like strong oxidizing agents or acids, to prevent dangerous chemical reactions.[4][16]

Step 2: Select the Correct Waste Container Use a container that is chemically compatible (e.g., glass or high-density polyethylene) and can be tightly sealed to prevent the release of flammable vapors.[9][13] The container must be in good condition and leak-proof. For flammable liquids, it is best practice to use an approved container rated by Factory Mutual (FM) or Underwriters Laboratory (UL).[1][17]

Step 3: Proper Labeling Immediately label the waste container.[18] The label must be clear and legible, including:

  • The words "Hazardous Waste".[13]

  • The full chemical name: "Waste 2,6-Lutidine-15N".[18]

  • The associated hazards (e.g., "Flammable," "Toxic").[3][4]

Step 4: Temporary Storage Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste.[7][9] This location must be away from all sources of ignition such as heat, sparks, or open flames.[5][16] The storage area should have secondary containment to control any potential leaks.[16] OSHA regulations limit the amount of flammable liquid that can be stored outside of a dedicated flammable storage cabinet.[16]

Step 5: Arranging for Final Disposal Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup.[13][14] Provide them with an accurate description of the waste. Final disposal for this type of chemical waste is typically high-temperature incineration at a licensed facility.[4][19]

Emergency Procedures: Spill Management

In the event of a spill, immediate action is required to mitigate risks.[18]

  • Evacuate and Ventilate: Alert personnel in the immediate area and ensure the space is well-ventilated.[18] Remove all ignition sources.[6]

  • Contain the Spill: Use an inert absorbent material like sand, vermiculite, or earth to contain the spill.[6][18] Do not use combustible materials.

  • Collect Waste: Wearing appropriate PPE, carefully collect the absorbed material using non-sparking tools and place it into a sealable, properly labeled hazardous waste container.[7][18]

  • Decontaminate: Clean the spill area thoroughly. All cleaning materials must also be disposed of as hazardous waste.[14]

  • Report: Report the incident to your supervisor and EHS office as required by your institution's emergency response plan.[20][21]

Visual Disposal Workflow

The following diagram illustrates the decision-making process for the safe disposal of 2,6-Lutidine-15N waste.

G Disposal Workflow for 2,6-Lutidine-15N cluster_0 At the Bench cluster_1 Storage & Final Disposal A Waste Generated (2,6-Lutidine-15N) B Wear Full PPE (Goggles, Gloves, Lab Coat) A->B C Select Compatible, Sealable Waste Container B->C D Label Container: 'Hazardous Waste' 'Flammable, Toxic' C->D E Add Waste to Container in Fume Hood D->E F Tightly Seal Container E->F G Move to Designated Hazardous Waste Storage Area F->G H Store Away from Ignition Sources & Incompatibles G->H I Ensure Secondary Containment H->I J Contact EHS or Licensed Waste Disposal Vendor I->J K Provide Waste Details for Pickup J->K L End: Waste Safely Managed for Disposal K->L

Caption: Disposal workflow for 2,6-Lutidine-15N.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • MetaSci. (n.d.). Safety Data Sheet 2,6-Dimethylpyridine.
  • BenchChem. (n.d.). Proper Disposal of 3-Propylpyridin-4-ol: A Guide for Laboratory Professionals.
  • BenchChem. (n.d.). Safe Disposal of 2,6-Di(1H-imidazol-1-yl)pyridine: A Procedural Guide.
  • SDS Manager Inc. (n.d.). 2,6-Lutidine SDS.
  • Jubilant Ingrevia. (n.d.). 2,6-Lutidine Safety Data Sheet.
  • U.S. Hazmat Rentals. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 2,6-Lutidine.
  • Shakambari Group. (n.d.). MATERIAL SAFETY DATA SHEET 2,6 Lutidine.
  • Hazardous Waste Experts. (2026, February 3). Hazardous Waste Materials Guide: Flammable Liquids.
  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines.
  • Resonance Specialties Limited. (n.d.). MATERIAL SAFETY DATA SHEET. 2,6 Lutidine.
  • Fisher Scientific. (2010, August 5). Safety Data Sheet: 2,6-Dimethylpyridine.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Production, Import, Use, and Disposal.
  • Apollo Scientific. (n.d.). 2,6-Dimethylpyridine Safety Data Sheet.
  • BenchChem. (n.d.). Navigating the Safe Disposal of 3,4,5-Tribromo-2,6-dimethylpyridine: A Guide for Laboratory Professionals.
  • AllSource Environmental. (2025, December 18). Navigating Flammable Liquids | Classifications, Safety, & Proper Waste Disposal.
  • Clean Management Environmental Group. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from Clean Management Environmental Group.
  • ChemPure Chemicals. (2021, November 9). Pyridine, ACS Safety Data Sheet.
  • Hazardous Waste Experts. (2022, September 26). How are flammable liquids categorized?
  • All Points Environmental. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations.
  • U.S. Environmental Protection Agency (EPA). (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
  • U.S. Hazmat Rentals. (2024, December 31). OSHA Chemical Storage Requirements.
  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazardous Waste Operations and Emergency Response (HAZWOPER) - Overview.

Sources

Personal protective equipment for handling 2,6-Lutidine-15N

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the safety, operational, and containment protocols for handling 2,6-Lutidine-15N (CAS: 108-48-5 for unlabeled; isotopically labeled analog).

This guide prioritizes two simultaneous objectives: protecting the researcher from toxicity and protecting the high-value isotopic asset from loss or degradation.

Part 1: Immediate Action Card (Emergency Response)

Print this section and post it on the fume hood sash during operations.

EventImmediate Action
Skin Contact Do NOT use solvent to wash. Wash with soap and water for 15 minutes.[1] Remove contaminated clothing immediately.[1][2][3][4][5]
Eye Contact Rinse cautiously with water for 15 minutes.[1][4] Remove contact lenses if present.[1][2][3][5] Seek medical attention.
Spill (< 5 mL) Evacuate immediate area. Don Silver Shield/Laminate gloves.[1] Absorb with vermiculite or spill pad.[1] Place in sealed waste container.
Fire Flammable (FP: 33°C). Use Dry Chemical, CO₂, or Alcohol-resistant foam. Do NOT use a solid water stream (scatters the chemical).[1][4]
Inhalation Move to fresh air.[1][4] If breathing is difficult, give oxygen.[1] Vapors are heavier than air and may accumulate in low areas.[1][5][6]
Part 2: Risk Profile & Hazard Analysis

2,6-Lutidine-15N is a stable isotope-labeled organic base.[1] While it is non-radioactive , it shares the hazardous chemical profile of unlabeled 2,6-Lutidine (2,6-Dimethylpyridine) but carries a significantly higher financial risk due to enrichment costs.

1. Chemical Hazards (The "Why")
  • The "Pyridine" Problem: Like pyridine, 2,6-Lutidine penetrates standard laboratory nitrile gloves rapidly. It is a neurotoxin and hepatotoxin (liver damage).[1]

  • Flammability: With a flash point of 33°C, it can ignite at warm ambient temperatures.[1][7] Static discharge during syringe transfer is a credible ignition source.[1]

  • Hygroscopic Nature: It absorbs moisture from the air.[1] For 15N-NMR or anhydrous synthesis, moisture contamination renders the sample useless (financial loss).[1]

2. Isotopic Considerations
  • Radiation: None.[1] 15N is a stable isotope.[1] No lead shielding or Geiger counters are required.[1]

  • Asset Protection: Handling protocols must focus on "Zero-Loss" transfer techniques to prevent costly waste of the enriched material.[1]

Part 3: Personal Protective Equipment (PPE) Matrix

CRITICAL WARNING: Standard disposable nitrile gloves provide insufficient protection against prolonged contact with pyridine derivatives like 2,6-Lutidine.[1]

PPE CategoryRecommendationTechnical Justification
Hand Protection (Splash) Double-layered Nitrile (Min 5 mil outer).[1]Breakthrough < 6 mins. Only acceptable for incidental splash. If splashed, remove outer glove immediately.[1]
Hand Protection (Immersion/Spill) Laminate Film (Silver Shield/4H) or Butyl Rubber .[1]Pyridines permeate nitrile/latex rapidly.[1] Laminate film offers >4 hours breakthrough time.[1]
Respiratory Fume Hood (Mandatory).[1]Vapor pressure (5.6 mmHg @ 25°C) is sufficient to exceed exposure limits.[1][5] If hood unavailable: Full-face respirator with Organic Vapor (OV) cartridges.[1]
Eye/Face Chemical Splash Goggles .[1]Safety glasses are insufficient due to vapor irritation and splash risk.[1]
Body Flame-Resistant (FR) Lab Coat .[1]Due to Flammability Category 3 rating.[1][4][5][6] Synthetic clothes (polyester) should be avoided under the coat.[1]
Part 4: Operational Protocol (The Zero-Loss Method)

This protocol uses a Volumetric Syringe Transfer method under inert gas to minimize exposure and prevent moisture contamination.[1]

Experimental Workflow

G cluster_hood Fume Hood Boundary Storage 1. Storage Retrieval (Dessicator/Freezer) Prep 2. Inert Gas Prep (Balloon/Manifold) Storage->Prep Warm to RT Transfer 3. Syringe Transfer (Septum-to-Septum) Prep->Transfer Positive Pressure Reaction 4. Reaction/Analysis (NMR Tube/Flask) Transfer->Reaction Dropwise Waste 5. Waste Segregation (Non-Halogenated) Transfer->Waste Rinsate

Figure 1: Safe handling workflow emphasizing containment within the fume hood and inert atmosphere protection.

Step-by-Step Procedure

1. Preparation

  • Ensure the 2,6-Lutidine-15N bottle is at room temperature before opening to prevent condensation (water ingress).[1]

  • Work inside a certified chemical fume hood.[1]

  • Grounding: If transferring >500 mL, ground the receiving vessel to prevent static ignition.[1]

2. The Transfer (Septum Technique)

  • Why: Pouring causes evaporation loss and increases spill risk.[1]

  • Step A: Cap the source bottle with a rubber septum (if not already present) and purge the headspace with dry Nitrogen or Argon.[1]

  • Step B: Use a gas-tight glass syringe with a long needle.[1]

  • Step C: Insert needle through septum.[1] Invert bottle. Draw liquid slowly to avoid bubbles (cavitation).[1]

  • Step D: Transfer directly into the receiving vessel (e.g., NMR tube or reaction flask) through its own septum.[1]

3. Post-Transfer Cleanup

  • Do not rinse the syringe into the sink.[1] Rinse with acetone into a dedicated "Organic Solvents" waste container.[1]

  • Wipe the septum of the source bottle with a Kimwipe before storing.[1] Place the Kimwipe in a solid hazardous waste bin.

Part 5: Waste & Disposal

Disposal must comply with local environmental regulations (e.g., EPA RCRA in the US).[1]

  • Classification: 2,6-Lutidine is a Flammable Solvent and an Organic Base .[1]

  • Segregation:

    • Do NOT mix with oxidizers (peroxides, nitric acid) or strong acids—exothermic reaction risk.[1]

    • Do NOT mix with halogenated solvents (chloroform, DCM) if your facility requires halogen segregation for incineration costs.[1]

  • Labeling: Label waste containers clearly as "2,6-Lutidine (Flammable, Toxic)."

  • 15N Recovery: For extremely large quantities, consult your safety officer about isotopic recovery services, though this is rarely cost-effective for small research volumes.[1]

References
  • PubChem. (n.d.).[1][8] 2,6-Lutidine Compound Summary (CID 7937).[1] National Library of Medicine.[1] Retrieved from [Link][1]

Sources

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